molecular formula C5H10ClNO2 B1280394 1-Aminocyclobutanecarboxylic acid hydrochloride CAS No. 98071-16-0

1-Aminocyclobutanecarboxylic acid hydrochloride

Cat. No.: B1280394
CAS No.: 98071-16-0
M. Wt: 151.59 g/mol
InChI Key: HBTVGNDTGRUBQO-UHFFFAOYSA-N
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Description

1-Aminocyclobutanecarboxylic acid hydrochloride is a useful research compound. Its molecular formula is C5H10ClNO2 and its molecular weight is 151.59 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Aminocyclobutanecarboxylic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Aminocyclobutanecarboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Aminocyclobutanecarboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-aminocyclobutane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c6-5(4(7)8)2-1-3-5;/h1-3,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTVGNDTGRUBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462195
Record name 1-Aminocyclobutane-1-carboxylic acid--hydrogen chloride (1/1)
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Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98071-16-0
Record name Cyclobutanecarboxylic acid, 1-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98071-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminocyclobutane-1-carboxylic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 1-Aminocyclobutanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 98071-16-0

This technical guide provides an in-depth overview of 1-Aminocyclobutanecarboxylic Acid Hydrochloride, a pivotal compound in pharmaceutical research and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document outlines its chemical properties, synthesis, and significant applications, supported by experimental protocols and pathway diagrams.

Chemical and Physical Properties

1-Aminocyclobutanecarboxylic Acid Hydrochloride is a white to off-white crystalline powder.[1][2] Its unique cyclobutane ring structure imparts specific conformational constraints, making it a valuable building block in medicinal chemistry.[3] The compound is soluble in water and some organic solvents like ethanol and dimethyl sulfoxide.[1]

Below is a summary of its key properties:

PropertyValueReferences
CAS Number 98071-16-0[4]
Molecular Formula C₅H₁₀ClNO₂[5]
Molecular Weight 151.59 g/mol [5]
Melting Point 226 °C[1]
Appearance White to off-white powder/crystal[1][2]
Water Solubility Soluble[1]
Storage Temperature 2-8°C, Inert atmosphere[1]

Synthesis and Production

The synthesis of 1-Aminocyclobutanecarboxylic Acid Hydrochloride typically involves a multi-step process. A general and efficient pathway starts from 1,1-cyclobutanedicarboxylic acid, which can be prepared through the condensation of ethyl malonate with trimethylene bromide.[6]

A common laboratory-scale synthesis method is described below.[2]

Experimental Protocol: General Synthesis

Objective: To synthesize 1-Aminocyclobutanecarboxylic Acid Hydrochloride.

Materials:

  • Cyclobutanone

  • Ammonium formate

  • Hydrochloric acid (HCl)

  • Reaction vessel with heating and stirring capabilities

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Formation of 1-Aminocyclobutanoate: React cyclobutanone with ammonium formate under heated conditions. This step generates the intermediate, 1-aminocyclobutanoate.

  • Hydrolysis and Salt Formation: Treat the 1-aminocyclobutanoate intermediate with hydrochloric acid. This reaction hydrolyzes the ester and forms the hydrochloride salt of the desired product.

  • Isolation and Purification: The final product, 1-Aminocyclobutanecarboxylic Acid Hydrochloride, is isolated from the reaction mixture, typically through crystallization, and then purified.

Safety Precautions: Standard personal protective equipment, including gloves and goggles, should be worn. The reaction should be carried out in a well-ventilated fume hood.[2]

G cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product A Cyclobutanone C Step 1: Reaction (Heated Conditions) A->C B Ammonium Formate B->C D Intermediate: 1-Aminocyclobutanoate C->D Generates E Step 2: Hydrolysis with HCl D->E F 1-Aminocyclobutanecarboxylic Acid Hydrochloride E->F Yields

Caption: General Synthesis Workflow.

Applications in Research and Drug Development

This compound is a versatile tool in several areas of scientific research.

  • Pharmaceutical Development: It serves as a crucial building block for synthesizing novel pharmaceuticals, particularly those targeting neurological disorders.[3] Its rigid structure is used to create conformationally constrained peptide analogues.

  • Biochemical Research: It is employed in studies related to amino acid metabolism and protein synthesis, aiding in the understanding of cellular processes.[3]

  • Peptide Synthesis: As an unnatural amino acid, it is incorporated into peptides to enhance their structural stability and biological activity. The conformational data strongly suggest that the 1-aminocyclobutane-1-carboxylic acid (Ac4c) residue is an effective beta-turn and helix former in peptides.[7]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

Objective: To incorporate 1-Aminocyclobutanecarboxylic Acid (as its Fmoc-protected derivative) into a peptide chain on a solid support.

Materials:

  • Fmoc-1-aminocyclobutanecarboxylic acid

  • Solid-phase resin (e.g., Wang resin, Rink Amide resin)

  • Coupling reagents (e.g., HCTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Washing solutions

Procedure:

  • Resin Preparation: Swell the chosen resin in DMF. If the resin is Fmoc-protected, perform an initial deprotection step using 20% piperidine in DMF to expose the free amine.

  • Amino Acid Activation: Dissolve Fmoc-1-aminocyclobutanecarboxylic acid and a coupling reagent (e.g., HATU) in DMF. Add a base like DIPEA to activate the carboxylic acid.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-6 hours to ensure complete coupling.

  • Washing: After the coupling reaction, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for approximately 20 minutes to remove the Fmoc protecting group from the newly added amino acid, exposing a new amine for the next coupling cycle.

  • Chain Elongation: Repeat steps 2-5 with the next desired amino acid until the peptide sequence is complete.

  • Cleavage and Deprotection: Once the synthesis is finished, treat the resin with a cleavage cocktail (e.g., 95% TFA) to cleave the peptide from the resin and remove side-chain protecting groups.

Role as an NMDA Receptor Antagonist

1-Aminocyclobutanecarboxylic acid and its derivatives are recognized as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor.[8] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[9] Its overactivation can lead to excitotoxicity and is implicated in various neurological disorders.

Antagonists like 1-aminocyclobutanecarboxylic acid block the receptor's ion channel, preventing the influx of Ca²⁺ and Na⁺.[10] This action modulates glutamatergic transmission and is a key area of investigation for therapies related to neurodegenerative diseases and psychiatric disorders.[9][10]

G cluster_receptor NMDA Receptor Complex cluster_agonists Agonists cluster_antagonist Antagonist Action NR1 NR1 Subunit NR2 NR2 Subunit IonChannel Ion Channel Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx Opens to allow Glutamate Glutamate Glutamate->NR2 Binds Glycine Glycine Glycine->NR1 Binds ACBC 1-Aminocyclobutanecarboxylic Acid Derivative ACBC->IonChannel Blocks Signaling Downstream Signaling Pathways (e.g., Synaptic Plasticity) Ca_Influx->Signaling Activates

Caption: NMDA Receptor Antagonism.

References

1-Aminocyclobutanecarboxylic acid hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Aminocyclobutanecarboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Aminocyclobutanecarboxylic acid hydrochloride, a pivotal molecule in neuroscience research and pharmaceutical development. This document outlines its chemical structure, physicochemical properties, synthesis, and mechanism of action, with a focus on its role as a modulator of the N-methyl-D-aspartate (NMDA) receptor. Detailed experimental protocols and data are presented to support its application in research and drug discovery.

Chemical Identity and Physicochemical Properties

1-Aminocyclobutanecarboxylic acid hydrochloride is the hydrochloride salt of a cyclic, non-proteinogenic amino acid. Its rigid cyclobutane core imparts unique conformational constraints that are crucial for its biological activity.

Chemical Structure:

Figure 1: Chemical Structure of 1-Aminocyclobutanecarboxylic Acid Hydrochloride.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
IUPAC Name 1-aminocyclobutane-1-carboxylic acid hydrochloride[1][2]
Synonyms ACBC, 1-Amino-1-carboxycyclobutane HCl[1]
CAS Number 98071-16-0
Molecular Formula C₅H₁₀ClNO₂[2]
Molecular Weight 151.59 g/mol [2]
Appearance White to off-white crystalline powder
Solubility Soluble in water
Melting Point 226 °C (decomposes)
InChI InChI=1S/C5H9NO2.ClH/c6-5(4(7)8)2-1-3-5;/h1-3,6H2,(H,7,8);1H[1]
SMILES C1CC(C1)(C(=O)O)N.Cl[1]
Storage Store at 2-8°C in an inert atmosphere

Synthesis and Manufacturing

The synthesis of 1-aminocyclobutanecarboxylic acid typically involves a multi-step process. A common route starts with cyclobutanone, proceeding through a Strecker or related amino acid synthesis, followed by hydrolysis and subsequent formation of the hydrochloride salt. For its use in peptide synthesis or the creation of derivatives, the amino group is often protected, for instance, with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: Boc Protection of 1-Aminocyclobutanecarboxylic Acid

This protocol describes a standard procedure for the N-protection of the parent amino acid, a common step in the synthesis of more complex derivatives.

  • Dissolution: Dissolve 1-aminocyclobutanecarboxylic acid (e.g., 2 g, 17 mmol) in a 1:1 mixture of 1,4-dioxane and water (e.g., 40 mL total).

  • Basification: Add sodium bicarbonate (NaHCO₃) (e.g., 4.4 g, 57 mmol) to the solution at 0°C.

  • Addition of Protecting Group: Add Di-tert-butyl dicarbonate ((Boc)₂O) (e.g., 4.5 g, 20.4 mmol) to the cooled solution while stirring.

  • Reaction: Allow the reaction mixture to stir for approximately 12 hours at room temperature.

  • Workup:

    • Wash the reaction mixture with ethyl acetate (EtOAc) (e.g., 30 mL) to remove impurities.

    • Acidify the aqueous layer with 1N HCl to a pH of 2-3.

    • Extract the product with dichloromethane (CH₂Cl₂) (e.g., 2 x 40 mL).

  • Purification:

    • Combine the organic extracts and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

    • The crude product can be further purified by silica gel column chromatography.

Synthesis Workflow Visualization:

G cluster_synthesis Representative Synthesis Workflow start 1-Aminocyclobutanecarboxylic Acid dissolve Dissolve in Dioxane/Water start->dissolve cool Cool to 0°C dissolve->cool add_base Add NaHCO3 cool->add_base add_boc Add (Boc)2O add_base->add_boc react Stir at RT for 12h add_boc->react workup Aqueous Workup & Extraction react->workup purify Purification (Chromatography) workup->purify product N-Boc-1-Aminocyclobutanecarboxylic Acid purify->product

Figure 2: Workflow for N-Boc protection of 1-aminocyclobutanecarboxylic acid.

Mechanism of Action: Targeting the NMDA Receptor

1-Aminocyclobutanecarboxylic acid hydrochloride's primary pharmacological relevance stems from its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor in the central nervous system.

The NMDA receptor is a heterotetrameric complex that requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit for activation.[3] 1-Aminocyclobutanecarboxylic acid acts as a partial agonist at this glycine co-agonist site on the GluN1 subunit.[4] This means it can both weakly activate the receptor and competitively antagonize the binding of the full agonists, glycine and D-serine.

Upon activation, the NMDA receptor channel opens, allowing an influx of Na⁺ and, most critically, Ca²⁺ ions. This calcium influx acts as a crucial second messenger, triggering a cascade of downstream signaling pathways that are fundamental to synaptic plasticity, learning, and memory. However, excessive activation and calcium influx can lead to excitotoxicity and neuronal cell death, implicating the NMDA receptor in various neurological disorders.

NMDA Receptor Signaling Pathway:

G cluster_pathway NMDA Receptor Signaling Cascade Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR ACBC 1-Aminocyclobutanecarboxylic Acid (Glycine Site Antagonist) ACBC->NMDAR IonChannel Ion Channel Opening NMDAR->IonChannel Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx Calmodulin Calmodulin Activation Ca_Influx->Calmodulin Kinases Activation of Kinases (e.g., CaMKII, PKC, Src) Calmodulin->Kinases Plasticity Synaptic Plasticity (LTP/LTD) Kinases->Plasticity GeneExpression Changes in Gene Expression Kinases->GeneExpression

Figure 3: Simplified signaling pathway of the NMDA receptor, indicating the antagonistic action of 1-Aminocyclobutanecarboxylic Acid at the glycine co-agonist site.

Analytical and Experimental Protocols

Characterizing the interaction of 1-Aminocyclobutanecarboxylic acid hydrochloride with the NMDA receptor is essential. Radioligand binding assays are a gold-standard method for determining the binding affinity (Kᵢ) of a compound for a specific receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the key steps to determine the Kᵢ value of 1-Aminocyclobutanecarboxylic acid hydrochloride for the NMDA receptor glycine site.

  • Membrane Preparation: Prepare synaptic membrane fractions from a suitable source, such as rat cortical tissue, which is rich in NMDA receptors.

  • Assay Buffer: Utilize a buffer solution (e.g., Tris-HCl) to maintain a stable pH.

  • Radioligand: Select a suitable radioligand that binds to the site of interest. For the NMDA receptor ion channel, --INVALID-LINK--MK-801 is commonly used. The binding of channel blockers like MK-801 is dependent on the receptor being in an activated state, thus reflecting the activity of ligands at the glutamate and glycine sites.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (1-Aminocyclobutanecarboxylic acid hydrochloride).

  • Separation: After reaching equilibrium, separate the bound from the free radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Experimental Workflow Visualization:

G cluster_workflow Competitive Binding Assay Workflow prep Prepare Synaptic Membranes incubate Incubate Membranes with: - [3H]Radioligand - Test Compound (ACBC) prep->incubate separate Separate Bound/Free Ligand (Vacuum Filtration) incubate->separate count Quantify Radioactivity (Scintillation Counting) separate->count analyze Data Analysis (IC50 Determination) count->analyze calculate Calculate Ki Value (Cheng-Prusoff Equation) analyze->calculate result Binding Affinity (Ki) calculate->result

Figure 4: General experimental workflow for determining the binding affinity (Ki) of a ligand.

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and quality control of 1-Aminocyclobutanecarboxylic acid hydrochloride.

Spectroscopic DataCharacteristic FeaturesReference
¹H NMR The proton NMR spectrum is expected to show signals corresponding to the cyclobutane ring protons, typically in the range of 1.5-3.0 ppm. The exact shifts and multiplicities will depend on the solvent used (e.g., D₂O or DMSO-d₆).[5][6]
FT-IR The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. Key peaks include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700-1730 cm⁻¹), and N-H stretches/bends from the protonated amine.[7][8]

Note: Specific peak assignments and chemical shifts should be determined empirically for each batch and are dependent on the specific analytical conditions.

Applications in Research and Drug Development

The unique profile of 1-Aminocyclobutanecarboxylic acid hydrochloride as an NMDA receptor modulator makes it a valuable tool in several areas:

  • Neuroscience Research: It is used to probe the function of the NMDA receptor's glycine site and to study its role in synaptic transmission and plasticity.

  • Drug Discovery: It serves as a scaffold or building block for the synthesis of more potent and selective NMDA receptor antagonists.[4] Such compounds are investigated for therapeutic potential in a range of neurological and psychiatric conditions, including epilepsy, neuropathic pain, and depression, where modulation of NMDA receptor activity is a key strategy.

  • Peptide Synthesis: As a conformationally constrained amino acid, it is incorporated into peptidomimetics to study peptide structure-activity relationships and to develop more stable and potent peptide-based therapeutics.

Conclusion

1-Aminocyclobutanecarboxylic acid hydrochloride is a well-characterized and versatile chemical entity with significant applications in the study of the central nervous system. Its role as an antagonist at the glycine site of the NMDA receptor provides a critical tool for researchers and a valuable starting point for the development of novel therapeutics targeting glutamatergic pathways. The data and protocols presented in this guide offer a solid foundation for professionals engaged in neuroscience research and drug development.

References

The Genesis and Scientific Journey of 1-Aminocyclobutanecarboxylic Acid Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminocyclobutanecarboxylic acid hydrochloride, a conformationally constrained cyclic amino acid, has carved a significant niche in the landscape of neuroscience research and drug development. Its unique four-membered ring structure imparts specific steric and electronic properties, making it a valuable tool for probing biological systems and a foundational scaffold for novel therapeutics. This technical guide delves into the discovery and history of this compound, presenting a comprehensive overview of its synthesis, physicochemical properties, and its pivotal role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. Detailed experimental protocols and quantitative data are provided to serve as a practical resource for the scientific community.

Discovery and Historical Context

While the precise initial synthesis of 1-aminocyclobutanecarboxylic acid hydrochloride is not prominently documented in a single landmark publication, the exploration of cyclic amino acids has been a continuous effort in medicinal chemistry. The unique conformational constraints imposed by the cyclobutane ring were recognized early on as a means to develop receptor-selective ligands.

Early work on amino acids containing a cyclobutane ring dates back to at least the 1960s. A notable patent from 1962 by Hedrick describes the synthesis of 3-amino-2,2-dimethyl-cyclobutaneacetic acid from pinonic acid, showcasing an early interest in this class of compounds. The development and investigation of 1-aminocyclobutanecarboxylic acid and its derivatives as tools to study the nervous system gained momentum with the growing understanding of excitatory amino acid neurotransmission.

The significance of 1-aminocyclobutanecarboxylic acid as an NMDA receptor antagonist was a crucial step in its scientific journey. This discovery positioned it as a valuable pharmacological tool to investigate the roles of NMDA receptors in synaptic plasticity, learning, memory, and excitotoxicity.[1] Its utility in research is broad, ranging from its use as a building block in the synthesis of novel pharmaceuticals, particularly for neurological disorders, to its application in biochemical studies of amino acid metabolism and protein synthesis.[2]

Physicochemical Properties

1-Aminocyclobutanecarboxylic acid hydrochloride is a white to off-white crystalline powder. Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 98071-16-0--INVALID-LINK--
Molecular Formula C₅H₁₀ClNO₂--INVALID-LINK--
Molecular Weight 151.6 g/mol --INVALID-LINK--
Melting Point 226 °C--INVALID-LINK--
Solubility Soluble in water--INVALID-LINK--

Synthesis and Experimental Protocols

Several synthetic routes to 1-aminocyclobutanecarboxylic acid and its hydrochloride salt have been developed. A common and illustrative method involves the use of cyclobutanone as a starting material.

Synthesis from Cyclobutanone (Illustrative Protocol)

This synthesis is a variation of the Strecker synthesis, a well-established method for producing α-amino acids.

Reaction Scheme:

Synthesis from Cyclobutanone Cyclobutanone Cyclobutanone Hydantoin 5,5-Tetramethylenehydantoin Cyclobutanone->Hydantoin (NH₄)₂CO₃, KCN AminoAcid 1-Aminocyclobutanecarboxylic Acid Hydantoin->AminoAcid Ba(OH)₂, Heat HCl_Salt 1-Aminocyclobutanecarboxylic Acid Hydrochloride AminoAcid->HCl_Salt HCl

Caption: Synthesis of 1-Aminocyclobutanecarboxylic Acid Hydrochloride from Cyclobutanone.

Step 1: Synthesis of 5,5-Tetramethylenehydantoin

  • In a suitable reaction vessel, a mixture of cyclobutanone, ammonium carbonate, and potassium cyanide in aqueous ethanol is prepared.

  • The reaction mixture is heated under reflux for several hours.

  • Upon cooling, the product, 5,5-tetramethylenehydantoin, precipitates and can be collected by filtration.

Step 2: Hydrolysis to 1-Aminocyclobutanecarboxylic Acid

  • The 5,5-tetramethylenehydantoin is suspended in a solution of barium hydroxide.

  • The mixture is heated in an autoclave at elevated temperature and pressure for an extended period.

  • After cooling, the barium carbonate is removed by filtration.

  • The filtrate is treated with sulfuric acid to precipitate barium sulfate, which is then filtered off.

  • The resulting solution containing 1-aminocyclobutanecarboxylic acid is concentrated.

Step 3: Formation of the Hydrochloride Salt

  • The concentrated solution of 1-aminocyclobutanecarboxylic acid is treated with hydrochloric acid.

  • The solution is then evaporated to dryness to yield the crude hydrochloride salt.

  • Recrystallization from a suitable solvent system (e.g., ethanol/ether) affords the purified 1-aminocyclobutanecarboxylic acid hydrochloride.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 1-aminocyclobutanecarboxylic acid and its derivatives. Yields can vary based on the specific reaction conditions and scale.

StepProductTypical YieldPurityAnalytical Method
15,5-Tetramethylenehydantoin75-85%>95%Melting Point, NMR
21-Aminocyclobutanecarboxylic Acid60-70%>98%HPLC, NMR
31-Aminocyclobutanecarboxylic Acid Hydrochloride>90%>99%Elemental Analysis, Titration
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (D₂O): Spectra typically show multiplets for the cyclobutane ring protons. The chemical shifts are influenced by the presence of the amino and carboxyl groups.

  • ¹³C NMR (D₂O): Characteristic signals for the quaternary carbon of the cyclobutane ring attached to the amino and carboxyl groups, as well as signals for the other methylene carbons of the ring and the carboxyl carbon.

Infrared (IR) Spectroscopy:

  • Characteristic absorption bands for the amine (N-H stretching), carboxylic acid (O-H and C=O stretching), and C-H bonds of the cyclobutane ring are observed.[3]

Mass Spectrometry (MS):

  • The mass spectrum will show the molecular ion peak corresponding to the free amino acid and fragmentation patterns characteristic of the cyclobutane ring structure.

Mechanism of Action: NMDA Receptor Antagonism

1-Aminocyclobutanecarboxylic acid hydrochloride exerts its primary biological effect as a competitive antagonist at the glycine co-agonist binding site of the N-methyl-D-aspartate (NMDA) receptor.

The NMDA Receptor and its Activation

The NMDA receptor is a ligand-gated ion channel that plays a critical role in excitatory synaptic transmission in the central nervous system. Its activation requires the simultaneous binding of two agonists: glutamate and a co-agonist, typically glycine or D-serine. Upon activation, the channel opens, allowing the influx of Ca²⁺ ions into the neuron. This calcium influx triggers a cascade of intracellular signaling events that are fundamental to synaptic plasticity, learning, and memory.[4]

Antagonism by 1-Aminocyclobutanecarboxylic Acid

1-Aminocyclobutanecarboxylic acid, due to its structural similarity to glycine, competes for binding at the glycine site on the GluN1 subunit of the NMDA receptor.[1] By occupying this site, it prevents the binding of the endogenous co-agonists (glycine or D-serine). Without the co-agonist bound, the NMDA receptor cannot be fully activated by glutamate, and the ion channel remains closed, thereby blocking the influx of Ca²⁺.

NMDA_Receptor_Antagonism cluster_0 Normal Activation cluster_1 Antagonism by 1-Aminocyclobutanecarboxylic Acid Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN2 / GluN1) Glutamate->NMDA_Receptor binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_Receptor binds to GluN1 Channel_Open Ion Channel Opens NMDA_Receptor->Channel_Open Ca_Influx Ca²⁺ Influx Channel_Open->Ca_Influx Signaling Downstream Signaling (Synaptic Plasticity) Ca_Influx->Signaling ACBC 1-Aminocyclobutanecarboxylic Acid NMDA_Receptor_Blocked NMDA Receptor (GluN2 / GluN1) ACBC->NMDA_Receptor_Blocked competes with Glycine and binds to GluN1 Channel_Closed Ion Channel Remains Closed NMDA_Receptor_Blocked->Channel_Closed No_Ca_Influx No Ca²⁺ Influx Channel_Closed->No_Ca_Influx No_Signaling Signaling Blocked No_Ca_Influx->No_Signaling

Caption: Signaling pathway of NMDA receptor activation and its antagonism by 1-Aminocyclobutanecarboxylic Acid.

Applications in Research and Drug Development

The ability of 1-aminocyclobutanecarboxylic acid hydrochloride to selectively antagonize the NMDA receptor at the glycine site has made it an invaluable tool in several areas of research and development:

  • Neuroscience Research: It is used to investigate the physiological and pathological roles of NMDA receptors in processes such as long-term potentiation (LTP), excitotoxicity, and neuronal development.

  • Drug Discovery: The cyclobutane scaffold of this amino acid serves as a starting point for the design of novel central nervous system (CNS) active compounds. Derivatives are being explored for the treatment of conditions associated with NMDA receptor dysfunction, including epilepsy, neuropathic pain, and certain neurodegenerative diseases.

  • Peptide Chemistry: As a non-natural amino acid, it is incorporated into peptides to create conformationally constrained analogs with altered biological activity and stability.[5]

Conclusion

1-Aminocyclobutanecarboxylic acid hydrochloride has evolved from a novel chemical entity to a cornerstone tool in the study of excitatory neurotransmission. Its well-defined mechanism of action as an NMDA receptor antagonist, coupled with its synthetic accessibility, ensures its continued relevance in both fundamental research and the quest for new therapeutic agents for neurological and psychiatric disorders. This guide provides a comprehensive technical overview to support its effective utilization in the laboratory and in the conceptualization of future research endeavors.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1-Aminocyclobutanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminocyclobutanecarboxylic acid hydrochloride (ACBC), a cyclic amino acid analogue, primarily exerts its biological effects through modulation of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission in the central nervous system. This technical guide delineates the core mechanism of action of ACBC, focusing on its role as a partial agonist with antagonist properties at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor. This document provides a comprehensive overview of its molecular interactions, downstream signaling consequences, and detailed experimental protocols for its characterization.

Introduction: The NMDA Receptor and its Glycine Co-agonist Site

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. Its activation requires the binding of both the primary neurotransmitter, glutamate, to the GluN2 subunit, and a co-agonist, typically glycine or D-serine, to the GluN1 subunit. The glycine binding site is a crucial regulatory locus; its occupancy is a prerequisite for glutamate-mediated channel opening and subsequent calcium influx. Modulation of this site presents a therapeutic target for a range of neurological and psychiatric disorders.

Core Mechanism of Action of 1-Aminocyclobutanecarboxylic Acid Hydrochloride (ACBC)

1-Aminocyclobutanecarboxylic acid (ACBC) is characterized as a partial agonist at the glycine binding site of the NMDA receptor.[1] This dual functionality means that in the absence of a full agonist like glycine, ACBC can weakly activate the receptor. However, in the presence of high concentrations of glycine, ACBC acts as a competitive antagonist, displacing the full agonist and thereby reducing the overall receptor activation.

Molecular Interaction with the GluN1 Subunit

ACBC, with its constrained cyclobutyl structure, interacts with the glycine binding pocket on the GluN1 subunit. While it can induce the conformational change necessary for channel gating, the efficacy of this activation is significantly lower than that of the endogenous co-agonist glycine. This partial agonism is a key feature of its pharmacological profile.

Downstream Signaling Pathways

Activation of the NMDA receptor initiates a cascade of intracellular signaling events, primarily triggered by the influx of Ca²⁺. A major downstream pathway involves the activation of the Extracellular signal-regulated kinases (ERK) and the subsequent phosphorylation of the cAMP response element-binding protein (CREB).[2][3][4] This ERK/CREB pathway is crucial for gene expression changes that underlie long-term synaptic plasticity.

By acting as a partial agonist, ACBC can modulate the activity of this pathway. In conditions of low glycine, ACBC may weakly stimulate ERK and CREB phosphorylation. Conversely, in the presence of saturating glycine levels, its antagonistic properties would lead to a reduction in NMDA receptor-mediated ERK and CREB activation.

NMDA_Receptor_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx ERK ERK Ca_ion->ERK Activates pERK p-ERK ERK->pERK Phosphorylation CREB CREB pERK->CREB Activates pCREB p-CREB CREB->pCREB Phosphorylation Gene Gene Expression pCREB->Gene Regulates ACBC ACBC ACBC->NMDA_R Partial Agonist/ Antagonist at GluN1 Glycine Glycine Glycine->NMDA_R Full Agonist at GluN1

Figure 1: Simplified signaling pathway of ACBC at the NMDA receptor.

Quantitative Data

The following table summarizes the key quantitative parameters for the interaction of ACBC with the NMDA receptor.

ParameterValueSpecies/PreparationExperimental ConditionReference
EC₅₀ 0.09 ± 0.02 µMRat brain mRNA-injected Xenopus oocytesIn the presence of NMDA[2]
Activity Partial Agonist/AntagonistRat brain mRNA-injected Xenopus oocytesElectrophysiology[2]

Note: Further quantitative data such as Kᵢ and IC₅₀ values from radioligand binding assays are subjects of ongoing research and will be updated as they become available.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is adapted from Watson et al. (1990) to characterize the partial agonist/antagonist properties of ACBC at the NMDA receptor.

Objective: To measure the electrophysiological response of NMDA receptors expressed in Xenopus oocytes to ACBC, alone and in the presence of glycine.

Materials:

  • Stage V-VI Xenopus laevis oocytes

  • Rat brain poly(A)+ mRNA

  • ACBC hydrochloride

  • Glycine

  • N-methyl-D-aspartate (NMDA)

  • Barth's solution

  • Voltage-clamp amplifier and data acquisition system

  • Glass microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl

Procedure:

  • Oocyte Preparation and mRNA Injection:

    • Surgically remove ovarian lobes from a mature female Xenopus laevis.

    • Isolate individual oocytes and treat with collagenase to remove follicular cells.

    • Inject each oocyte with approximately 50 ng of rat brain poly(A)+ mRNA.

    • Incubate the injected oocytes in Barth's solution at 18-20°C for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an mRNA-injected oocyte in a recording chamber continuously perfused with frog Ringer's solution.

    • Impale the oocyte with two microelectrodes for voltage clamping (holding potential typically -70 mV).

    • To test for agonist activity: Apply NMDA (e.g., 100 µM) along with increasing concentrations of ACBC and record the inward current.

    • To test for antagonist activity: Co-apply a fixed concentration of NMDA and a saturating concentration of glycine (e.g., 10 µM) with increasing concentrations of ACBC and record the inward current.

  • Data Analysis:

    • Measure the peak inward current for each concentration of ACBC.

    • Plot the concentration-response curve and fit to the Hill equation to determine the EC₅₀ (for agonist activity) or IC₅₀ (for antagonist activity).

TEVC_Workflow cluster_0 Preparation cluster_1 Recording cluster_2 Analysis Oocyte_Prep Oocyte Isolation & Defolliculation mRNA_Inj mRNA Injection Oocyte_Prep->mRNA_Inj Incubation Incubation (2-5 days) mRNA_Inj->Incubation Placement Place Oocyte in Recording Chamber Incubation->Placement Impale Impale with Microelectrodes Placement->Impale Voltage_Clamp Set Holding Potential (-70 mV) Impale->Voltage_Clamp Drug_App Apply NMDA +/- Glycine +/- ACBC Voltage_Clamp->Drug_App Record_Current Record Inward Current Drug_App->Record_Current Measure_Peak Measure Peak Current Record_Current->Measure_Peak Plot_Curve Plot Concentration- Response Curve Measure_Peak->Plot_Curve Calculate_Params Calculate EC₅₀/IC₅₀ Plot_Curve->Calculate_Params

Figure 2: Experimental workflow for Two-Electrode Voltage Clamp.
Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity (Kᵢ) of ACBC for the glycine binding site of the NMDA receptor.

Objective: To quantify the ability of ACBC to displace a radiolabeled ligand from the glycine binding site.

Materials:

  • Rat cortical membranes

  • [³H]glycine (radioligand)

  • ACBC hydrochloride

  • Unlabeled glycine (for determining non-specific binding)

  • Tris-HCl buffer

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation:

    • Homogenize rat cerebral cortices in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands.

    • Resuspend the final pellet in assay buffer.

  • Binding Assay:

    • In a series of tubes, add a fixed concentration of [³H]glycine.

    • Add increasing concentrations of ACBC (the competitor).

    • For total binding, add only the radioligand and buffer.

    • For non-specific binding, add the radioligand and a high concentration of unlabeled glycine.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at a specified temperature (e.g., 4°C) for a time sufficient to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of ACBC.

    • Plot the percentage of specific binding against the log concentration of ACBC.

    • Determine the IC₅₀ value (the concentration of ACBC that inhibits 50% of specific [³H]glycine binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Conclusion

1-Aminocyclobutanecarboxylic acid hydrochloride acts as a modulator of the NMDA receptor through its partial agonist and antagonist activity at the glycine co-agonist site on the GluN1 subunit. This dual functionality allows it to fine-tune NMDA receptor activity, potentially offering a therapeutic advantage in conditions characterized by either hypo- or hyper-glutamatergic states. The experimental protocols outlined in this guide provide a robust framework for the further characterization of ACBC and similar compounds, facilitating the development of novel therapeutics targeting the NMDA receptor.

References

An In-depth Technical Guide to 1-Aminocyclobutanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Aminocyclobutanecarboxylic acid hydrochloride, a non-proteinogenic amino acid analogue. Its unique cyclobutane scaffold makes it a valuable building block in medicinal chemistry and a tool for biochemical research. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and its role in relevant biological pathways.

Core Properties and Data

1-Aminocyclobutanecarboxylic acid hydrochloride is a white to off-white crystalline powder. Its constrained cyclic structure imparts specific conformational properties, making it a subject of interest for creating peptides with defined secondary structures and for developing compounds targeting neurological disorders.

A summary of the key quantitative and physical data for 1-Aminocyclobutanecarboxylic acid hydrochloride is presented below.

PropertyValue
Molecular Formula C₅H₁₀ClNO₂
Calculated Molecular Weight 151.59 g/mol
CAS Number 98071-16-0
Appearance White to off-white crystalline powder
Melting Point 226 °C
Boiling Point 273.2 °C at 760 mmHg
Solubility Soluble in water
Storage Conditions Room temperature or 2-8°C, under inert atmosphere

Note: The molecular weight is calculated based on the IUPAC standard atomic weights. Reported values from suppliers may vary slightly (e.g., 151.591 g/mol to 151.63 g/mol ).[1][2][3][4][5]

Key Applications in Research and Development

This compound is a versatile tool with significant applications in several scientific domains:

  • Pharmaceutical Development : It serves as a crucial building block for synthesizing novel pharmaceuticals. Its derivatives have been investigated as potent and selective antagonists for the N-methyl-D-aspartate (NMDA) receptor, indicating potential for developing drugs to treat neurological disorders.[1][6]

  • Peptide and Medicinal Chemistry : The rigid cyclobutane ring is used to introduce conformational constraints in peptides. This helps in designing peptides with stable secondary structures like β-turns and helices, which is critical for modulating protein-protein interactions.[7]

  • Biochemical Research : It is utilized in studies related to amino acid metabolism and protein synthesis, providing insights into cellular processes.[6]

  • Analytical Chemistry : The compound can be used as a standard in various chromatographic techniques for the accurate analysis of complex biological and chemical mixtures.[6]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 1-Aminocyclobutanecarboxylic acid hydrochloride are provided below. These protocols are foundational for researchers working with this compound.

The most common route for synthesizing 1-aminocyclobutanecarboxylic acid is a variation of the Strecker amino acid synthesis, starting from cyclobutanone.[8][9][10][11] The process involves three main stages: formation of an α-aminonitrile, hydrolysis to the amino acid, and conversion to the hydrochloride salt.

Stage A: Synthesis of 1-Amino-1-cyanocyclobutane (α-aminonitrile)

  • Reaction Setup : In a well-ventilated fume hood, combine cyclobutanone, ammonium chloride (NH₄Cl), and an aqueous solution of potassium cyanide (KCN) or sodium cyanide (NaCN) in a suitable reaction vessel. The NH₄Cl serves as the ammonia source.

  • Reaction Conditions : The mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up : Once the reaction is complete, the organic layer containing the α-aminonitrile is extracted using an appropriate solvent like diethyl ether. The organic extracts are then washed and dried.

Stage B: Hydrolysis to 1-Aminocyclobutanecarboxylic Acid

  • Acid Hydrolysis : The crude 1-amino-1-cyanocyclobutane from Stage A is subjected to strong acid hydrolysis. This is typically achieved by refluxing with concentrated hydrochloric acid (HCl).

  • Mechanism : During this step, the nitrile group (-CN) is hydrolyzed to a carboxylic acid group (-COOH).

  • Isolation : After hydrolysis, the reaction mixture is cooled. The product, 1-aminocyclobutanecarboxylic acid, will be present as its hydrochloride salt in the aqueous solution. The solution can be concentrated to obtain the crude product.

Stage C: Purification and Formation of the Hydrochloride Salt

  • Purification : The crude amino acid hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final high-purity product.

  • Alternative Salt Formation : If the free amino acid is isolated first (by neutralizing the solution and precipitating the zwitterion), it can be converted to the hydrochloride salt. Dissolve the free amino acid in a minimal amount of water or alcohol and treat with a stoichiometric amount of concentrated HCl or by bubbling anhydrous HCl gas through a solution in a non-polar solvent like ether.[12][13] The hydrochloride salt will precipitate and can be collected by filtration.

The purity of 1-Aminocyclobutanecarboxylic acid hydrochloride can be assessed using reverse-phase HPLC. Since amino acids often lack a strong UV chromophore, pre-column derivatization is typically required for sensitive detection.[14]

  • Sample Preparation :

    • Accurately weigh and dissolve a sample of 1-Aminocyclobutanecarboxylic acid hydrochloride in a suitable diluent (e.g., 20 mM HCl).

    • Prepare a standard solution of known concentration for quantification.

  • Pre-Column Derivatization :

    • To an aliquot of the sample and standard solutions, add a borate buffer to adjust the pH.

    • Add the derivatizing agent, such as o-phthaldialdehyde (OPA) mixed with a thiol (e.g., 3-mercaptopropionic acid).

    • Allow the reaction to proceed for a short, fixed time (e.g., 1-2 minutes) before injection. The resulting derivative is highly fluorescent.

  • HPLC Conditions :

    • Column : C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse AAA, 4.6 x 150 mm, 3.5 µm).[15]

    • Mobile Phase : A gradient elution is typically used.

      • Mobile Phase A: Aqueous buffer (e.g., 40 mM sodium phosphate, pH 7.8).

      • Mobile Phase B: Acetonitrile/Methanol/Water mixture.

    • Flow Rate : ~1.0 - 2.0 mL/min.

    • Detection : Fluorescence detector (Excitation: 340 nm, Emission: 450 nm for OPA derivatives).

  • Data Analysis : The purity of the sample is determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram. Quantification is achieved by comparing the peak area of the sample to that of the standard.

Visualized Workflows and Pathways

To further elucidate the practical application of this compound, a key experimental workflow is visualized below using the DOT language.

This diagram illustrates the logical flow of the Strecker synthesis for producing 1-Aminocyclobutanecarboxylic acid from cyclobutanone.

Strecker_Synthesis cluster_start Start Start Materials Cyclobutanone Cyclobutanone Reagents1 NH4Cl + KCN (Ammonia & Cyanide Source) Step1 Step 1: α-Aminonitrile Formation Cyclobutanone->Step1 Reagents1->Step1 Intermediate Intermediate: 1-Amino-1-cyanocyclobutane Step1->Intermediate Forms Step2 Step 2: Acid Hydrolysis Intermediate->Step2 Product_free Product: 1-Aminocyclobutanecarboxylic Acid Step2->Product_free Yields Reagents2 Conc. HCl (aq) + Heat Reagents2->Step2 Step3 Step 3: Salt Formation / Purification Product_free->Step3 FinalProduct Final Product: 1-Aminocyclobutanecarboxylic Acid Hydrochloride Step3->FinalProduct Purifies to

A flowchart of the Strecker synthesis pathway.

References

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 1-Aminocyclobutanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclobutanecarboxylic acid hydrochloride is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its rigid cyclobutane scaffold imparts unique conformational constraints, making it a valuable building block for the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active molecules. The precise characterization of this compound is paramount for its application in research and pharmaceutical development, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as one of the most powerful analytical techniques for structural elucidation and purity assessment.

This guide provides a comprehensive overview of the NMR spectroscopic analysis of 1-Aminocyclobutanecarboxylic acid hydrochloride, offering insights into sample preparation, spectral acquisition, and data interpretation. As a self-validating protocol, the methodologies described herein are designed to ensure the generation of high-quality, reproducible NMR data.

Principles of NMR Spectroscopy for 1-Aminocyclobutanecarboxylic Acid Hydrochloride

NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For 1-Aminocyclobutanecarboxylic acid hydrochloride, ¹H (proton) and ¹³C (carbon-13) NMR are the most informative techniques.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. Key parameters include:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, which is influenced by the shielding or deshielding effects of neighboring atoms and functional groups. In 1-Aminocyclobutanecarboxylic acid hydrochloride, the protonation of the amino group to form an ammonium salt (-NH₃⁺) and the presence of the carboxylic acid group will significantly influence the chemical shifts of the cyclobutane protons.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks due to the magnetic influence of neighboring protons. This provides information about the number of adjacent protons.

  • Coupling Constant (J): The distance between the peaks in a multiplet, which is a measure of the strength of the interaction between coupled protons and can provide conformational information.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different types of carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each signal corresponds to a unique carbon atom. The chemical shifts of the carbon signals are indicative of their chemical environment (e.g., quaternary, methylene).

Experimental Protocol: Acquiring High-Quality NMR Data

The following is a detailed, step-by-step methodology for the preparation and NMR analysis of 1-Aminocyclobutanecarboxylic acid hydrochloride.

I. Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

  • Analyte and Solvent Selection:

    • Weigh approximately 5-10 mg of 1-Aminocyclobutanecarboxylic acid hydrochloride for ¹H NMR and 20-50 mg for ¹³C NMR. The compound is a solid at room temperature.

    • Choose a suitable deuterated solvent. Given the hydrochloride salt's polarity, deuterium oxide (D₂O) and dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent choices. D₂O is often preferred for its ability to exchange with the labile protons of the ammonium (-NH₃⁺) and carboxylic acid (-COOH) groups, simplifying the spectrum by causing their signals to disappear. DMSO-d₆ will allow for the observation of these exchangeable protons.

  • Dissolution and Transfer:

    • Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Ensure complete dissolution. Gentle vortexing or sonication may be applied if necessary.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter that could degrade spectral quality, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.

  • Final Sample Volume and Referencing:

    • The final volume of the solution in the NMR tube should be sufficient to cover the detection region of the NMR probe, typically a height of about 4-5 cm.

    • An internal standard is typically not required as the residual solvent peak can be used for referencing the chemical shift scale (e.g., HDO in D₂O at ~4.79 ppm, or DMSO-d₅ in DMSO-d₆ at ~2.50 ppm).

II. NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans are typically sufficient.

  • Acquisition Time: ~2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A range of 0-12 ppm is generally adequate.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary due to the low sensitivity of the ¹³C nucleus.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A range of 0-200 ppm is appropriate.

Data Analysis and Interpretation

The following sections detail the expected NMR data for 1-Aminocyclobutanecarboxylic acid hydrochloride and provide a guide for its interpretation.

¹H NMR Spectral Data

The proton NMR spectrum of 1-Aminocyclobutanecarboxylic acid hydrochloride is expected to show signals corresponding to the protons of the cyclobutane ring. Due to the symmetry of the molecule, two distinct sets of methylene protons are anticipated.

Proton Assignment Expected Chemical Shift (δ) in D₂O (ppm) Multiplicity Integration
-CH₂- (alpha to -COOH, -NH₃⁺)~2.5 - 2.8Multiplet4H
-CH₂- (beta to -COOH, -NH₃⁺)~2.0 - 2.3Multiplet2H

Note: The labile protons of the -NH₃⁺ and -COOH groups will exchange with D₂O and will likely not be observed. In DMSO-d₆, these would appear as broad singlets at lower field.

Causality Behind Expected Chemical Shifts:

  • The methylene protons alpha to the electron-withdrawing carboxylic acid and ammonium groups are expected to be deshielded and thus appear at a lower field (higher ppm value).

  • The methylene protons beta to these functional groups will be in a more shielded environment and will therefore resonate at a higher field (lower ppm value).

  • The complex splitting patterns (multiplets) arise from the coupling between the non-equivalent protons of the cyclobutane ring.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three unique carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (δ) in D₂O (ppm)
-COOH (Carboxylic Acid)~175 - 180
C-NH₃⁺ (Quaternary Carbon)~60 - 65
-CH₂- (alpha)~30 - 35
-CH₂- (beta)~15 - 20

Causality Behind Expected Chemical Shifts:

  • The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the lowest field.

  • The quaternary carbon attached to the ammonium group and the carboxylic acid is also significantly deshielded.

  • The methylene carbons of the cyclobutane ring appear at higher fields, with the carbon atom closer to the electron-withdrawing groups appearing at a slightly lower field.

Visualizing the Structure and NMR Logic

To better understand the relationships within the molecule and the logic of the NMR analysis, the following diagrams are provided.

Caption: Molecular structure of 1-Aminocyclobutanecarboxylic Acid Hydrochloride.

G NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Fourier Transform E->G F->G H Phase & Baseline Correction G->H I Peak Integration (1H) H->I J Chemical Shift & Coupling Constant Analysis I->J K Structural Elucidation J->K

Caption: Experimental workflow for NMR analysis.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification and purity assessment of 1-Aminocyclobutanecarboxylic acid hydrochloride. By following the detailed protocols outlined in this guide, researchers can obtain high-quality, reliable NMR data. The interpretation of this data, based on the fundamental principles of chemical shifts, multiplicities, and coupling constants, allows for the unambiguous confirmation of the molecule's unique cyclobutane structure, which is crucial for its application in the development of novel therapeutics and research probes.

References

  • PubChem. 1-Aminocyclobutanecarboxylic acid hydrochloride. [Link]

  • Reich, H. J. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 1995, 60(19), 6076–6077. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014. [Link]

  • Bruker Corporation. NMR Spectroscopy Guide. [Link]

1-Aminocyclobutanecarboxylic acid hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Aminocyclobutanecarboxylic acid hydrochloride. It includes tabulated data for key properties, detailed experimental protocols for their determination, and visualizations of relevant chemical and biological pathways.

Core Physical and Chemical Properties

1-Aminocyclobutanecarboxylic acid hydrochloride is a cyclic amino acid derivative with applications in organic synthesis and pharmaceutical research.[1] It serves as a crucial building block for various bioactive molecules.[1]

Table 1: General and Physical Properties

PropertyValue
Appearance White to off-white crystalline powder/solid.[2][3][4][5]
Melting Point 226 °C[2][3][5]
Boiling Point 273.2 °C at 760 mmHg[2][3]
Flash Point 119 °C[2][3]
Solubility Soluble in water, ethanol, and dimethyl sulfoxide (DMSO).[2][3][4][5]
Stability Relatively stable at room temperature.[2]
Storage Inert atmosphere, 2-8°C.[5]

Table 2: Chemical Identifiers

IdentifierValue
Molecular Formula C₅H₁₀ClNO₂[2][3][4][6]
Molecular Weight 151.591 g/mol [2][3][4][6]
CAS Number 98071-16-0[2][3][7]
InChI InChI=1S/C5H9NO2.ClH/c6-5(4(7)8)2-1-3-5;/h1-3,6H2,(H,7,8);1H[4][5][6]
InChIKey HBTVGNDTGRUBQO-UHFFFAOYSA-N[4][5][6]
SMILES C1CC(C1)(C(=O)O)N.Cl

Experimental Protocols

The following are detailed methodologies for determining the key physical and chemical properties of 1-Aminocyclobutanecarboxylic acid hydrochloride.

2.1. Melting Point Determination

This protocol describes the determination of the melting point using a standard capillary melting point apparatus.

  • Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), mortar and pestle, spatula.

  • Procedure:

    • Ensure the 1-Aminocyclobutanecarboxylic acid hydrochloride sample is completely dry.

    • Finely powder a small amount of the sample using a mortar and pestle.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (226 °C).

    • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

    • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range.

2.2. Solubility Assessment

This protocol outlines a qualitative method for assessing the solubility of 1-Aminocyclobutanecarboxylic acid hydrochloride in various solvents.

  • Apparatus: Test tubes, vortex mixer, spatulas, weighing balance, various solvents (e.g., water, ethanol, DMSO).

  • Procedure:

    • Weigh approximately 10 mg of 1-Aminocyclobutanecarboxylic acid hydrochloride and place it into a clean, dry test tube.

    • Add 1 mL of the desired solvent (e.g., water) to the test tube.

    • Vortex the mixture vigorously for 30 seconds.

    • Visually inspect the solution for any undissolved solid.

    • If the solid has dissolved, the compound is considered soluble in that solvent at that concentration.

    • If the solid has not fully dissolved, the mixture can be gently heated to determine if solubility increases with temperature.

    • Repeat the procedure for other solvents of interest.

2.3. Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure and purity of 1-Aminocyclobutanecarboxylic acid hydrochloride.

2.3.1. Infrared (IR) Spectroscopy

  • Apparatus: Fourier Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

  • Procedure (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

  • Expected Absorptions:

    • Broad O-H stretch from the carboxylic acid (overlapping with N-H stretch) around 2500-3300 cm⁻¹.

    • N-H stretch from the amine hydrochloride around 3000 cm⁻¹.

    • C=O stretch from the carboxylic acid around 1700-1730 cm⁻¹.

    • N-H bend around 1500-1600 cm⁻¹.

    • C-N stretch around 1020-1250 cm⁻¹.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Apparatus: NMR spectrometer (e.g., 300 MHz or higher), NMR tubes, deuterated solvents (e.g., D₂O, DMSO-d₆).

  • Procedure:

    • Dissolve an appropriate amount of the sample in a deuterated solvent in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Signals (in D₂O):

    • Signals corresponding to the cyclobutane ring protons, typically in the range of 1.5-3.0 ppm. The exact chemical shifts and multiplicities will depend on the specific stereochemistry.

  • Expected ¹³C NMR Signals (in D₂O):

    • A signal for the carbonyl carbon of the carboxylic acid around 170-180 ppm.

    • A signal for the quaternary carbon attached to the amino and carboxyl groups.

    • Signals for the other carbons of the cyclobutane ring.

Synthesis and Biological Activity

3.1. Synthesis Pathway

A common method for the preparation of 1-Aminocyclobutanecarboxylic acid hydrochloride involves the reaction of cyclobutanone with an ammonium salt and a cyanide source (Strecker synthesis), followed by hydrolysis and treatment with hydrochloric acid.[2]

Synthesis_Pathway A Cyclobutanone C 1-Aminocyclobutanecarbonitrile A->C Strecker Synthesis B Ammonium Chloride + Sodium Cyanide B->C D 1-Aminocyclobutanecarboxylic Acid C->D Acid Hydrolysis E 1-Aminocyclobutanecarboxylic Acid Hydrochloride D->E HCl

Caption: Synthesis of 1-Aminocyclobutanecarboxylic Acid Hydrochloride.

3.2. Biological Activity: NMDA Receptor Antagonism

1-Aminocyclobutanecarboxylic acid and its derivatives are known to act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory function.

NMDA_Receptor_Antagonism cluster_receptor NMDA Receptor Glutamate_Site Glutamate Binding Site Channel_Open Ion Channel Opens Glutamate_Site->Channel_Open Activates Glycine_Site Glycine Binding Site Glycine_Site->Channel_Open Activates Channel_Blocked Ion Channel Remains Closed Glycine_Site->Channel_Blocked Inhibits Glutamate Glutamate Glutamate->Glutamate_Site Binds Glycine Glycine Glycine->Glycine_Site Binds ACBC 1-Aminocyclobutanecarboxylic Acid ACBC->Glycine_Site Blocks

Caption: Mechanism of NMDA Receptor Antagonism.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a compound like 1-Aminocyclobutanecarboxylic acid hydrochloride.

Characterization_Workflow start Start sample_prep Sample Preparation (Drying, Grinding) start->sample_prep phys_props Physical Property Determination sample_prep->phys_props melting_point Melting Point Determination phys_props->melting_point Test solubility Solubility Assessment phys_props->solubility Test spec_analysis Spectroscopic Analysis melting_point->spec_analysis solubility->spec_analysis ir_spec IR Spectroscopy spec_analysis->ir_spec Analyze nmr_spec NMR Spectroscopy spec_analysis->nmr_spec Analyze data_analysis Data Analysis and Structure Confirmation ir_spec->data_analysis nmr_spec->data_analysis end End data_analysis->end

Caption: Workflow for Physicochemical Characterization.

References

1-Aminocyclobutanecarboxylic acid hydrochloride review of literature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Aminocyclobutanecarboxylic Acid Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive review of 1-Aminocyclobutanecarboxylic acid hydrochloride, a pivotal molecule in contemporary chemical and biomedical research. We will delve into its synthesis, explore its nuanced mechanism of action, and highlight its critical applications, particularly in neuropharmacology and oncological imaging. This document is intended for researchers, scientists, and drug development professionals seeking both foundational knowledge and field-proven insights into this versatile compound.

Introduction: The Significance of a Constrained Amino Acid

1-Aminocyclobutanecarboxylic acid (ACBC), particularly in its hydrochloride salt form for improved stability and solubility, is a non-proteinogenic cyclic amino acid.[1] Its defining feature is the cyclobutane ring, which imparts significant conformational rigidity compared to its linear counterparts. This structural constraint is not a mere chemical curiosity; it is the very source of its potent and specific biological activities. By locking the molecule into a specific three-dimensional shape, the cyclobutane moiety allows for highly selective interactions with biological targets, most notably the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[2] This specificity makes ACBC hydrochloride an invaluable tool for dissecting complex neurological pathways and a foundational building block for designing novel therapeutics.[3]

Chemical Properties and Data Summary

ACBC hydrochloride is typically supplied as a stable, white crystalline powder, soluble in water and some organic solvents.[4] Its key physicochemical properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₅H₁₀ClNO₂[5]
Molecular Weight 151.59 g/mol [5]
Appearance White to almost white crystalline powder[2][4]
Melting Point 226 °C[2]
Solubility Soluble in water, ethanol, DMSO[4]
Storage Conditions Inert atmosphere, 2-8°C[2]
Synonyms 1-Amino-1-cyclobutanecarboxylic acid HCl, ACBC HCl[5][6]

Synthesis and Experimental Protocols

The synthesis of ACBC hydrochloride is a well-established process in organic chemistry. A common and efficient method proceeds via the Strecker synthesis or a related pathway starting from cyclobutanone.[4] The rationale behind this choice is the commercial availability of the starting material and the straightforward, high-yielding reaction steps.

Protocol 1: Synthesis of 1-Aminocyclobutanecarboxylic Acid Hydrochloride

This protocol outlines a typical laboratory-scale synthesis. The causality is clear: cyclobutanone is converted to an aminonitrile, which is subsequently hydrolyzed to the amino acid and then converted to its hydrochloride salt.

Step 1: Formation of 1-Aminocyclobutane-1-carbonitrile

  • In a well-ventilated fume hood, combine cyclobutanone, ammonium chloride, and sodium cyanide in a suitable solvent system (e.g., aqueous ammonia/methanol).

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup and extract the aminonitrile product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Hydrolysis to 1-Aminocyclobutanecarboxylic Acid

  • Treat the crude aminonitrile from Step 1 with a strong acid, typically concentrated hydrochloric acid.

  • Heat the mixture under reflux. This harsh condition is necessary to hydrolyze both the nitrile to a carboxylic acid and to cleave any intermediate imines.

  • Monitor the reaction for the disappearance of the starting material.

  • After cooling, the amino acid hydrochloride may precipitate. If not, concentrate the reaction mixture under reduced pressure.

Step 3: Isolation and Purification

  • The resulting solid is crude 1-Aminocyclobutanecarboxylic acid hydrochloride.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified white crystalline solid.

  • Confirm the structure and purity using analytical techniques such as NMR spectroscopy and Mass Spectrometry.

Workflow for Synthesis

The following diagram illustrates the logical flow of the synthesis.

A Start: Cyclobutanone B Step 1: Strecker Reaction (NH4Cl, NaCN) A->B C Intermediate: 1-Aminocyclobutane-1-carbonitrile B->C D Step 2: Acid Hydrolysis (Conc. HCl, Reflux) C->D E Product: 1-Aminocyclobutanecarboxylic Acid HCl D->E

Caption: Synthetic pathway from cyclobutanone to ACBC HCl.

Mechanism of Action: A Specific Neuromodulator

The primary biological significance of ACBC stems from its activity as an antagonist at the NMDA receptor.[2] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. For activation, it uniquely requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.

ACBC acts as a competitive antagonist at the glycine co-agonist binding site. Its rigid cyclobutane structure allows it to fit into this site with high affinity, preventing the binding of endogenous glycine or D-serine. This blockade prevents the conformational change required for channel opening, even in the presence of glutamate, thereby inhibiting ion flux (Ca²⁺, Na⁺) and downstream signaling. This selective antagonism makes ACBC a powerful pharmacological tool for isolating and studying NMDA receptor-dependent processes.

cluster_0 NMDA Receptor Complex receptor Glutamate Site Glycine Site Ion Channel (Closed) Glutamate Glutamate Glutamate->receptor:glu Binds ACBC ACBC HCl ACBC->receptor:gly Antagonist Binding Glycine Glycine (Blocked)

Caption: ACBC HCl antagonism at the NMDA receptor glycine site.

Applications in Research and Drug Development

ACBC hydrochloride's unique properties make it a versatile compound with broad applications.

Pharmaceutical and Peptide Synthesis

As a constrained amino acid, ACBC is an attractive building block for designing peptides and small molecule drugs.[3][7] Incorporating it into a peptide backbone forces a specific turn or conformation. This is a key strategy in drug design to:

  • Increase Receptor Affinity: By pre-organizing the molecule into the bioactive conformation.

  • Enhance Metabolic Stability: The non-natural structure can resist degradation by proteases.

  • Improve Selectivity: The rigid structure can prevent binding to off-target receptors.

It is widely used in the synthesis of drug intermediates, particularly for molecules targeting the central nervous system.[2][3]

Positron Emission Tomography (PET) Imaging in Oncology

A groundbreaking application for ACBC is in oncological imaging using PET. Cancer cells exhibit upregulated metabolism and often have a high demand for amino acids to fuel proliferation and protein synthesis.[8] This biological hallmark can be exploited for imaging.

A synthetic derivative of ACBC, known as Fluciclovine F-18 (brand name Axumin), or [¹⁸F]-FACBC, is a radiolabeled amino acid analog approved for PET imaging.[9] It is actively transported into cancer cells primarily via Alanine, Serine, and Cysteine-preferring (ASCT2) and L-type (LAT1) amino acid transporters. The radiolabel allows for the visualization and quantification of areas with high amino acid uptake, which is characteristic of many cancers.

Key Clinical Uses:

  • Recurrent Prostate Cancer: [¹⁸F]-FACBC PET/CT is highly effective in detecting recurrent prostate cancer, especially in patients with rising PSA levels after initial therapy.[10]

  • Brain Tumors: Radiolabeled ACBC (e.g., ¹¹C-ACBC) has shown advantages over traditional FDG-PET for detecting recurrent brain tumors, offering a better tumor-to-background signal.[11]

  • Multiple Myeloma: Emerging research suggests [¹⁸F]-FACBC is a promising agent for imaging multiple myeloma, a cancer of plasma cells that produce large quantities of amino acid-rich proteins.[8][9]

PET Imaging Workflow

The process from tracer synthesis to clinical decision-making is a multi-step, self-validating system.

A Step 1: Radiolabeling (e.g., with 18F) B Step 2: Quality Control (Purity & Activity Check) A->B Validation C Step 3: Patient Injection (IV administration of [18F]-FACBC) B->C D Step 4: Uptake Phase (Tracer distribution) C->D E Step 5: PET/CT Scan (Image Acquisition) D->E F Step 6: Image Reconstruction & Analysis (SUV calculation) E->F G Step 7: Clinical Interpretation (Tumor Localization) F->G

Caption: Standardized workflow for [18F]-FACBC PET/CT imaging.

Comparative PET Tracer Data in Recurrent Brain Tumors
Parameter1-[(11)C]-ACBC2-[(18)F]-FDGReference
Detection Rate 19/20 tumors13/19 tumors[11]
Tumor-to-Gray Matter Ratio (Avg.) 5.00.5[11]

This data clearly demonstrates the superior contrast of ACBC-based tracers for this application, a direct result of lower background uptake in normal brain tissue compared to the glucose analog FDG.[11]

Conclusion and Future Outlook

1-Aminocyclobutanecarboxylic acid hydrochloride is more than a simple chemical reagent; it is a key enabling tool in modern science. Its constrained cyclic structure provides a unique platform for specific molecular interactions, leading to profound applications as a neuropharmacological probe and a structural motif in drug design. Furthermore, its role as a precursor to advanced PET imaging agents has transformed the diagnostic landscape for several cancers. Future research will likely focus on developing novel ACBC derivatives with even greater receptor subtype selectivity and on expanding the clinical applications of FACBC-PET to other malignancies characterized by high amino acid turnover.

References

  • 1-Aminocyclobutanecarboxylic acid HCl - CymitQuimica.
  • 1-AMINO CYCLOBUTANE CARBOXYLIC ACID HYDROCHLORIDE - ChemBK.
  • 1-Aminocyclobutanecarboxylic Acid Hydrochloride | 98071-16-0 - ChemicalBook.
  • 1-Amino-cyclobutane carboxylic acid hydrochloride - Chem-Impex.
  • 1-Aminocyclobutanecarboxylic Acid Hydrochloride CAS#: 98071-16-0 - ChemicalBook.
  • Positron Emission Tomography (PET) with 1-Aminocyclobutane-1-[(11)C]carboxylic Acid (1-[(11)C]-ACBC) for Detecting Recurrent Brain Tumors - PubMed.
  • Good Price CAS:98071-16-0 | 1-Amino-1-cyclobutanecarboxylic Acid Hydrochloride for Sale - ALFA CHEMICAL.
  • 1-Aminocyclobutanecarboxylic Acid Hydrochloride | C5H10ClNO2 | CID 11321048 - PubChem.
  • N-Boc-1-aminocyclobutanecarboxylic acid synthesis - ChemicalBook.
  • 1-amino-1-cyclobutane carboxylic acid hydrochloride | Drug Inform
  • Anti-[18F] FACBC (FACBC) PET-CT and multiparametric MR (mp-MR)
  • Initial evaluation of [18F]-FACBC for PET imaging of multiple myeloma - ResearchG
  • 1-Amino-1-cyclobutanecarboxylic acid 97 22264-50-2 - Sigma-Aldrich.
  • 1-Amino-cyclobutane carboxylic acid hydrochloride | CAS 98071-16-0 - Santa Cruz Biotechnology.
  • Initial evaluation of [18F]-FACBC for PET imaging of multiple myeloma - PMC - NIH.
  • 1-Amino-1-cyclobutanecarboxylic acid 97 22264-50-2 - Sigma-Aldrich.
  • Understanding 1-Aminocyclobutanecarboxylic Acid: A Key Pharma Intermedi

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Navigating the Safety and Handling of 1-Aminocyclobutanecarboxylic Acid Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for 1-Aminocyclobutanecarboxylic acid hydrochloride (CAS No: 98071-16-0), a compound of interest in pharmaceutical research and organic synthesis.[1][2] This document, intended for laboratory and drug development settings, synthesizes critical data on the compound's properties, hazards, and requisite handling procedures to ensure a safe research environment.

Chemical and Physical Properties

1-Aminocyclobutanecarboxylic acid hydrochloride is a white to almost white crystalline powder.[1][3][4] It is soluble in water.[4][5][6][7] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 1-Aminocyclobutanecarboxylic Acid Hydrochloride

PropertyValueReferences
Chemical Formula C₅H₁₀ClNO₂[8]
Molecular Weight 151.59 g/mol [3][8]
Appearance White to Almost white powder/crystal[1][3][4]
Melting Point 226 °C[3][4]
Solubility Soluble in water[3][4][5][6]
Storage Temperature Room temperature, recommended <15°C in a cool, dark place. Some suppliers recommend 2-8°C under an inert atmosphere.[3][4][9]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are skin and eye irritation.[9][10][11]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementPictogramSignal Word
Skin corrosion/irritation2H315: Causes skin irritation
alt text
Warning
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
alt text
Warning
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation
alt text
Warning

First-Aid Measures

In case of exposure, immediate and appropriate first-aid measures are crucial. The following table outlines the recommended procedures.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[9]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[9]

Handling and Storage

Proper handling and storage are essential to minimize risk.

  • Handling: Avoid contact with skin and eyes.[9] Avoid formation of dust and aerosols.[9] Provide appropriate exhaust ventilation at places where dust is formed.[9]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[11] Some sources recommend storage at 2-8°C under an inert atmosphere.[4][9]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling 1-Aminocyclobutanecarboxylic acid hydrochloride.

Table 4: Recommended Personal Protective Equipment

Protection TypeEquipment
Eye/Face Protection Chemical safety glasses or goggles.[11]
Skin Protection Handle with gloves. Dispose of contaminated gloves after use.[9]
Respiratory Protection Use a dust mask. For higher-level protection, use appropriate respirator cartridges.[11]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.[9][11]

  • Environmental Precautions: Do not let the product enter drains.[9][11]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[9]

Experimental Protocols

Acute Toxicity Assessment (Adapted from OECD Guidelines)

Objective: To assess the acute oral, dermal, and eye irritation potential of 1-Aminocyclobutanecarboxylic acid hydrochloride.

  • Acute Oral Toxicity (Adapted from OECD 423):

    • Fast healthy young adult rodents overnight.

    • Administer a single oral dose of the compound. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[12]

    • Observe animals for mortality and clinical signs of toxicity for up to 14 days.[13]

    • Bodyweight is measured on days 0, 7, and 14.[13]

    • At the end of the observation period, surviving animals are euthanized and subjected to a gross necropsy.

  • Acute Dermal Irritation (Adapted from OECD 404):

    • Apply 0.5 g of the solid substance to a small area (approximately 6 cm²) of the clipped skin of a healthy young adult albino rabbit.[14]

    • Cover the application site with a gauze patch and an occlusive dressing for 4 hours.[15]

    • After 4 hours, remove the dressing and any residual test substance.

    • Examine the skin for signs of erythema and edema at 1, 24, 48, and 72 hours after patch removal.[16] Score the reactions according to a graded scale.

  • Acute Eye Irritation (Adapted from OECD 405):

    • Instill a single dose of the test substance into the conjunctival sac of one eye of a healthy young adult albino rabbit. The other eye serves as a control.[10]

    • Examine the eyes for ocular lesions (cornea, iris, and conjunctiva) at 1, 24, 48, and 72 hours after application.[17]

    • Score the ocular reactions according to a standardized scale to determine the degree of irritation.

Stability Indicating HPLC Method (Conceptual Protocol)

Objective: To develop a stability-indicating HPLC method for the quantification of 1-Aminocyclobutanecarboxylic acid hydrochloride and its degradation products.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system with a UV detector.

  • Column: A silica-based column, such as a C18 or a HILIC column, suitable for the separation of polar amino acids.[9]

  • Mobile Phase: An isocratic or gradient mobile phase consisting of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile).[9]

  • Sample Preparation: Prepare a standard solution of 1-Aminocyclobutanecarboxylic acid hydrochloride in a suitable solvent (e.g., water).

  • Forced Degradation Study:

    • Acid/Base Hydrolysis: Treat the sample with 0.1 N HCl and 0.1 N NaOH.

    • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide.[9]

    • Thermal Degradation: Expose the solid sample to elevated temperatures.

    • Photolytic Degradation: Expose the sample solution to UV light.

  • Analysis: Inject the stressed samples into the HPLC system and monitor the chromatograms for the appearance of degradation peaks. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

NMDA Receptor Antagonist Activity Assay (Calcium-Flux Assay)

Objective: To determine the antagonistic activity of 1-Aminocyclobutanecarboxylic acid hydrochloride at the glycine site of the NMDA receptor.

  • Cell Culture: Use HEK293 cells co-expressing the NMDA receptor subunits (e.g., NR1 and NR2A).

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 2 hours at 37°C.[8]

  • Compound and Ligand Preparation: Prepare solutions of 1-Aminocyclobutanecarboxylic acid hydrochloride (the antagonist), glycine (the agonist), and glutamate (the co-agonist).

  • Assay Procedure (using a fluorescence plate reader):

    • Measure the baseline fluorescence of the cells.

    • Add the antagonist (1-Aminocyclobutanecarboxylic acid hydrochloride) and incubate for a specified period.

    • Add the agonist (glycine) and co-agonist (glutamate) to stimulate the NMDA receptor.

    • Measure the change in fluorescence, which corresponds to the influx of calcium.

  • Data Analysis: The antagonistic activity is determined by the reduction in the calcium influx in the presence of 1-Aminocyclobutanecarboxylic acid hydrochloride compared to the control (agonist and co-agonist only).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the NMDA receptor signaling pathway and a general workflow for handling accidental spills.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Ligand-gated ion channel) Glutamate->NMDA_Receptor Binds to GluN2 subunit Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 subunit (Co-agonist) ACBC_HCl 1-Aminocyclobutanecarboxylic acid hydrochloride (Antagonist) ACBC_HCl->NMDA_Receptor Competitively blocks Glycine binding site Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opens Signaling_Cascade Downstream Signaling Cascades Ca_ion->Signaling_Cascade Cellular_Response Cellular Response (e.g., Synaptic Plasticity) Signaling_Cascade->Cellular_Response

Caption: NMDA Receptor Signaling Pathway and Antagonism by 1-Aminocyclobutanecarboxylic Acid Hydrochloride.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent Material ventilate->contain cleanup Carefully Sweep Up Solid Material (Avoid Dust Generation) contain->cleanup dispose Place in a Sealed Container for Disposal cleanup->dispose decontaminate Decontaminate Spill Area & Equipment dispose->decontaminate end Spill Cleaned Up decontaminate->end

Caption: Workflow for Handling Accidental Spills.

References

A Comprehensive Technical Guide to the Solubility Profile of 1-Aminocyclobutanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Path to Precise Solubility Data

To the researchers, scientists, and drug development professionals delving into the applications of 1-Aminocyclobutanecarboxylic Acid Hydrochloride, this guide serves as a foundational pillar for understanding and quantifying its solubility. While this compound is qualitatively described as soluble in aqueous solutions, a thorough review of publicly available scientific literature and databases reveals a conspicuous absence of specific quantitative solubility data (e.g., in g/L or molarity) under varied conditions.

This guide, therefore, takes a proactive and scientifically rigorous approach. Instead of presenting unverified or extrapolated data, we equip you with the fundamental principles, influencing factors, and detailed, field-proven experimental protocols necessary to generate precise and reliable solubility data for 1-Aminocyclobutanecarboxylic Acid Hydrochloride in your own laboratory settings. By understanding the "why" behind each step, you will be empowered to not only generate the data but also to interpret it within the context of your specific research and development goals.

Compound Overview: Physicochemical Properties

A foundational understanding of the physicochemical properties of 1-Aminocyclobutanecarboxylic Acid Hydrochloride is paramount to interpreting its solubility characteristics.

PropertyValueSource
Chemical Name 1-Aminocyclobutanecarboxylic Acid Hydrochloride[1][2]
Synonyms 1-Amino-1-cyclobutanecarboxylic acid hydrochloride, ACBC-HCl[3]
CAS Number 98071-16-0[4][5][6]
Molecular Formula C₅H₁₀ClNO₂[2][3]
Molecular Weight 151.59 g/mol [4]
Appearance White to off-white crystalline powder[1][5]
Melting Point ~226 °C[5][7]
Qualitative Solubility Soluble in water. Also noted as soluble in ethanol and dimethyl sulfoxide (DMSO).[5][7]

The Theoretical Underpinnings of Solubility

The solubility of 1-Aminocyclobutanecarboxylic Acid Hydrochloride, an amino acid salt, is governed by the interplay of its molecular structure and the properties of the solvent system. As a salt of a weak acid (the carboxylic acid) and a weak base (the amino group), its solubility is intrinsically linked to the pH of the aqueous medium.

In its solid, crystalline state, the compound exists as an ionic lattice. For dissolution to occur, the energy required to break these ionic bonds must be overcome by the energy released through the interaction of the ions with solvent molecules.

The Role of the Hydrochloride Salt

The presence of the hydrochloride salt significantly enhances the aqueous solubility compared to the free amino acid (zwitterion) form. In solution, the compound dissociates into the 1-aminocyclobutanecarboxonium cation and the chloride anion. This ionic nature promotes strong dipole-ion interactions with polar solvents like water, facilitating the dissolution process.

Key Factors Influencing Solubility: A Deeper Dive

A comprehensive solubility profile requires systematic investigation of the factors that can modulate the dissolution of 1-Aminocyclobutanecarboxylic Acid Hydrochloride.

pH of the Medium

The pH of the aqueous medium is arguably the most critical factor influencing the solubility of this compound. The amino group and the carboxylic acid group have distinct pKa values. At different pH values, the equilibrium between the cationic, zwitterionic, and anionic forms of the molecule will shift, directly impacting solubility. A detailed pH-solubility profile is therefore essential for any formulation development.

Temperature

The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature. This relationship, however, is not always linear and should be determined empirically. Characterizing the temperature dependence of solubility is crucial for defining storage conditions and for processes that involve heating or cooling.

Solvent System

While highly soluble in water, the solubility in other solvents and co-solvent systems is a key consideration for various applications, including synthesis, purification, and the formulation of non-aqueous or mixed-solvent drug products. The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are all critical parameters.

Polymorphism

The existence of different crystalline forms, or polymorphs, can have a significant impact on solubility. Each polymorph will have a unique crystal lattice energy, and therefore a different solubility. It is crucial to characterize the solid form of the material being tested to ensure the reproducibility of solubility data.

Experimental Determination of Solubility: A Methodical Approach

The following section provides detailed, step-by-step protocols for determining the equilibrium solubility of 1-Aminocyclobutanecarboxylic Acid Hydrochloride. The "shake-flask" method is the gold standard for equilibrium solubility determination and is recommended by regulatory bodies such as the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[8]

The Shake-Flask Method for Equilibrium Solubility

This method is designed to determine the saturation concentration of a compound in a given solvent at a specific temperature.

Diagram of the Shake-Flask Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess 1-Aminocyclobutanecarboxylic Acid Hydrochloride combine Combine compound and solvent in sealed vial prep_compound->combine prep_solvent Prepare solvent system (e.g., pH buffer) prep_solvent->combine shake Agitate at constant temperature (e.g., 25°C or 37°C) for a defined period (24-72h) combine->shake centrifuge Centrifuge or let stand to sediment undissolved solid shake->centrifuge filter Filter supernatant through a 0.45 µm filter centrifuge->filter dilute Dilute the clear filtrate filter->dilute quantify Quantify concentration using a validated analytical method (e.g., HPLC-UV) dilute->quantify calculate Calculate solubility (e.g., in mg/mL or M) quantify->calculate

Caption: Workflow for the Shake-Flask Solubility Determination.

Detailed Protocol:

  • Preparation of Solvent Systems: Prepare a series of aqueous buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions. For organic solvents, use high-purity grades.

  • Addition of Compound: Add an excess amount of 1-Aminocyclobutanecarboxylic Acid Hydrochloride to a known volume of the chosen solvent in a sealed, inert vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C and 37°C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to sediment. A portion of the supernatant is then carefully withdrawn and filtered through a non-adsorptive syringe filter (e.g., 0.45 µm PVDF) to remove all solid particles.

  • Quantification: The clear filtrate is then appropriately diluted and analyzed using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

  • Data Reporting: The solubility is reported in units of mass/volume (e.g., mg/mL or g/L) or molarity (mol/L). Each experiment should be performed in triplicate to ensure statistical validity.

Analytical Method Validation

The accuracy of your solubility data is critically dependent on the analytical method used for quantification. A robust HPLC-UV method should be developed and validated for linearity, accuracy, precision, and specificity for 1-Aminocyclobutanecarboxylic Acid Hydrochloride.

Data Presentation: A Framework for Your Findings

The following tables are templates for organizing and presenting the solubility data you generate.

Table 1: pH-Solubility Profile of 1-Aminocyclobutanecarboxylic Acid Hydrochloride at 25°C and 37°C

Buffer pHTemperature (°C)Solubility (mg/mL) ± SDSolubility (mol/L) ± SD
1.225Experimental DataCalculated Data
1.237Experimental DataCalculated Data
4.525Experimental DataCalculated Data
4.537Experimental DataCalculated Data
6.825Experimental DataCalculated Data
6.837Experimental DataCalculated Data
7.425Experimental DataCalculated Data
7.437Experimental DataCalculated Data

Table 2: Solubility in Various Solvents at 25°C

SolventDielectric ConstantSolubility (mg/mL) ± SDSolubility (mol/L) ± SD
Water78.5Experimental DataCalculated Data
Ethanol24.5Experimental DataCalculated Data
Methanol32.7Experimental DataCalculated Data
Dimethyl Sulfoxide (DMSO)46.7Experimental DataCalculated Data
Acetonitrile37.5Experimental DataCalculated Data

Interpretation and Application of Solubility Data

The generated solubility data will provide invaluable insights for:

  • Pre-formulation Studies: Guiding the selection of excipients and the development of appropriate dosage forms.

  • Biopharmaceutics Classification System (BCS): Determining the solubility class of the drug, which is a critical component of biowaiver applications.

  • Process Chemistry: Optimizing conditions for crystallization, purification, and synthesis.

  • In Vitro-In Vivo Correlation (IVIVC): Establishing a predictive relationship between in vitro dissolution and in vivo absorption.

Logical Relationship Diagram:

G SolubilityData Generated Solubility Data Preformulation Pre-formulation Strategy SolubilityData->Preformulation BCS BCS Classification SolubilityData->BCS ProcessChem Process Chemistry Optimization SolubilityData->ProcessChem DosageForm Dosage Form Development Preformulation->DosageForm Bioavailability Bioavailability Prediction BCS->Bioavailability Purification Crystallization & Purification ProcessChem->Purification

Caption: Application of Solubility Data in Drug Development.

Conclusion: A Call for Rigorous Experimentation

While the existing literature confirms the qualitative solubility of 1-Aminocyclobutanecarboxylic Acid Hydrochloride, this guide underscores the critical need for robust, quantitative experimental data. By following the outlined principles and protocols, researchers can generate the high-quality solubility profiles necessary to advance their scientific and developmental objectives. The framework provided herein ensures a self-validating system, where methodical experimentation leads to trustworthy and authoritative results, paving the way for successful innovation.

References

  • Chem-Impex. (n.d.). 1-Amino-cyclobutane carboxylic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-Aminocyclobutanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1-Aminocyclopentanecarboxylic acid. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 1-Aminocyclobutanecarboxylic Acid Hydrochloride CAS 98071-16-0. Retrieved from [Link]

  • PharmaCompass. (n.d.). 1-Aminocyclobutane-1-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
  • PubChem. (n.d.). 1-Aminocyclobutanecarboxylic Acid Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Washburn, L. C., Sun, T. T., Byrd, B. L., & Callahan, A. P. (1982). 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent. Journal of Nuclear Medicine, 23(1), 29-33. Retrieved from [Link]

  • Avdeef, A. (2011). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ADMET & DMPK, 1(1), 1-20. Retrieved from [Link]

  • Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of Pharmaceutical and Biomedical Analysis, 72, 129-136. Retrieved from [Link]

  • de Campos, D. P., de Oliveira, A. C. S., & de Oliveira, M. A. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(4), 837-846. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-Aminocyclobutanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-aminocyclobutanecarboxylic acid hydrochloride, a valuable building block in medicinal chemistry and drug development. The following sections detail the core synthetic strategies, complete with experimental protocols, quantitative data, and logical workflow diagrams to facilitate understanding and replication.

Introduction

1-Aminocyclobutanecarboxylic acid and its hydrochloride salt are non-proteinogenic amino acids that serve as crucial intermediates in the synthesis of various pharmaceutical compounds. Their rigid cyclobutane scaffold imparts unique conformational constraints on molecules, making them of significant interest in the design of enzyme inhibitors, receptor antagonists, and other bioactive molecules. This guide explores three principal synthetic routes to obtain the hydrochloride salt of this important amino acid.

Synthesis Pathway 1: Strecker Synthesis from Cyclobutanone

The Strecker synthesis is a classic and direct method for producing α-amino acids from a ketone or aldehyde. In this pathway, cyclobutanone undergoes a three-component reaction with an ammonium salt and a cyanide source to form an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group in the presence of hydrochloric acid yields the desired 1-aminocyclobutanecarboxylic acid hydrochloride. A modified version of this is the Bücherer-Strecker synthesis.

Experimental Protocol:

Step 1: Formation of 1-aminocyclobutane-1-carbonitrile

  • In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared.

  • To this solution, an aqueous solution of sodium cyanide is added slowly while cooling in an ice bath to maintain a low temperature.

  • Cyclobutanone is then added dropwise to the cooled mixture with vigorous stirring.

  • The reaction mixture is stirred for several hours at room temperature to allow for the formation of the α-aminonitrile.

  • The product can be extracted with an organic solvent like diethyl ether.

Step 2: Hydrolysis to 1-Aminocyclobutanecarboxylic Acid Hydrochloride

  • The α-aminonitrile intermediate is carefully added to a concentrated solution of hydrochloric acid.

  • The mixture is heated to reflux for several hours to facilitate the complete hydrolysis of the nitrile to a carboxylic acid and to form the hydrochloride salt of the amine.

  • After cooling, the reaction mixture is concentrated under reduced pressure to remove excess HCl and water.

  • The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure 1-aminocyclobutanecarboxylic acid hydrochloride.

Quantitative Data:
StepReactantsReagentsConditionsYieldPurityReference
1 & 2CyclobutanoneNH₄Cl, NaCN, then conc. HClReflux55% (overall)Not Specified[1]

Synthesis Workflow:

Strecker_Synthesis Cyclobutanone Cyclobutanone Aminonitrile 1-Aminocyclobutane-1-carbonitrile Cyclobutanone->Aminonitrile Strecker Reaction Ammonium_Cyanide NH₄Cl, NaCN Product 1-Aminocyclobutanecarboxylic Acid Hydrochloride Aminonitrile->Product Hydrolysis HCl_Hydrolysis Conc. HCl, Reflux

Caption: Strecker synthesis of 1-aminocyclobutanecarboxylic acid HCl.

Synthesis Pathway 2: From 1,1-Cyclobutanedicarboxylic Acid via Rearrangement

This pathway begins with the synthesis of 1,1-cyclobutanedicarboxylic acid, which is then converted to the target amino acid. This multi-step process often involves the formation of a key intermediate like cyclobutanecarboxamide, which can then undergo a Hofmann or Curtius rearrangement to introduce the amine group.

Experimental Protocol:

Step 1: Synthesis of 1,1-Cyclobutanedicarboxylic Acid

A detailed procedure for this step can be found in Organic Syntheses.[2]

Step 2: Conversion to Cyclobutanecarboxamide

  • 1,1-Cyclobutanedicarboxylic acid is first decarboxylated by heating to yield cyclobutanecarboxylic acid.[3]

  • The resulting cyclobutanecarboxylic acid is then converted to its acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

  • The crude acid chloride is then reacted with an excess of aqueous ammonia to form cyclobutanecarboxamide.

Step 3: Hofmann Rearrangement to 1-Aminocyclobutanecarboxylic Acid

While a direct Hofmann rearrangement on a dicarboxylic acid derivative to yield the final product is complex, a related procedure on cyclobutanecarboxamide yields cyclobutylamine. A modification of this approach would be necessary to retain a carboxyl group.

Alternative Step 3: Curtius Rearrangement

  • Cyclobutanecarboxylic acid is converted to its corresponding acyl azide. This can be achieved by reacting the acid chloride with sodium azide or by using diphenylphosphoryl azide (DPPA) with the carboxylic acid.

  • The acyl azide is then thermally or photochemically rearranged to an isocyanate.

  • The isocyanate is trapped with a suitable nucleophile. Hydrolysis with aqueous acid will yield the primary amine and carbon dioxide, resulting in the formation of 1-aminocyclobutanecarboxylic acid, which is then protonated to the hydrochloride salt.

Quantitative Data:
StepStarting MaterialProductYieldReference
1Diethyl malonate and 1,3-dibromopropane1,1-Cyclobutanedicarboxylic acid30-34 g from 1 mole scale[2]
2Cyclobutanecarboxylic acidCyclobutanecarboxamide--
3 (Hofmann for amine)CyclobutanecarboxamideCyclobutylamine hydrochloride69-77%

Synthesis Workflow:

Rearrangement_Synthesis Dicarboxylic_Acid 1,1-Cyclobutanedicarboxylic Acid Monocarboxylic_Acid Cyclobutanecarboxylic Acid Dicarboxylic_Acid->Monocarboxylic_Acid Decarboxylation Amide Cyclobutanecarboxamide Monocarboxylic_Acid->Amide Amidation Product 1-Aminocyclobutanecarboxylic Acid Hydrochloride Amide->Product Rearrangement & Hydrolysis Rearrangement Hofmann or Curtius Rearrangement

Caption: Synthesis via rearrangement of a dicarboxylic acid derivative.

Synthesis Pathway 3: Boc-Protection and Deprotection

This pathway involves the use of a protecting group strategy. Commercially available 1-aminocyclobutanecarboxylic acid can be protected, for instance with a tert-butoxycarbonyl (Boc) group, to facilitate its use in further synthetic steps. The final hydrochloride salt is then obtained by a straightforward deprotection step. This is often the most practical route if the free amino acid is accessible.

Experimental Protocol:

Step 1: N-Boc Protection of 1-Aminocyclobutanecarboxylic Acid

  • 1-Aminocyclobutanecarboxylic acid is dissolved in a mixture of 1,4-dioxane and water.

  • Sodium bicarbonate or sodium hydroxide is added to the solution to create basic conditions.

  • Di-tert-butyl dicarbonate ((Boc)₂O) is added to the reaction mixture at 0°C.

  • The reaction is stirred at room temperature for approximately 12 hours.

  • After the reaction is complete, the mixture is washed with an organic solvent (e.g., ethyl acetate) to remove impurities.

  • The aqueous layer is then acidified with 1N HCl to a pH of 2-3.

  • The N-Boc protected amino acid is extracted with an organic solvent like dichloromethane or ethyl acetate.

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Step 2: Deprotection to form 1-Aminocyclobutanecarboxylic Acid Hydrochloride

  • The N-Boc-1-aminocyclobutanecarboxylic acid is dissolved in a suitable solvent such as dioxane or methanol.

  • A solution of 4M HCl in dioxane is added to the mixture.

  • The reaction is stirred at room temperature for a period ranging from 30 minutes to a few hours, until the deprotection is complete (monitored by TLC or LC-MS).

  • The solvent is removed under reduced pressure to yield the crude 1-aminocyclobutanecarboxylic acid hydrochloride.

  • The product can be purified by trituration with diethyl ether or by recrystallization.

Quantitative Data:
StepStarting MaterialProductYieldReference
11-Aminocyclobutanecarboxylic acidN-Boc-1-aminocyclobutanecarboxylic acid75-80.6%
2N-Boc-1-aminocyclobutanecarboxylic acid1-Aminocyclobutanecarboxylic acid hydrochlorideTypically high yieldingGeneral procedure

Experimental Workflow:

Protection_Deprotection_Workflow Start_AA 1-Aminocyclobutanecarboxylic Acid Protected_AA N-Boc-1-Aminocyclobutanecarboxylic Acid Start_AA->Protected_AA Boc Protection Boc_Protection (Boc)₂O, NaHCO₃ Dioxane/H₂O Final_Product 1-Aminocyclobutanecarboxylic Acid Hydrochloride Protected_AA->Final_Product Deprotection Deprotection 4M HCl in Dioxane

Caption: Boc-protection and deprotection route to the hydrochloride salt.

Conclusion

This guide has outlined three distinct and viable synthetic pathways to 1-aminocyclobutanecarboxylic acid hydrochloride. The choice of a particular route will depend on factors such as the availability and cost of starting materials, the required scale of the synthesis, and the laboratory equipment at hand. The Strecker synthesis offers a direct approach from a simple ketone, while the rearrangement of a dicarboxylic acid derivative provides an alternative from different precursors. For applications where the free amino acid is available, the protection-deprotection strategy is a highly efficient and straightforward method to obtain the desired hydrochloride salt. Each described pathway is supported by established chemical principles and, where available, detailed experimental protocols and quantitative data to aid in the successful synthesis of this valuable compound.

References

An In-depth Technical Guide to the Theoretical Properties of 1-Aminocyclobutanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclobutanecarboxylic acid hydrochloride is a cyclic amino acid analogue that has garnered significant interest within the scientific community, particularly in the fields of neuroscience and drug development. Its rigid cyclobutane scaffold imparts unique conformational constraints, making it a valuable tool for probing receptor binding sites and designing novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical properties of 1-Aminocyclobutanecarboxylic acid hydrochloride, focusing on its physicochemical characteristics, spectral data, and its role as a modulator of N-methyl-D-aspartate (NMDA) receptor signaling.

Physicochemical Properties

1-Aminocyclobutanecarboxylic acid hydrochloride (CAS Number: 98071-16-0) is the hydrochloride salt of 1-Aminocyclobutanecarboxylic acid (CAS Number: 22264-50-2). It is typically a white to off-white crystalline solid.[1] The presence of the hydrochloride salt enhances its solubility in aqueous solutions.[1]

PropertyValueReference(s)
Molecular Formula C₅H₁₀ClNO₂[2]
Molecular Weight 151.59 g/mol [2]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water[1]
Melting Point 261 °C (decomposes)[3]
InChI Key HBTVGNDTGRUBQO-UHFFFAOYSA-N[2]

Spectral Properties

The structural elucidation and characterization of 1-Aminocyclobutanecarboxylic acid hydrochloride are accomplished through various spectroscopic techniques. Below are the theoretical and expected spectral data.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the hydrogen atom arrangement in a molecule. For 1-Aminocyclobutanecarboxylic acid hydrochloride, the spectrum is expected to show signals corresponding to the protons on the cyclobutane ring. Due to the protonation of the amine group, the chemical shifts of adjacent protons will be shifted downfield compared to the free amino acid.

Expected ¹H NMR Data (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.6 (broad s)Singlet (broad)3H-NH₃⁺
~2.5-2.7 (m)Multiplet4H2 x -CH₂- (cyclobutane)
~1.9-2.1 (m)Multiplet2H-CH₂- (cyclobutane)
¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Expected ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (ppm)Assignment
~173C=O (Carboxylic acid)
~55C-N (Quaternary carbon)
~30-CH₂- (cyclobutane)
~15-CH₂- (cyclobutane)
FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups present in a molecule. The spectrum of 1-Aminocyclobutanecarboxylic acid hydrochloride is expected to exhibit characteristic absorption bands for the amine salt, carboxylic acid, and alkane functional groups.

Expected FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
2800-3200Strong, BroadN-H stretch (Ammonium salt)
~3000Strong, BroadO-H stretch (Carboxylic acid)
2850-2960MediumC-H stretch (Alkane)
~1700StrongC=O stretch (Carboxylic acid)
1500-1640MediumN-H bend (Amine salt)
~1400MediumC-H bend (Alkane)
Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For 1-Aminocyclobutanecarboxylic acid hydrochloride, under electrospray ionization (ESI), the expected molecular ion would correspond to the protonated free amino acid [M+H]⁺.

Expected Mass Spectrometry Data (ESI-MS)

m/zAssignment
116.07[C₅H₁₀NO₂]⁺ (protonated molecule)
70.06[C₄H₈N]⁺ (loss of COOH and H)

Mechanism of Action: NMDA Receptor Modulation

1-Aminocyclobutanecarboxylic acid is a known antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glycine co-agonist binding site on the GluN1 subunit.[4] The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[4][5] Its activation requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit, as well as depolarization of the postsynaptic membrane to relieve a magnesium block.[4][5]

By competitively binding to the glycine site, 1-Aminocyclobutanecarboxylic acid prevents the full activation of the NMDA receptor, thereby modulating downstream signaling cascades. This antagonistic action has made it a valuable pharmacological tool for studying the physiological and pathological roles of the NMDA receptor.

NMDA Receptor Signaling Pathway

The binding of agonists to the NMDA receptor initiates a cascade of intracellular events, primarily mediated by an influx of calcium ions (Ca²⁺). This increase in intracellular Ca²⁺ activates several downstream signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathways, which are critical for synaptic plasticity and gene expression.[6]

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds to GluN1 ACBC_HCl 1-Aminocyclobutanecarboxylic acid hydrochloride (Antagonist) ACBC_HCl->NMDA_Receptor Blocks Glycine Site Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel CaM Calmodulin (CaM) Ca_Influx->CaM Activates CaMKII CaMKII CaM->CaMKII Activates PKC PKC CaM->PKC Activates Ras Ras PKC->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Learning & Memory) CREB->Gene_Expression Regulates

NMDA Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 1-Aminocyclobutanecarboxylic acid hydrochloride and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[7] Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the DMSO-d₆ lock signal.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the DMSO-d₆ carbon signals at 39.52 ppm.

NMR_Workflow start Start sample_prep Sample Preparation: ~5-10 mg in 0.6 mL DMSO-d₆ start->sample_prep instrument_setup Instrument Setup: 400+ MHz NMR, Tune & Shim sample_prep->instrument_setup H1_acquisition ¹H NMR Acquisition: 16-32 scans, 1-2s delay instrument_setup->H1_acquisition C13_acquisition ¹³C NMR Acquisition: ≥1024 scans, 2-5s delay instrument_setup->C13_acquisition H1_processing ¹H NMR Processing: FT, Phasing, Baseline Correction Reference to DMSO (2.50 ppm) H1_acquisition->H1_processing end End H1_processing->end C13_processing ¹³C NMR Processing: FT, Phasing, Baseline Correction Reference to DMSO (39.52 ppm) C13_acquisition->C13_processing C13_processing->end

NMR Experimental Workflow
Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any moisture.

    • In an agate mortar, grind 1-2 mg of 1-Aminocyclobutanecarboxylic acid hydrochloride to a fine powder.[8][9]

    • Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.[8][9]

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[10]

  • Instrument Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of a blank KBr pellet or empty sample compartment.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

FTIR_Workflow start Start dry_kbr Dry KBr start->dry_kbr grind_sample Grind 1-2 mg of Sample start->grind_sample mix Mix Sample with 100-200 mg KBr dry_kbr->mix grind_sample->mix press_pellet Press into a Pellet (8-10 tons) mix->press_pellet background_scan Acquire Background Spectrum press_pellet->background_scan sample_scan Acquire Sample Spectrum (4000-400 cm⁻¹, 16-32 scans) background_scan->sample_scan analyze Analyze Spectrum sample_scan->analyze end End analyze->end

FT-IR (KBr Pellet) Workflow
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation (for ESI-MS):

    • Prepare a stock solution of 1-Aminocyclobutanecarboxylic acid hydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.[11]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent (typically a mixture of water and acetonitrile with a small amount of formic acid to promote protonation).[11]

  • Instrument Setup: Use an electrospray ionization mass spectrometer (ESI-MS). Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the compound.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions.

Conclusion

This technical guide has provided a detailed overview of the theoretical properties of 1-Aminocyclobutanecarboxylic acid hydrochloride. The data presented, including its physicochemical characteristics, predicted spectral properties, and its mechanism of action as an NMDA receptor antagonist, serve as a valuable resource for researchers and scientists. The included experimental protocols and workflow diagrams offer practical guidance for the analysis and characterization of this important compound in a laboratory setting. Further research into the derivatives and applications of 1-Aminocyclobutanecarboxylic acid hydrochloride holds promise for the development of new therapeutic strategies targeting neurological disorders.

References

An In-depth Technical Guide to the Research Applications of 1-Aminocyclobutanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminocyclobutanecarboxylic acid hydrochloride (ACBC-HCl) is a synthetic cyclic amino acid analogue that has garnered significant interest across diverse fields of scientific research. Its unique four-membered ring structure imparts distinct biochemical properties, positioning it as a valuable tool in neuroscience, a promising agent in oncologic diagnostic imaging, and a versatile building block in synthetic chemistry. This technical guide provides a comprehensive overview of the core research applications of ACBC-HCl, detailing its mechanisms of action, presenting quantitative data, and outlining experimental protocols to facilitate its use in a laboratory setting.

Core Properties of 1-Aminocyclobutanecarboxylic Acid Hydrochloride

1-Aminocyclobutanecarboxylic acid, often abbreviated as ACBC, is a non-proteinogenic α-amino acid.[1] The hydrochloride salt is a common and stable form used in research.[2]

PropertyValueReference
IUPAC Name 1-aminocyclobutane-1-carboxylic acid hydrochloride[1]
Synonyms ACBC, 1-Amino-1-cyclobutanecarboxylic acid HCl[1]
CAS Number 98071-16-0[2]
Molecular Formula C₅H₁₀ClNO₂[2]
Molecular Weight 151.60 g/mol [1]
Appearance White to almost white crystalline powder[2]
Solubility Soluble in water, ethanol, and DMSO[2]

Research Application in Neuroscience: Modulation of the NMDA Receptor

A primary and extensively studied application of ACBC is in the field of neuroscience, where it functions as a modulator of the N-methyl-D-aspartate (NMDA) receptor.[3][4] The NMDA receptor, a key player in synaptic plasticity, learning, and memory, possesses a co-agonist binding site for glycine.[5][6][7] ACBC is known to act at this specific glycine site on the NR1 subunit of the NMDA receptor.[5][8]

Mechanism of Action: Partial Agonist/Antagonist Activity

ACBC exhibits complex pharmacology at the NMDA receptor's glycine site, acting as a partial agonist.[4][8] This means that in the absence of the full agonist (glycine), ACBC can weakly activate the receptor. However, in the presence of high concentrations of glycine, ACBC can act as a competitive antagonist, displacing glycine and reducing the overall receptor activation.[9] This dual activity makes it a valuable tool for probing the function of the NMDA receptor under different physiological conditions. Derivatives of ACBC have also been synthesized and evaluated for potent and selective antagonist activity at NMDA receptor sites.[4]

Quantitative Data: Receptor Interaction

While the interaction of ACBC with the NMDA receptor is well-established, specific binding affinity values (Kᵢ or IC₅₀) are not consistently reported across the literature. The table below summarizes the known interactions.

LigandReceptor/SiteActivityQuantitative ValueReference
1-Aminocyclobutanecarboxylic acidNMDA Receptor / Glycine Site (NR1)Partial Agonist / AntagonistIC₅₀ not consistently reported.[4][8]

Further research is required to definitively quantify the binding affinity of ACBC for the NMDA receptor glycine site under various experimental conditions.

Experimental Protocol: In Vitro Electrophysiology

The functional effects of ACBC on NMDA receptor-mediated currents can be assessed using whole-cell patch-clamp electrophysiology in cultured neurons or brain slices.[2][10][11][12][13]

Objective: To measure the modulatory effect of 1-Aminocyclobutanecarboxylic acid on NMDA receptor-mediated currents.

Materials:

  • Brain slices (e.g., from hippocampus or cortex) or primary neuronal cultures.

  • Artificial cerebrospinal fluid (aCSF).

  • Patch pipettes (3-5 MΩ).

  • Internal solution for patch pipettes.

  • NMDA receptor agonist (e.g., NMDA).

  • NMDA receptor co-agonist (e.g., Glycine or D-serine).

  • AMPA/kainate receptor antagonist (e.g., CNQX or NBQX) to isolate NMDA currents.

  • 1-Aminocyclobutanecarboxylic acid hydrochloride stock solution.

  • Patch-clamp amplifier and data acquisition system.

Methodology:

  • Prepare acute brain slices or cultured neurons according to standard laboratory protocols.

  • Transfer a slice or coverslip with neurons to the recording chamber, continuously perfused with oxygenated aCSF.

  • Establish a whole-cell patch-clamp recording from a target neuron.

  • Voltage-clamp the neuron at a holding potential of +40 mV to relieve the magnesium block of the NMDA receptor.

  • Isolate NMDA receptor currents by adding an AMPA/kainate receptor antagonist to the aCSF.

  • Establish a baseline NMDA receptor-mediated current by applying a saturating concentration of NMDA and a co-agonist.

  • Apply varying concentrations of 1-Aminocyclobutanecarboxylic acid to the bath and record the change in the NMDA-evoked current.

  • To test for antagonist activity, apply ACBC in the presence of a saturating concentration of glycine.

  • Analyze the data to determine the effect of ACBC on the amplitude and kinetics of the NMDA receptor currents.

NMDA_Modulation cluster_0 NMDA Receptor Modulation by ACBC ACBC ACBC NMDA_Receptor NMDA Receptor (Glycine Site) ACBC->NMDA_Receptor Binds to Glycine Glycine Glycine->NMDA_Receptor Binds to (competes) Channel_Activation Ion Channel Activation/Modulation NMDA_Receptor->Channel_Activation

Figure 1. Modulation of the NMDA receptor by ACBC at the glycine binding site.

Application in Oncology: A Tracer for Positron Emission Tomography (PET)

Radiolabeled analogues of ACBC are emerging as valuable tools for cancer diagnosis and monitoring, particularly for brain tumors.[14][15] The principle behind this application is the increased amino acid transport in cancer cells to support their high proliferation rate.

Mechanism of Action: Amino Acid Transport and Tumor Imaging

When labeled with a positron-emitting isotope, such as Carbon-11 ([¹¹C]), ACBC becomes a tracer for Positron Emission Tomography (PET). [¹¹C]ACBC is transported into tumor cells via amino acid transporters, leading to its accumulation in cancerous tissue. This increased uptake in tumors compared to surrounding healthy tissue allows for visualization of the tumor's location, size, and metabolic activity.[16][17][18][19]

Quantitative Data: Tumor Uptake of [¹¹C]ACBC

The uptake of a PET tracer in tissue is quantified using the Standardized Uptake Value (SUV), with the maximum value (SUVmax) being a common metric. While data is still emerging, preliminary studies have shown differential uptake of [¹¹C]-labeled amino acids in gliomas.

Tumor TypeGradeAverage SUVmaxReference
High-Grade GliomaIII & IVHigher Uptake (Specific values for [¹¹C]ACBC require more research)[14]
Low-Grade GliomaI & IILower Uptake (Specific values for [¹¹C]ACBC require more research)[14]

This table serves as a template. More dedicated clinical studies are needed to establish definitive SUVmax ranges for [¹¹C]ACBC in various brain tumors.[20][21][22]

Experimental Protocol: Clinical [¹¹C]ACBC PET Imaging of Brain Tumors

The following is a generalized protocol for the clinical use of [¹¹C]ACBC in PET imaging for brain tumors, which should be adapted based on institutional guidelines and specific clinical trial protocols.

Objective: To visualize and assess the metabolic activity of brain tumors using [¹¹C]ACBC PET.

Patient Preparation:

  • Patients should fast for at least 4-6 hours prior to the scan.

  • Blood glucose levels should be checked to ensure they are within an acceptable range.

  • A detailed medical history, including previous treatments, should be obtained.

Radiotracer Administration and Imaging:

  • [¹¹C]ACBC is synthesized in a cyclotron and prepared as a sterile, injectable solution.

  • An intravenous line is established in the patient.

  • A dose of approximately 370-740 MBq of [¹¹C]ACBC is administered intravenously.

  • PET data acquisition is typically initiated shortly after injection and may be performed dynamically for the first 20-30 minutes, followed by a static scan.

  • The patient's head is positioned and immobilized within the PET scanner.

  • A low-dose CT or MRI scan is performed for attenuation correction and anatomical co-registration.

  • The acquired PET data is reconstructed into images.

Image Analysis:

  • The PET images are co-registered with the anatomical images (CT or MRI).

  • Regions of interest (ROIs) are drawn around the tumor and in contralateral normal brain tissue.

  • SUVmax and tumor-to-background ratios are calculated.

PET_Workflow Patient_Prep Patient Preparation (Fasting) Tracer_Admin [11C]ACBC Administration (IV) Patient_Prep->Tracer_Admin PET_Scan PET/CT or PET/MRI Data Acquisition Tracer_Admin->PET_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon Image_Analysis Image Analysis (SUVmax, T/B Ratio) Image_Recon->Image_Analysis

Figure 2. General workflow for [11C]ACBC PET imaging in brain tumor patients.

Potential Application in Cell Biology: mTORC1 Signaling

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism that is highly sensitive to amino acid availability.[1][23][24][25] Given that ACBC is an amino acid analogue, it is plausible that it could influence the mTORC1 signaling pathway.

Hypothetical Mechanism of Action

Amino acids activate mTORC1 by promoting its translocation to the lysosomal surface, a process mediated by the Rag GTPases.[26] It is conceivable that ACBC, if recognized by the cellular amino acid sensing machinery, could either mimic natural amino acids and activate mTORC1, or act as an antagonist and inhibit its activity. However, to date, there is a lack of direct experimental evidence demonstrating the effect of ACBC on mTORC1 signaling. This represents a promising and underexplored area of research.

mTORC1_Pathway cluster_0 Amino Acid Sensing and mTORC1 Activation Amino_Acids Amino Acids (e.g., Leucine, Arginine) Rag_GTPases Rag GTPases Amino_Acids->Rag_GTPases Activate ACBC 1-Aminocyclobutanecarboxylic Acid (Hypothetical) ACBC->Rag_GTPases Modulates? (Unexplored) mTORC1_Activation mTORC1 Activation at Lysosome Rag_GTPases->mTORC1_Activation Promotes Cell_Growth Cell Growth & Proliferation mTORC1_Activation->Cell_Growth Drives

Figure 3. Hypothetical modulation of the mTORC1 pathway by ACBC.

Application in Synthetic Chemistry

The rigid cyclobutane scaffold of ACBC makes it a valuable building block in synthetic and medicinal chemistry.[27]

Incorporation into Peptides

Incorporating ACBC into peptide sequences can impart unique structural constraints, leading to peptides with altered conformations, increased stability against enzymatic degradation, and potentially novel biological activities. The N-terminus is typically protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group for use in solid-phase peptide synthesis (SPPS).[3][27][28][29]

Objective: To incorporate 1-Aminocyclobutanecarboxylic acid into a peptide chain using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide or Wang resin.

  • Fmoc-protected amino acids, including Fmoc-ACBC-OH.

  • Coupling reagents (e.g., HATU, HOBt, DIC).

  • Base (e.g., DIPEA).

  • Deprotection solution (e.g., 20% piperidine in DMF).

  • Solvents (DMF, DCM).

  • Cleavage cocktail (e.g., TFA-based).

Methodology:

  • Swell the resin in DMF for 30-60 minutes.[27]

  • Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF.

  • Coupling of Fmoc-ACBC-OH:

    • In a separate vessel, pre-activate Fmoc-ACBC-OH (3-5 equivalents) with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated Fmoc-ACBC-OH solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.[27] Coupling efficiency can be monitored using a ninhydrin test.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

  • Final Cleavage: After the final amino acid is coupled and deprotected, wash the resin with DCM, dry it, and treat with a cleavage cocktail to release the peptide from the resin and remove side-chain protecting groups.[29]

  • Precipitate the crude peptide in cold ether, and purify by HPLC.

SPPS_Cycle Start Start with Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing_1 Wash (DMF) Deprotection->Washing_1 Coupling Couple Activated Fmoc-ACBC-OH Washing_1->Coupling Washing_2 Wash (DMF) Coupling->Washing_2 Next_Cycle Repeat for Next Amino Acid Washing_2->Next_Cycle

Figure 4. A single coupling cycle for incorporating Fmoc-ACBC-OH in SPPS.

Chiral Auxiliary in Asymmetric Synthesis

The chiral nature of ACBC allows it to be used as a chiral auxiliary to control the stereochemistry of chemical reactions, such as aldol or alkylation reactions.[30][31][32][33][34] The rigid cyclobutane ring can effectively shield one face of a reactive intermediate, directing the approach of a reagent to the opposite face.

Objective: To perform a diastereoselective aldol reaction using a chiral auxiliary derived from 1-Aminocyclobutanecarboxylic acid.

Note: Specific protocols for using ACBC as a chiral auxiliary are not widely published. The following is a generalized protocol based on the use of similar chiral auxiliaries, such as those derived from aminocyclopentanol.[30][31]

Methodology:

  • Preparation of the Chiral Auxiliary: Synthesize the chiral auxiliary by coupling 1-Aminocyclobutanecarboxylic acid to a suitable scaffold, for example, to form an oxazolidinone.

  • Enolate Formation: Treat the N-acylated chiral auxiliary with a base (e.g., LDA or a boron triflate with an amine base) to generate a stereodefined enolate.

  • Aldol Reaction: React the enolate with an aldehyde at low temperature. The chiral auxiliary will direct the facial selectivity of the aldehyde addition.

  • Workup and Purification: Quench the reaction and purify the diastereomeric aldol adducts by chromatography.

  • Auxiliary Cleavage: Remove the chiral auxiliary under mild conditions (e.g., hydrolysis) to yield the enantiomerically enriched β-hydroxy acid product.

Conclusion

1-Aminocyclobutanecarboxylic acid hydrochloride is a multifaceted research chemical with significant and expanding applications. Its role as a modulator of the NMDA receptor provides a valuable tool for neuroscientists. In oncology, its radiolabeled analogues show great promise for improving the diagnostic imaging of cancers. Furthermore, its unique structure makes it a valuable component in the synthesis of novel peptides and chiral molecules. This guide has provided an in-depth overview of these applications, complete with available quantitative data and detailed experimental protocols, to serve as a foundational resource for researchers in the field. Further exploration, particularly into its potential effects on mTORC1 signaling and the development of more specific synthetic protocols, will undoubtedly broaden the utility of this versatile compound.

References

Methodological & Application

The Role of 1-Aminocyclobutanecarboxylic Acid Derivatives as Putative Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Aminocyclobutanecarboxylic acid and its derivatives are valuable building blocks in medicinal chemistry and pharmaceutical development, often utilized for the synthesis of novel therapeutics.[1] While its primary role has been as a constrained amino acid analogue, its inherent chirality and structural rigidity suggest a potential application as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction, after which it can be removed and ideally recycled.[2]

This document outlines the hypothetical application of a chiral auxiliary derived from 1-aminocyclobutanecarboxylic acid in diastereoselective synthesis. Although specific examples in the literature of 1-aminocyclobutanecarboxylic acid itself being used as a chiral auxiliary are scarce, the principles of asymmetric synthesis allow for the extrapolation of its potential use based on well-established methodologies for other amino acid and amino alcohol-derived auxiliaries.[3][4][5]

Hypothetical Application in Diastereoselective Alkylation

A common strategy in asymmetric synthesis involves the use of chiral oxazolidinones, famously employed by Evans, which are often derived from amino alcohols.[2] A similar chiral auxiliary could be conceptualized from 1-aminocyclobutanecarboxylic acid. The general workflow would involve the synthesis of the auxiliary, its attachment to a prochiral carboxylic acid, a diastereoselective alkylation reaction, and subsequent cleavage of the auxiliary to yield an enantiomerically enriched product.

Proposed Synthesis of a Chiral Auxiliary from (1R,2S)-1-amino-2-hydroxycyclobutane-1-carboxylic acid

A hypothetical chiral auxiliary, a cyclobutane-fused oxazolidinone, could be synthesized from a suitably substituted 1-aminocyclobutanecarboxylic acid derivative. The following workflow illustrates the conceptual synthetic pathway.

Synthetic Workflow for Chiral Auxiliary cluster_synthesis Auxiliary Synthesis start 1-Aminocyclobutanecarboxylic Acid Derivative step1 Reduction of Carboxylic Acid start->step1 e.g., LiAlH4 step2 Formation of Oxazolidinone step1->step2 e.g., Phosgene or CDI auxiliary Chiral Oxazolidinone Auxiliary step2->auxiliary

Caption: Proposed synthesis of a chiral oxazolidinone auxiliary.

General Experimental Workflow

The overall process for utilizing this hypothetical chiral auxiliary in a diastereoselective alkylation is depicted below. This involves attaching the auxiliary to a prochiral acyl chloride, performing the stereoselective alkylation, and then cleaving the auxiliary to yield the desired chiral carboxylic acid.

Experimental Workflow cluster_workflow Diastereoselective Alkylation Workflow aux Chiral Auxiliary attachment Attachment of Auxiliary aux->attachment acyl_chloride Prochiral Acyl Chloride acyl_chloride->attachment prochiral_imide N-Acyl Oxazolidinone attachment->prochiral_imide Formation of Imide alkylation Diastereoselective Alkylation prochiral_imide->alkylation 1. Base (e.g., LDA) 2. Electrophile (R-X) alkylated_product Alkylated Imide alkylation->alkylated_product cleavage Cleavage of Auxiliary alkylated_product->cleavage e.g., LiOH/H2O2 chiral_acid Enantiomerically Enriched Carboxylic Acid cleavage->chiral_acid recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: General workflow for diastereoselective alkylation.

Experimental Protocols (Hypothetical)

The following protocols are based on established procedures for analogous chiral auxiliaries and are provided as a guide for the potential application of a 1-aminocyclobutanecarboxylic acid-derived auxiliary.

Protocol 1: Attachment of the Chiral Auxiliary

This protocol describes the acylation of the hypothetical cyclobutane-fused oxazolidinone auxiliary.

Materials:

  • Chiral cyclobutane-fused oxazolidinone auxiliary (1.0 eq)

  • Prochiral acyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the chiral auxiliary in dry DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine to the solution.

  • Slowly add the prochiral acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting N-acyl oxazolidinone by flash column chromatography.

Protocol 2: Diastereoselective Alkylation

This protocol outlines a general procedure for the alkylation of the N-acyl oxazolidinone.

Materials:

  • N-acyl oxazolidinone (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.05 eq)

  • Alkyl halide (electrophile) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the N-acyl oxazolidinone in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution dropwise and stir for 30-60 minutes to form the enolate.

  • Add the alkyl halide dropwise to the enolate solution.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the alkylated product by flash column chromatography. The diastereomeric excess (d.e.) can be determined by HPLC or NMR analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.

Materials:

  • Alkylated N-acyl oxazolidinone (1.0 eq)

  • Lithium hydroxide (LiOH) (4.0 eq)

  • 30% Hydrogen peroxide (H₂O₂) (4.0 eq)

  • Tetrahydrofuran (THF) and water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the alkylated product in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C.

  • Add the aqueous solution of lithium hydroxide, followed by the dropwise addition of hydrogen peroxide.

  • Stir the reaction at 0 °C for 1-2 hours, then allow to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH ~2 with a suitable acid (e.g., 1M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to isolate the chiral carboxylic acid.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

  • Dry the organic extracts containing the product over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid. Further purification can be achieved by recrystallization or chromatography.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for a diastereoselective alkylation reaction using the proposed chiral auxiliary, based on typical results observed with established oxazolidinone auxiliaries.[3]

EntryElectrophile (R-X)Yield (%)Diastereomeric Excess (d.e.) (%)
1Benzyl bromide85>98
2Iodomethane90>98
3Allyl bromide82>95
4Isopropyl iodide75>90

Logical Relationship of Stereochemical Control

The stereochemical outcome of the alkylation is dictated by the chiral auxiliary, which directs the approach of the electrophile to one face of the enolate. The bulky cyclobutane ring of the proposed auxiliary would sterically hinder one face, leading to high diastereoselectivity.

Stereochemical Control cluster_logic Mechanism of Diastereoselection enolate Chiral Enolate approach Electrophile Approach enolate->approach Steric Hindrance from Cyclobutane Auxiliary product Single Diastereomer Favored approach->product

Caption: Steric hindrance directs electrophilic attack.

References

Application Notes and Protocols: 1-Aminocyclobutanecarboxylic Acid Hydrochloride as an NMDA Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclobutanecarboxylic acid hydrochloride (ACBC), a cyclic amino acid analogue, serves as a valuable pharmacological tool for investigating the function of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a ligand-gated ion channel, is pivotal for excitatory synaptic transmission, synaptic plasticity, learning, and memory. Its dysregulation is implicated in a range of neurological and psychiatric disorders. ACBC primarily functions as a partial agonist at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[1] This unique mode of action allows it to modulate receptor activity, exhibiting antagonist-like effects in the presence of saturating concentrations of the full co-agonist, glycine. This document provides detailed application notes and protocols for utilizing ACBC to study NMDA receptor antagonism.

Mechanism of Action

The NMDA receptor requires the binding of both the neurotransmitter glutamate (to the GluN2 subunit) and a co-agonist, typically glycine or D-serine (to the GluN1 subunit), for channel activation. This activation leads to an influx of Ca²⁺ into the neuron, triggering downstream signaling cascades.

1-Aminocyclobutanecarboxylic acid (ACBC) exerts its effects by binding to the glycine binding site on the GluN1 subunit. As a partial agonist, it elicits a submaximal receptor response compared to full agonists like glycine. In experimental conditions where glycine concentrations are high, ACBC can act as a competitive antagonist by occupying the glycine binding site and preventing the binding of the full agonist, thereby reducing the overall activation of the NMDA receptor. Some studies also suggest that at higher concentrations, ACBC may exhibit antagonist activity at the glutamate binding site.

Data Presentation

The following tables summarize the quantitative data available for 1-Aminocyclobutanecarboxylic acid (ACBC) and its derivatives concerning their interaction with the NMDA receptor. It is important to note that while derivatives of ACBC have been developed as potent antagonists, specific IC50 or Kᵢ values for the antagonist effect of the parent compound, ACBC, are not extensively reported. The data primarily reflects its partial agonist activity at the glycine site.

Table 1: In Vitro Efficacy of 1-Aminocyclobutanecarboxylic Acid (ACBC) at the NMDA Receptor Glycine Site

ParameterValueSpecies/PreparationAssayReference
ClassificationPartial Agonist-Electrophysiology[1]
Binding SiteGlycine site on NR1 subunit--[1]

Note: Quantitative data for the antagonist effect of ACBC, such as IC50 or Ki in the presence of a competing agonist, is not consistently available in the reviewed literature. Researchers should determine these values empirically under their specific experimental conditions.

Table 2: Antagonist Activity of 1-Aminocyclobutanecarboxylic Acid Derivatives

CompoundDescriptionPotency vs. D-AP5*PreparationReference
Substance 4b3-(2'-carboxyethyl) derivativeMore potentNeonatal rat motoneurones[2]
Substance 243-(2'-phosphonoethyl) derivativeMore potentNeonatal rat motoneurones[2]
Substance 35cis-3-(2'-carboxyethyl) derivativeMore potentNeonatal rat motoneurones[2]
Substance 40trans-3-(2'-phosphonoethyl) derivativeMore potentNeonatal rat motoneurones[2]

*D-2-amino-5-phosphonopentanoate (D-AP5) is a standard competitive NMDA receptor antagonist.

Experimental Protocols

Protocol 1: Electrophysiological Assessment of ACBC Antagonism on NMDA Receptors in Xenopus Oocytes

This protocol describes the use of two-electrode voltage clamp (TEVC) electrophysiology to measure the inhibitory effect of ACBC on NMDA receptor currents in Xenopus oocytes expressing recombinant NMDA receptors.

1. Oocyte Preparation and Receptor Expression:

  • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • Inject oocytes with cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).

  • Incubate oocytes for 2-5 days at 16-18°C in Barth's solution supplemented with antibiotics to allow for receptor expression.

2. Two-Electrode Voltage Clamp (TEVC) Recording:

  • Place an oocyte in a recording chamber continuously perfused with a low-Mg²⁺ external solution (e.g., 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 0.5 mM BaCl₂, pH 7.4).

  • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

  • Clamp the oocyte membrane potential at a holding potential of -70 mV.

3. Experimental Procedure:

  • Establish a stable baseline current.

  • Apply a solution containing a fixed concentration of NMDA (e.g., 100 µM) and a saturating concentration of glycine (e.g., 10 µM) to elicit a maximal inward current (I_max).

  • Wash the oocyte with the external solution until the current returns to baseline.

  • Pre-incubate the oocyte with varying concentrations of ACBC hydrochloride for 1-2 minutes.

  • Co-apply the NMDA/glycine solution with the corresponding concentration of ACBC and record the inhibited current (I_inhib).

  • Repeat for a range of ACBC concentrations to generate a concentration-response curve.

4. Data Analysis:

  • Calculate the percentage of inhibition for each ACBC concentration: % Inhibition = (1 - (I_inhib / I_max)) * 100.

  • Plot the % Inhibition against the logarithm of the ACBC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp Recording of ACBC Effects on NMDA Receptor-Mediated Currents in Cultured Neurons

This protocol outlines the procedure for investigating the modulatory effects of ACBC on native NMDA receptors in cultured neurons (e.g., hippocampal or cortical neurons).

1. Cell Culture:

  • Plate dissociated primary neurons on poly-L-lysine coated coverslips and culture in appropriate media for 7-14 days to allow for synapse and receptor maturation.

2. Electrophysiology:

  • Transfer a coverslip to a recording chamber on an inverted microscope and perfuse with an external solution (e.g., 140 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4, and a glycine receptor antagonist like strychnine if necessary).

  • Prepare patch pipettes (3-5 MΩ resistance) and fill with an internal solution (e.g., 140 mM Cs-gluconate, 10 mM HEPES, 10 mM BAPTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2).

  • Establish a whole-cell patch-clamp configuration on a selected neuron and clamp the membrane potential at -60 mV.

3. Experimental Procedure:

  • Locally apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) using a fast perfusion system to evoke a stable NMDA receptor-mediated current.

  • Co-apply varying concentrations of ACBC hydrochloride with the NMDA/glycine solution to assess its inhibitory effect.

  • To investigate its partial agonist properties, apply ACBC in the absence of glycine (but in the presence of NMDA) to measure the current it elicits.

4. Data Analysis:

  • Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of ACBC.

  • Calculate the percentage of inhibition and determine the IC50 as described in Protocol 1.

  • Compare the current elicited by ACBC alone to that elicited by a saturating concentration of glycine to determine its efficacy as a partial agonist.

Visualizations

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine (Full Agonist) Glycine->NMDA_Receptor Binds to GluN1 (Co-agonist) ACBC ACBC (Partial Agonist) ACBC->NMDA_Receptor Competes with Glycine at GluN1 site Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades Activation

Caption: NMDA Receptor Signaling and ACBC Interaction.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis prep_cells Prepare Cells (Oocytes or Neurons) express_receptors Express NMDA Receptors (if applicable) prep_cells->express_receptors prep_solutions Prepare External and Internal Solutions express_receptors->prep_solutions setup_rig Set up Electrophysiology Rig prep_solutions->setup_rig patch_cell Establish Whole-Cell or TEVC Configuration setup_rig->patch_cell record_baseline Record Baseline Current patch_cell->record_baseline apply_agonists Apply NMDA + Glycine (Evoke I_max) record_baseline->apply_agonists apply_acbc Apply NMDA + Glycine + ACBC (Record I_inhib) apply_agonists->apply_acbc washout Washout apply_acbc->washout measure_currents Measure Current Amplitudes apply_acbc->measure_currents washout->apply_agonists Repeat for different ACBC concentrations calculate_inhibition Calculate % Inhibition measure_currents->calculate_inhibition generate_curve Generate Concentration- Response Curve & Calculate IC50 calculate_inhibition->generate_curve

Caption: Electrophysiology Experimental Workflow.

References

Application Notes and Protocols: 1-Aminocyclobutanecarboxylic Acid Hydrochloride (Fluciclovine F-18) for PET Imaging of Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclobutanecarboxylic acid hydrochloride, specifically its fluorine-18 labeled form, anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]Fluciclovine or Axumin®), is a synthetic amino acid analog used as a radiotracer for Positron Emission Tomography (PET) imaging.[1][2] It is a valuable tool in oncology, particularly for the detection of recurrent prostate cancer.[2][3] Unlike glucose-based tracers like ¹⁸F-FDG, Fluciclovine F-18 leverages the increased amino acid transport characteristic of many cancer cells, offering a distinct biological window into tumor metabolism.[3] This document provides detailed application notes and protocols for its use in tumor imaging.

Mechanism of Action

Cancer cells often exhibit an increased demand for amino acids to fuel their rapid growth and proliferation.[1] This demand is met by the upregulation of amino acid transporters on the cell surface.[1] Fluciclovine F-18, a synthetic analog of the amino acid L-leucine, is recognized and transported into cells primarily by two types of amino acid transporters: the sodium-dependent Alanine, Serine, Cysteine Transporter 2 (ASCT2) and the sodium-independent L-type Amino Acid Transporter 1 (LAT1).[1][3]

Once inside the cell, Fluciclovine F-18 is not metabolized or incorporated into proteins.[1] This intracellular trapping allows for its accumulation in tumor cells, creating a high contrast between cancerous and surrounding healthy tissue during PET imaging.[1] The positron-emitting fluorine-18 isotope decays, producing gamma rays that are detected by the PET scanner to generate an image of the tracer's distribution.[1]

Fluciclovine F-18 Cellular Uptake Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Tumor Cell) Fluciclovine Fluciclovine F-18 ASCT2 ASCT2 Transporter Fluciclovine->ASCT2 Primary Transport (Sodium-Dependent) LAT1 LAT1 Transporter Fluciclovine->LAT1 Secondary Transport (Sodium-Independent) Fluciclovine_in Accumulated Fluciclovine F-18 ASCT2->Fluciclovine_in LAT1->Fluciclovine_in PET_Signal PET Signal Generation (Positron Emission) Fluciclovine_in->PET_Signal Intracellular Trapping (Not Metabolized)

Figure 1: Cellular uptake pathway of Fluciclovine F-18 in tumor cells.

Applications in Oncology

While most prominently used for prostate cancer, Fluciclovine F-18 has been investigated in other malignancies.

  • Prostate Cancer: It is indicated for PET imaging in men with suspected prostate cancer recurrence based on elevated prostate-specific antigen (PSA) levels after prior treatment.[2]

  • Brain Tumors: Studies have explored its utility in imaging experimental brain tumors, where it may help in identifying tumor infiltration into adjacent brain tissue.[4] The low native brain uptake of Fluciclovine F-18 compared to FDG can be advantageous for detecting brain metastases or primary brain tumors.[2]

  • Lung Cancer: Pilot studies suggest that Fluciclovine F-18 uptake is higher in malignant pulmonary lesions compared to inflammatory ones, with better differentiation on delayed imaging.[5]

  • Other Cancers: Elevated uptake has also been observed in breast cancer, lung cancer, colonic neoplasia, and squamous cell carcinoma.[6]

Quantitative Data Summary

The following tables summarize the standardized uptake values (SUV) for Fluciclovine F-18 in various tissues and lesions. SUV is a semi-quantitative measure used in PET imaging to evaluate the uptake of a radiotracer in a region of interest.

Tissue/Organ SUVmax (Mean ± SD) Time Point Notes
Malignant Lung Lesions6.2 ± 2.68 minUptake remains relatively stable over 40 minutes.[5]
Malignant Lung Lesions5.7 ± 3.340 minUptake remains relatively stable over 40 minutes.[5]
Inflammatory Lung Lesions4.1 ± 0.68 minUptake tends to decrease over time.[5]
Inflammatory Lung Lesions2.3 ± 0.0340 minUptake tends to decrease over time.[5]
Carcinoid Lung Tumor2.88 minUptake showed a decreasing trend over time.[5]
Carcinoid Lung Tumor0.940 minUptake showed a decreasing trend over time.[5]
Physiological Uptake in Healthy Volunteers Qualitative Uptake Level Notes
LiverIntenseDemonstrates the most intense uptake.[6]
PancreasIntenseDemonstrates the most intense uptake.[6]
Salivary GlandsModerateCommonly visualized.[6]
Pituitary GlandModerateCommonly visualized.[6]
Bone MarrowModerate (early)Activity decreases over time.[6]
Skeletal MuscleMild (early)Activity increases over time.[6]
BrainLess than blood poolLow native brain uptake.[6]
LungsLess than blood poolLow background activity.[6]
BladderMild to ModerateMinimal renal excretion in the early imaging window.[6]

Experimental Protocols

Patient Preparation

  • Fasting: Patients should fast for a minimum of 4 hours prior to the administration of Fluciclovine F-18 to minimize background muscle uptake.

  • Hydration: Patients should be well-hydrated. Encourage drinking water before the scan.

  • Exercise: Patients should avoid significant exercise for at least 24 hours before the scan to reduce physiological muscle uptake.[7]

  • Medications: No specific medication adjustments are typically required.

Radiotracer Administration and Imaging

  • Dosage: The recommended dose is 370 MBq (10 mCi) of Fluciclovine F-18, administered as an intravenous bolus injection.

  • Patient Positioning: The patient should be positioned supine on the scanner table.[7] The injection is preferably administered in the right arm, with arms raised above the head after injection.[7]

  • Image Acquisition:

    • Timing: PET/CT imaging should begin 3 to 5 minutes after the radiotracer injection.[7] Tumors generally show rapid uptake, with the optimal tumor-to-background contrast observed between 4 and 10 minutes post-injection.[7]

    • Scan Duration: A typical static acquisition is 2 to 4 minutes per bed position.[6]

    • Dynamic Imaging (Optional): For pelvic imaging in prostate cancer, an initial dynamic scan from 0 to 5 minutes post-injection can be performed.[7] For other applications, such as lung cancer, dynamic imaging up to 45 minutes may be useful to differentiate malignant from inflammatory lesions.[5]

Standard PET/CT Imaging Workflow with Fluciclovine F-18 Start Start Patient_Prep Patient Preparation (Fasting, Hydration, No Exercise) Start->Patient_Prep Positioning Patient Positioning on PET/CT Scanner Patient_Prep->Positioning Injection IV Bolus Injection of Fluciclovine F-18 (370 MBq / 10 mCi) Positioning->Injection Uptake_Phase Uptake Period (3-5 minutes) Injection->Uptake_Phase CT_Scan Low-Dose CT Scan (for attenuation correction and localization) Uptake_Phase->CT_Scan PET_Scan PET Scan Acquisition (Static or Dynamic) CT_Scan->PET_Scan Image_Recon Image Reconstruction and Analysis PET_Scan->Image_Recon End End Image_Recon->End

Figure 2: General experimental workflow for Fluciclovine F-18 PET/CT imaging.

Image Interpretation Considerations

  • Physiological Uptake: Be aware of the normal biodistribution of Fluciclovine F-18 to avoid misinterpretation. Intense uptake in the liver and pancreas is normal.[6]

  • Inflammatory Processes: While less prone to uptake in inflammatory lesions than ¹⁸F-FDG, Fluciclovine F-18 can accumulate in areas of infection and inflammation, which could be a potential source of false-positive results.[6][8]

  • Benign Lesions: Uptake can occur in benign conditions such as benign prostatic hyperplasia and some metabolically active benign bone lesions.[6][8]

  • Timing is Critical: Due to the tracer kinetics, with washout occurring over time, adherence to the early imaging protocol (starting 3-5 minutes post-injection) is crucial for maximizing lesion detection.[3]

Logical Relationships in Image Interpretation cluster_malignant Potential Malignancy cluster_benign Potential Benign/Physiological Causes Focal_Uptake Focal Fluciclovine F-18 Uptake Prostate Prostate Cancer Focal_Uptake->Prostate Brain Brain Tumor Focal_Uptake->Brain Lung Lung Cancer Focal_Uptake->Lung Other Other Neoplasms Focal_Uptake->Other Inflammation Infection/Inflammation Focal_Uptake->Inflammation BPH Benign Prostatic Hyperplasia Focal_Uptake->BPH Bone Benign Bone Lesions Focal_Uptake->Bone Physiological Physiological Uptake (e.g., Pancreas, Liver) Focal_Uptake->Physiological

Figure 3: Differential diagnosis considerations for focal Fluciclovine F-18 uptake.

1-Aminocyclobutanecarboxylic acid hydrochloride (Fluciclovine F-18) is a powerful PET imaging agent that provides a unique metabolic perspective on tumors by targeting amino acid transport. Its favorable characteristics, including high uptake in various cancers and low background in the brain and urinary tract, make it an essential tool, particularly in the management of recurrent prostate cancer. Adherence to standardized protocols and a thorough understanding of its biodistribution and potential pitfalls are critical for accurate interpretation and successful application in research and clinical settings.

References

Application Notes and Protocols for 1-Aminocyclobutanecarboxylic Acid Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1-Aminocyclobutanecarboxylic acid and its derivatives are valuable chiral building blocks in the field of asymmetric synthesis. Their primary application is not as temporary, detachable chiral auxiliaries in the classical sense (e.g., Evans auxiliaries), but rather as integral components of the target molecule or as chiral scaffolds to construct more complex chiral structures. The rigid, four-membered ring of the cyclobutane moiety imparts significant conformational constraints, which is a highly desirable feature in the design of peptides, peptidomimetics, and other bioactive molecules.

Key Applications:

  • Conformationally Constrained Peptides: Incorporation of 1-aminocyclobutanecarboxylic acid into peptide chains induces specific secondary structures. This conformational rigidity can enhance biological activity, improve metabolic stability, and increase receptor selectivity.

  • Novel Amino Acid Synthesis: The cyclobutane ring serves as a scaffold for the synthesis of more complex and functionally diverse non-proteinogenic amino acids. Stereoselective functionalization of the cyclobutane ring allows for the creation of novel side chains and substitution patterns.

  • Chiral Ligands: While less common, derivatives of 1-aminocyclobutanecarboxylic acid can be envisioned as precursors for chiral ligands in metal-catalyzed asymmetric reactions, although detailed protocols for this application are not widely reported.

  • Asymmetric Strecker Synthesis: The synthesis of substituted 1-aminocyclobutanecarboxylic acids can be achieved with high stereocontrol using asymmetric Strecker reactions on cyclobutanone precursors with a chiral amine auxiliary. This provides access to a variety of enantiomerically enriched cyclobutane amino acids.

The hydrochloride salt of 1-aminocyclobutanecarboxylic acid is a stable, crystalline solid that is convenient for storage and handling. For its use in synthesis, the free amino acid is typically generated in situ by treatment with a base, or the amine and carboxylic acid functionalities are protected for subsequent transformations.

Experimental Protocols

The following protocol is a representative example of how a cyclobutane precursor can be used in an asymmetric Strecker synthesis to generate a chiral, non-racemic substituted 1-aminocyclobutanecarboxylic acid. This method highlights the introduction of chirality onto the cyclobutane scaffold.

Protocol: Asymmetric Strecker Synthesis of (1S,2S)- and (1R,2R)-1-Amino-2-isopropylcyclobutanecarboxylic Acids

This protocol is adapted from a literature procedure and describes a one-pot asymmetric Strecker synthesis from a racemic 2-substituted cyclobutanone using a chiral amine auxiliary.

Materials:

  • Racemic 2-isopropylcyclobutanone

  • (S)-(-)-α-Methylbenzylamine or (R)-(+)-α-Methylbenzylamine

  • Trimethylsilyl cyanide (TMSCN)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (concentrated and 6M)

  • Sodium hydroxide

  • Palladium on carbon (10%)

  • Ethanol

  • Dowex 50WX8 resin

Instrumentation:

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Apparatus for hydrogenation (e.g., Parr hydrogenator)

  • Chromatography columns

Experimental Workflow Diagram

G cluster_strecker Asymmetric Strecker Reaction cluster_separation Separation and Hydrolysis cluster_deprotection Deprotection ketone Racemic 2-isopropyl- cyclobutanone aminonitrile Diastereomeric α-Aminonitriles ketone->aminonitrile 1. amine (S)-(-)-α-Methylbenzylamine amine->aminonitrile 2. tmsan TMSCN, MeOH tmsan->aminonitrile 3. separation Chromatographic Separation aminonitrile->separation major_diastereomer Major cis-Aminonitrile separation->major_diastereomer hydrolysis Conc. HCl, reflux major_diastereomer->hydrolysis amino_acid_intermediate N-benzyl Amino Acid hydrolysis->amino_acid_intermediate hydrogenolysis H2, Pd/C, EtOH amino_acid_intermediate->hydrogenolysis final_product (+)-1-Amino-2-isopropyl- cyclobutanecarboxylic Acid hydrogenolysis->final_product

Caption: Workflow for the asymmetric synthesis of a substituted 1-aminocyclobutanecarboxylic acid.

Step-by-Step Procedure:

  • Asymmetric Strecker Reaction:

    • To a solution of racemic 2-isopropylcyclobutanone (1.0 eq) in methanol, add (S)-(-)-α-methylbenzylamine (1.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the solution to 0 °C and add trimethylsilyl cyanide (TMSCN) (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Remove the solvent under reduced pressure to obtain the crude diastereomeric α-aminonitriles.

  • Separation of Diastereomers:

    • The crude mixture of aminonitriles is purified and the diastereomers are separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • The major cis-aminonitrile diastereomer is collected.

  • Hydrolysis of the Nitrile:

    • The purified major cis-aminonitrile is dissolved in concentrated hydrochloric acid.

    • The mixture is heated at reflux for 12 hours.

    • After cooling, the solution is concentrated under reduced pressure.

    • The residue is dissolved in water and the pH is adjusted to neutral with a base (e.g., sodium hydroxide). The N-benzyl amino acid may precipitate and can be collected by filtration.

  • Removal of the Chiral Auxiliary (Hydrogenolysis):

    • The N-benzyl amino acid is dissolved in ethanol.

    • 10% Palladium on carbon (Pd/C) catalyst is added.

    • The mixture is subjected to hydrogenation (e.g., using a Parr apparatus) at a suitable pressure of hydrogen (e.g., 50 psi) for 24 hours.

    • The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.

    • The resulting amino acid is purified by ion-exchange chromatography (Dowex 50WX8 resin, eluting with aqueous ammonia) to yield the pure non-racemic (+)-1-amino-2-isopropylcyclobutanecarboxylic acid.

Note: Using (R)-(+)-α-methylbenzylamine as the chiral auxiliary will lead to the enantiomeric final product.

Data Presentation

The following table summarizes typical quantitative data for the asymmetric Strecker synthesis of 1-amino-2-isopropylcyclobutanecarboxylic acid.

StepProductYield (%)Diastereomeric Ratio (cis:trans)
Strecker Reaction & SeparationMajor cis-aminonitrile40-50>95:5
Hydrolysis & DeprotectionFinal Amino Acid70-80N/A
Overall Yield 28-40

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the use of a chiral auxiliary in asymmetric synthesis.

G Prochiral Prochiral Substrate Coupling Coupling Prochiral->Coupling Auxiliary Chiral Auxiliary (e.g., derived from 1-aminocyclobutanol) Auxiliary->Coupling ChiralSubstrate Chiral Auxiliary-Substrate Adduct Coupling->ChiralSubstrate DiastereoselectiveReaction Diastereoselective Reaction ChiralSubstrate->DiastereoselectiveReaction Diastereomers Diastereomeric Products (unequal amounts) DiastereoselectiveReaction->Diastereomers Cleavage Cleavage of Auxiliary Diastereomers->Cleavage EnantioenrichedProduct Enantiomerically Enriched Product Cleavage->EnantioenrichedProduct RecycledAuxiliary Recycled Chiral Auxiliary Cleavage->RecycledAuxiliary

Caption: General logic of asymmetric synthesis using a chiral auxiliary.

The Strategic Incorporation of 1-Aminocyclobutanecarboxylic Acid (Ac4c) in Solid-Phase Peptide Synthesis: A Guide for Advanced Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Constrained Peptides in Drug Discovery

The therapeutic landscape is increasingly shaped by peptide-based drugs, owing to their high specificity and potent biological activity.[1] However, native peptides often suffer from limitations such as poor metabolic stability and conformational flexibility, which can hinder their clinical translation. The incorporation of non-proteinogenic amino acids is a powerful strategy to overcome these hurdles. Among these, 1-Aminocyclobutanecarboxylic acid (Ac4c), a Cα,α-disubstituted cyclic amino acid, has garnered significant attention for its ability to impart unique structural and functional properties to peptides.[2]

The cyclobutane ring of Ac4c introduces a significant steric constraint on the peptide backbone, effectively locking the dihedral angles and promoting the formation of stable secondary structures like β-turns and helices.[2] This conformational rigidity can enhance receptor binding affinity and selectivity. Furthermore, the unnatural structure of Ac4c renders peptides more resistant to enzymatic degradation, thereby improving their in vivo half-life.[2]

This comprehensive guide provides detailed application notes and protocols for the successful incorporation of 1-Aminocyclobutanecarboxylic acid hydrochloride (Ac4c-HCl) in solid-phase peptide synthesis (SPPS), tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind the experimental choices, offering field-proven insights to navigate the challenges associated with this sterically hindered amino acid.

Understanding the Chemistry: The Fmoc/tBu Strategy for Ac4c Incorporation

The Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy is the preferred method for incorporating Ac4c due to its milder reaction conditions compared to the Boc/Benzyl approach.[3] The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[3]

Key to the Fmoc/tBu strategy is the use of orthogonal protecting groups. The temporary Nα-Fmoc group is labile to a weak base, typically piperidine, while the side-chain protecting groups (in this case, none for Ac4c) and the resin linker are cleaved by a strong acid, such as trifluoroacetic acid (TFA), in the final step.[3][4]

SPPS_Cycle Resin Resin-Bound Peptide (N-terminal Amine) Coupling Fmoc-Ac4c-OH Coupling Resin->Coupling Activate & Couple Fmoc-Ac4c-OH Wash1 Washing Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Washing Deprotection->Wash2 Next_Cycle Next Coupling Cycle or Final Cleavage Wash2->Next_Cycle

Figure 1: General workflow for the incorporation of Fmoc-Ac4c-OH in SPPS.

Navigating the Challenge: Coupling a Sterically Hindered Amino Acid

The primary challenge in incorporating Ac4c lies in its steric bulk, which can significantly impede the coupling reaction.[5] The cyclobutane ring hinders the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide. This can lead to incomplete coupling, resulting in deletion sequences in the final product. To overcome this, several strategies are employed:

  • Potent Coupling Reagents: Standard carbodiimide reagents like DCC and DIC are often insufficient for sterically demanding couplings. The use of more powerful in-situ activating reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP), is crucial. These reagents form highly reactive esters that can overcome the steric barrier.[6]

  • Double Coupling: Repeating the coupling step with a fresh solution of activated Ac4c can drive the reaction to completion.[7] This is a common and effective strategy for difficult couplings.

  • Elevated Temperature: Increasing the reaction temperature can enhance the kinetics of the coupling reaction. However, this must be done with caution to minimize the risk of racemization.[8]

  • Optimized Solvents: The choice of solvent is critical for solvating the peptide-resin complex and facilitating the reaction. N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[8]

Detailed Protocols for Ac4c Incorporation

The following protocols provide a step-by-step guide for the manual incorporation of Fmoc-Ac4c-OH into a peptide sequence using the Fmoc/tBu strategy.

Protocol 1: Standard Coupling of Fmoc-Ac4c-OH using HATU

This protocol is suitable for most sequences and utilizes the highly efficient HATU coupling reagent.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide, Wang)

  • Fmoc-Ac4c-OH

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Treat again with 20% piperidine in DMF for 10 minutes. Drain.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-Ac4c-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 45-60 minutes at room temperature.

  • Monitoring the Coupling:

    • Perform a Kaiser test to check for the presence of free primary amines.[9] A blue color indicates an incomplete reaction.

  • Washing:

    • If the Kaiser test is negative (yellow/colorless), wash the resin thoroughly with DMF (5 times) and DCM (3 times).

    • If the Kaiser test is positive, proceed to the double coupling protocol.

Protocol 2: Double Coupling of Fmoc-Ac4c-OH

This protocol is recommended if the initial coupling is incomplete or for sequences known to be difficult.

Procedure:

  • Following the first coupling (Protocol 1, step 4), drain the reaction vessel.

  • Wash the resin with DMF (3 times).

  • Repeat the amino acid activation (Protocol 1, step 3) with a fresh solution of reagents.

  • Add the newly activated amino acid solution to the resin and agitate for another 45-60 minutes.

  • Perform a Kaiser test to confirm the completion of the coupling.

  • Wash the resin as described in Protocol 1, step 6.

Figure 2: Decision workflow for Ac4c coupling.

Quantitative Data and Reagent Comparison

The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like Ac4c. While exact quantitative data for Ac4c coupling efficiency across all reagents is not extensively compiled in a single source, the following table summarizes the general effectiveness of common coupling reagents for such challenging couplings.

Coupling ReagentActive Ester FormedRelative ReactivityNotes
HATU OAt esterVery HighHighly recommended for Ac4c. Fast reaction kinetics and low racemization.[6]
HCTU O-6-ClBt esterHighMore reactive than HBTU, a good alternative to HATU.[6]
PyBOP OBt esterModerateBetter than carbodiimides, but may require longer reaction times or double coupling for Ac4c.
DIC/HOBt OBt esterModerateA cost-effective option, but generally less efficient for sterically hindered residues compared to aminium/uronium salts.[10]
DIC/Oxyma Oxyma esterHighOxyma-based reagents are reported to be more efficient than HOBt-based ones and are a safer alternative to HOAt-based reagents.[6]

Note: The values in this table are illustrative and will vary depending on the specific peptide sequence and experimental conditions. Empirical optimization for each specific peptide sequence is highly recommended.[11]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of Ac4c, peptide aggregation.Perform a double coupling. Switch to a more potent coupling reagent (e.g., HATU). Use NMP instead of DMF as the solvent.[8]
Deletion of Ac4c Residue in Final Peptide Incomplete coupling.Implement the solutions for incomplete coupling. Consider increasing the coupling time or temperature (with caution).
Racemization Prolonged activation times, use of strong, non-hindered bases.Minimize pre-activation time. Use a hindered base like DIPEA. For highly sensitive positions, consider DIC/Oxyma at a lower temperature.[12]
Peptide Aggregation Formation of secondary structures on the resin.Use NMP as the solvent. Consider a lower loading resin.[8]

Cleavage, Deprotection, and Purification

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of any side-chain protecting groups. For peptides containing Ac4c synthesized on standard acid-labile resins (e.g., Rink Amide, Wang), a standard TFA cleavage cocktail is effective.

Protocol 3: Final Cleavage and Deprotection

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

Procedure:

  • N-terminal Fmoc Removal: Ensure the N-terminal Fmoc group of the final amino acid has been removed.

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation and Drying:

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.[14][15]

Conclusion

The incorporation of 1-Aminocyclobutanecarboxylic acid into peptides is a valuable tool for designing conformationally constrained and proteolytically stable analogs for therapeutic and research applications. While its steric hindrance presents a challenge during solid-phase peptide synthesis, the use of potent coupling reagents, optimized reaction conditions, and strategies like double coupling can ensure its successful incorporation. The protocols and guidelines presented in this document provide a robust framework for researchers to harness the unique properties of Ac4c in their peptide design endeavors, ultimately contributing to the development of novel and more effective peptide-based therapeutics.

References

  • Benchchem. (2025). Technical Support Center: Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • Arango, D., et al. (2022).
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  • Biotage. (2023). Using double coupling to improve your peptide synthesis. Biotage.
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  • Benchchem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-Cha-OH in Peptide Synthesis. Benchchem.
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  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Houben-Weyl. (2002). 7.4 Racemization Assays. In Synthesis of Peptides and Peptidomimetics.
  • Columbus, L., & Hubbell, W. L. (2025). Synthesis of TOAC spin-labeled proteins and reconstitution in lipid membranes.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides.
  • Hudecz, F., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?.
  • Benchchem. (2025). Application Note and Protocols: Coupling Efficiency of Fmoc-Bip(4,4')
  • Benchchem. (2025). Technical Support Center: Synthesis of Peptides with Adjacent Cys(Acm) Residues. Benchchem.
  • Tongsheng Amino Acid. (2024). Applications of Peptides: Unlocking Their Potential. Tongsheng Amino Acid.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Aapptec Peptides.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Benchchem. (2025). Application Notes and Protocols for the Coupling of Fmoc-Pen(Trt)-OH with HBTU and DIC in Solid-Phase Peptide Synthesis. Benchchem.
  • Toniolo, C., et al. (1996). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Fields, G. B. (1997). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. PubMed.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
  • Benchchem. (2025). Application Notes and Protocols: A Guide to Deprotection and Cleavage in Peptide Synthesis. Benchchem.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
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  • Al-Ghobashy, M. A., et al. (2023).
  • The Royal Society of Chemistry. (2016). Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones. The Royal Society of Chemistry.
  • Nowick, J. S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • PerkinElmer. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd.
  • Albericio, F. (2004). Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
  • Dechantsreiter, M. A., et al. (2022). Factors influencing on-resin depsipeptide bond formation: case studies on daptomycin- and brevicidine-derived sequences. Organic & Biomolecular Chemistry.
  • Bachem. (2023). Peptide Purification Process & Methods: An Overview. Bachem.
  • ResearchGate. (2021). Does anyone observed that purple colour evolved during a coupling in solid phase peptide sinthsys when coupling Fmoc-Thr(tBu)-OH ?.
  • Medzihradszky, K. F., & Chalkley, R. J. (2015). Mass spectrometry of peptides and proteins. Department of Chemistry and Biochemistry, University of California, San Francisco.
  • Carr, S. A., et al. (2010). Overview of peptide and protein analysis by mass spectrometry. PubMed.
  • AAPPTEC. (2011). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC.

Sources

Application Notes and Protocols for 1-Aminocyclobutanecarboxylic Acid Hydrochloride Radiolabeling in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the radiolabeling of 1-aminocyclobutanecarboxylic acid (ACBC) hydrochloride and its analogs for in vivo research applications, primarily focusing on positron emission tomography (PET) imaging. The information compiled is intended to guide researchers in the synthesis, quality control, and in vivo evaluation of these valuable radiotracers.

Introduction

Radiolabeled amino acids are a crucial class of PET tracers for oncology imaging, targeting the increased amino acid metabolism often observed in tumor cells. 1-Aminocyclobutanecarboxylic acid (ACBC) and its fluorinated analog, ¹⁸F-Fluciclovine (also known as anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid or ¹⁸F-FACBC), have demonstrated significant utility in the clinical management of cancer, particularly in the imaging of recurrent prostate cancer.[1][2][3][4] These synthetic amino acids are transported into cells via upregulated amino acid transporters, such as the Alanine-Serine-Cysteine Transporter 2 (ASCT2) and the L-type Amino Acid Transporter 1 (LAT1), making them effective probes for visualizing malignant tissues.[3][5][6]

This document provides protocols for the radiolabeling of ACBC with both Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F), along with quality control procedures and representative in vivo data.

Signaling Pathways and Uptake Mechanism

The uptake of ¹⁸F-Fluciclovine and other ACBC analogs into cancer cells is primarily mediated by amino acid transporters that are overexpressed on the cell membrane of malignant cells. The two main transporters implicated are ASCT2 and LAT1.[3][5][6] ASCT2 is a sodium-dependent transporter, while LAT1 is sodium-independent. The differential expression of these transporters in various cancer types and grades can influence the uptake of the radiotracer.[6]

Amino Acid Transporter Signaling Pathway Mechanism of ¹⁸F-Fluciclovine Uptake in Cancer Cells cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fluciclovine_ext ¹⁸F-Fluciclovine ASCT2 ASCT2 Transporter Fluciclovine_ext->ASCT2 Na+ dependent LAT1 LAT1 Transporter Fluciclovine_ext->LAT1 Na+ independent Fluciclovine_int ¹⁸F-Fluciclovine (Accumulation for PET Signal) ASCT2->Fluciclovine_int LAT1->Fluciclovine_int Metabolism Minimal Metabolism Fluciclovine_int->Metabolism

Figure 1: Uptake of ¹⁸F-Fluciclovine via ASCT2 and LAT1 transporters.

Experimental Protocols

Protocol 1: Automated Synthesis of [¹⁸F]Fluciclovine

This protocol describes the automated synthesis of [¹⁸F]Fluciclovine using a GE TRACERlab FXFN or similar synthesis module. The synthesis involves a nucleophilic substitution of a triflate precursor with [¹⁸F]fluoride followed by deprotection.

Workflow Diagram:

Automated Synthesis of 18F-Fluciclovine Workflow for Automated ¹⁸F-Fluciclovine Synthesis Start Start: [¹⁸F]Fluoride from Cyclotron Trap Trap [¹⁸F]Fluoride on Anion Exchange Cartridge Start->Trap Elute Elute [¹⁸F]Fluoride into Reactor with K₂CO₃/Kryptofix 2.2.2 Trap->Elute Dry Azeotropic Drying Elute->Dry Radiolabeling Add Precursor (syn-1-(N-Boc-amino)-3-triflyloxy-cyclobutane-1-cooEt) Heat Reaction Dry->Radiolabeling Hydrolysis Add HCl Heat to Deprotect Radiolabeling->Hydrolysis Neutralize Add NaOH Hydrolysis->Neutralize Purification Purify via HPLC or SPE Cartridges Neutralize->Purification Formulation Formulate in Sterile Saline Purification->Formulation QC Quality Control Tests Formulation->QC End Final Product: [¹⁸F]Fluciclovine QC->End

Figure 2: Automated synthesis workflow for ¹⁸F-Fluciclovine.

Materials:

  • GE TRACERlab FXFN synthesis module (or equivalent)

  • [¹⁸F]Fluoride produced from a cyclotron

  • syn-1-(N-(tert-butoxycarbonyl)amino)-3-[[(trifluoromethyl)sulfonyl]oxy]-cyclobutane-1-carboxylic acid ethyl ester (triflate precursor)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Hydrochloric Acid (HCl), 4M

  • Sodium Hydroxide (NaOH), 2M

  • Sterile water for injection

  • Trisodium citrate buffer (optional, for formulation)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, Alumina) or HPLC system for purification

Procedure (based on GE TRACERlab FXFN configuration): [7]

  • Preparation:

    • Load the reagent vials in the synthesis module as follows (example loading):

      • Vial 1: K₂CO₃ in water

      • Vial 2: K₂₂₂ in MeCN

      • Vial 3: Triflate precursor in MeCN

      • Vial 4: 4M HCl

      • Vial 5: 2M NaOH

  • [¹⁸F]Fluoride Trapping and Elution:

    • Transfer the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water to the synthesis module.

    • Trap the [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).

    • Elute the [¹⁸F]fluoride into the reaction vessel using the K₂CO₃ and K₂₂₂ solutions.

  • Azeotropic Drying:

    • Heat the reaction vessel under a stream of nitrogen and vacuum to remove water. This is typically a multi-step process with increasing temperature.

  • Radiolabeling:

    • Add the triflate precursor solution to the dried [¹⁸F]fluoride/K₂₂₂ complex.

    • Heat the reaction mixture (e.g., 95-135°C) for a specified time (e.g., 3-5 minutes) to facilitate the nucleophilic substitution.[7][8]

  • Hydrolysis (Deprotection):

    • Cool the reaction vessel.

    • Add the HCl solution to the reaction mixture.

    • Heat the mixture to remove the Boc and ethyl ester protecting groups.

  • Neutralization and Purification:

    • Cool the reaction vessel and add the NaOH solution to neutralize the mixture.

    • Transfer the crude product for purification. This can be achieved using either semi-preparative HPLC or a series of SPE cartridges.

  • Formulation:

    • If using HPLC, collect the product fraction and reformulate into a physiologically compatible solution (e.g., sterile saline with a buffer).

    • If using SPE, elute the final product from the last cartridge with sterile saline.

  • Sterilization:

    • Pass the final formulated product through a 0.22 µm sterile filter into a sterile vial.

Protocol 2: Quality Control of [¹⁸F]Fluciclovine

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector and a UV detector.

  • Analytical C18 HPLC column

  • Mobile phase (e.g., Acetonitrile:Water with trifluoroacetic acid)

  • Reference standard for Fluciclovine

  • Thin-Layer Chromatography (TLC) system with a radioactivity scanner

Procedure:

  • Radiochemical Purity (HPLC):

    • Column: Reverse-phase C18 column (e.g., Waters XBridge C18, Phenomenex Luna C18).[9]

    • Mobile Phase: A typical mobile phase is a gradient or isocratic mixture of acetonitrile and water, often with a small percentage of an acid like trifluoroacetic acid (TFA) to improve peak shape. A mobile phase with a pH > 5 is recommended for silica-based C18 columns to ensure good recovery of [¹⁸F]fluoride.[9]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Monitor the eluate with both a radioactivity detector and a UV detector (at a wavelength suitable for the compound, e.g., ~210 nm).

    • Analysis: Inject a small aliquot of the final product. The retention time of the main radioactive peak should correspond to the retention time of the non-radioactive Fluciclovine standard. Calculate the radiochemical purity by integrating the area of the product peak and dividing by the total area of all radioactive peaks.

  • Radionuclidic Identity and Purity:

    • Determine the half-life of the product using a dose calibrator. The half-life should be approximately 110 minutes, consistent with ¹⁸F.

    • Use a gamma-ray spectrometer to confirm the presence of the characteristic 511 keV annihilation peak of a positron emitter.

  • pH:

    • Measure the pH of the final product using a calibrated pH meter or pH strips. The pH should be within a physiologically acceptable range (typically 4.5-7.5).

  • Visual Inspection:

    • The final solution should be clear, colorless, and free of particulate matter.

Protocol 3: In Vivo PET Imaging of Tumor-Bearing Mice with [¹⁸F]Fluciclovine

Materials:

  • Small animal PET/CT scanner

  • Tumor-bearing mice (e.g., with subcutaneous xenografts of human cancer cell lines like PC-3 or CWR22Rv1)

  • [¹⁸F]Fluciclovine solution for injection

  • Anesthesia system (e.g., isoflurane vaporizer)

  • Heating pad or lamp to maintain body temperature

  • Tail vein catheter or syringe with a fine-gauge needle

Procedure:

  • Animal Preparation:

    • Fast the animals for 4-6 hours before the scan to reduce background signal.

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.

    • Place the anesthetized mouse on the scanner bed and maintain its body temperature using a heating pad or lamp.

  • Radiotracer Administration:

    • Administer a bolus injection of [¹⁸F]Fluciclovine (typically 5-10 MBq in 100-200 µL of saline) via the tail vein.

  • PET/CT Image Acquisition:

    • Position the animal in the center of the field of view.

    • Acquire a CT scan for anatomical reference and attenuation correction.

    • Begin the PET scan immediately after injection for dynamic imaging, or at a specific time point (e.g., 60 minutes post-injection) for static imaging.[5]

    • The total scan time will depend on the scanner sensitivity and the desired image quality.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the tumor and various organs to determine the tracer uptake, which can be expressed as the percentage of injected dose per gram of tissue (%ID/g) or as Standardized Uptake Values (SUV).

Data Presentation

Radiosynthesis and Quality Control Data
Parameter¹⁸F-Fluciclovine¹¹C-ACBCReference
Radiochemical Yield (decay-corrected) 23-52.8%~35% (from [¹¹C]cyanide)[10][11]
Radiochemical Purity >99%>98%[12]
Specific Activity Variable, typically highVariable
Synthesis Time 35-55 minutes~25-35 minutes[10][13]
In Vivo Biodistribution Data

The following table summarizes the biodistribution of [¹⁸F]Fluciclovine in various tissues of mice bearing different tumor xenografts, expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Organ/TissuePC-3 Xenograft (60 min p.i.)CWR22 Xenograft (60 min p.i.)Reference
Tumor ~1.5 - 2.5~2.0 - 3.0[14][15][16]
Blood ~0.5 - 1.0~0.6 - 1.2[14][15]
Liver ~4.0 - 6.0~4.5 - 6.5[14][15]
Kidneys ~2.0 - 3.5~2.5 - 4.0[14][15]
Muscle ~0.3 - 0.8~0.4 - 0.9[14][15]
Brain ~0.1 - 0.3~0.1 - 0.4[14][15]
Bone ~0.5 - 1.5~0.6 - 1.8[14][15]

Note: These values are approximate and can vary depending on the specific experimental conditions.

Standardized Uptake Values (SUV) in Human Studies

The following table presents typical SUVmax values for [¹⁸F]Fluciclovine in human prostate cancer and benign prostatic hyperplasia (BPH).

Tissue TypeMean SUVmax ± SDReference
Prostate Cancer 4.5 ± 0.5[2]
Benign Prostatic Hyperplasia (BPH) 4.3 ± 0.6[2]

Note: There can be a significant overlap in SUV values between malignant and benign prostate tissues.[2]

References

Experimental Protocol for 1-Aminocyclobutanecarboxylic Acid Hydrochloride: Applications in Neurological and Oncological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminocyclobutanecarboxylic acid hydrochloride (ACBC-HCl) is a cyclic amino acid analog that has garnered significant interest in pharmaceutical and biochemical research. Primarily known for its role as a modulator of the N-methyl-D-aspartate (NMDA) receptor, it serves as a valuable tool for investigating neurological pathways. Furthermore, its preferential uptake by tumor cells suggests potential applications in oncology. This document provides detailed application notes and experimental protocols for the use of 1-Aminocyclobutanecarboxylic acid hydrochloride in both neurological and cancer research contexts.

Introduction

1-Aminocyclobutanecarboxylic acid hydrochloride is the hydrochloride salt of 1-aminocyclobutane-1-carboxylic acid (ACBC). It is a versatile compound utilized as a building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.[1] In biochemical research, it is employed in studies of amino acid metabolism and protein synthesis.[1] ACBC acts as a partial agonist or antagonist at the glycine co-agonist site of the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[2][3] This modulation of the NMDA receptor makes it a compound of interest for studying and potentially treating various neurological conditions. Additionally, studies have shown that radiolabeled ACBC is preferentially incorporated by several tumor types, indicating its potential as a tumor-seeking agent for diagnostic or therapeutic purposes.[4]

Physicochemical Properties

PropertyValue
CAS Number 98071-16-0[5][6]
Molecular Formula C₅H₉NO₂·HCl[6]
Molecular Weight 151.63 g/mol [6]
Appearance White to off-white crystalline powder
Solubility Soluble in water
Storage Store at 2-8°C

Applications in Neurological Research

ACBC-HCl is a valuable tool for studying the function and pharmacology of NMDA receptors. Its ability to act as a partial agonist or antagonist at the glycine site allows for the fine-tuning of NMDA receptor activity, which is crucial for understanding its role in both normal brain function and in pathological conditions such as epilepsy and neurodegenerative diseases.[2][3]

Experimental Protocol: Evaluation of ACBC-HCl on NMDA Receptor Activity in Primary Neuronal Cultures

This protocol describes the preparation of primary neuronal cultures and a subsequent assay to evaluate the effect of ACBC-HCl on NMDA receptor-mediated neuronal activity.

Materials:

  • 1-Aminocyclobutanecarboxylic acid hydrochloride (ACBC-HCl)

  • Primary cortical or hippocampal neurons (e.g., from embryonic E18 rats or mice)

  • Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin

  • Poly-D-lysine coated cell culture plates or coverslips

  • NMDA

  • Glycine

  • D-AP5 (NMDA receptor antagonist)

  • Calcium imaging dye (e.g., Fluo-4 AM)

  • Balanced salt solution (BSS)

  • Microplate reader with fluorescence capabilities or fluorescence microscope

Procedure:

  • Preparation of Primary Neuronal Cultures:

    • Isolate cortical or hippocampal neurons from embryonic rodents using established protocols.

    • Plate the dissociated neurons on poly-D-lysine coated plates or coverslips at a suitable density (e.g., 1 x 10^5 cells/cm²).

    • Culture the neurons in supplemented Neurobasal medium at 37°C in a humidified 5% CO₂ incubator.

    • Allow the neurons to mature for 7-14 days in vitro before experimentation.

  • Preparation of ACBC-HCl Stock Solution:

    • Prepare a stock solution of ACBC-HCl (e.g., 10 mM) in sterile water or a suitable buffer.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter.

    • Store the stock solution at -20°C. Prepare fresh working dilutions in BSS for each experiment.

  • Calcium Influx Assay:

    • On the day of the experiment, replace the culture medium with BSS containing a calcium imaging dye (e.g., Fluo-4 AM) and incubate according to the manufacturer's instructions to allow for dye loading.

    • Wash the cells with BSS to remove excess dye.

    • Acquire a baseline fluorescence reading.

    • Add varying concentrations of ACBC-HCl to the wells and incubate for a predetermined time (e.g., 10-30 minutes).

    • Stimulate the neurons with a sub-maximal concentration of NMDA and a saturating concentration of glycine.

    • Record the change in fluorescence intensity over time.

    • As a negative control, pre-incubate some wells with the NMDA receptor antagonist D-AP5 before adding ACBC-HCl and the agonists.

Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after stimulation.

  • Normalize the data to the response obtained with NMDA and glycine alone.

  • Plot the concentration-response curve for ACBC-HCl to determine its IC₅₀ or EC₅₀ value.

Experimental Workflow for Neurological Studies

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_neurons Prepare Primary Neuronal Cultures dye_loading Load Cells with Calcium Dye prep_neurons->dye_loading prep_acbc Prepare ACBC-HCl Stock Solution treatment Treat with ACBC-HCl prep_acbc->treatment baseline Acquire Baseline Fluorescence dye_loading->baseline baseline->treatment stimulation Stimulate with NMDA/Glycine treatment->stimulation record Record Fluorescence Change stimulation->record calculate Calculate ΔF record->calculate normalize Normalize Data calculate->normalize plot Generate Concentration-Response Curve normalize->plot

Workflow for evaluating ACBC-HCl's effect on NMDA receptor activity.

Applications in Oncological Research

The observation that radiolabeled ACBC is taken up by tumor cells suggests that it may have utility in cancer research, potentially as a diagnostic imaging agent or as a targeted drug delivery vehicle.[4] Further investigation is required to determine its direct cytotoxic effects on cancer cells.

Experimental Protocol: Cell Viability Assay of ACBC-HCl on Cancer Cell Lines

This protocol outlines a method to assess the effect of ACBC-HCl on the viability of cancer cell lines using a tetrazolium-based (MTS) assay.

Materials:

  • 1-Aminocyclobutanecarboxylic acid hydrochloride (ACBC-HCl)

  • Cancer cell line of interest (e.g., glioma, breast, or lung cancer cell lines)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of ACBC-HCl in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of ACBC-HCl. Include a vehicle control (medium without the compound).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTS Assay:

    • At the end of the incubation period, add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance (from wells with medium only) from all readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the concentration of ACBC-HCl to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Experimental Workflow for Oncological Studies

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat with Serial Dilutions of ACBC-HCl seed_cells->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_mts Add MTS Reagent incubate->add_mts measure_abs Measure Absorbance at 490 nm add_mts->measure_abs calc_viability Calculate Percent Cell Viability measure_abs->calc_viability plot_curve Plot Dose-Response Curve and Determine IC50 calc_viability->plot_curve

Workflow for assessing the cytotoxic effects of ACBC-HCl on cancer cells.

Signaling Pathway

ACBC-HCl exerts its primary effects through the modulation of the NMDA receptor. As a partial agonist/antagonist at the glycine co-agonist site, it can influence the influx of Ca²⁺ through the NMDA receptor channel. This influx of calcium is a critical second messenger that can activate a variety of downstream signaling cascades, including the Ras-ERK and CaMKII/IV pathways, which in turn can lead to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein). The phosphorylation of CREB is a key event in regulating the expression of genes involved in synaptic plasticity, cell survival, and other neuronal functions.

NMDA Receptor Signaling Pathway Modulated by ACBC-HCl

G ACBC ACBC-HCl NMDA_R NMDA Receptor ACBC->NMDA_R modulates Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx CaMK CaMKII/IV Ca_influx->CaMK Ras Ras Ca_influx->Ras CREB CREB CaMK->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB pCREB pCREB CREB->pCREB phosphorylation Gene_expression Gene Expression (Synaptic Plasticity, Cell Survival) pCREB->Gene_expression

References

Application Notes and Protocols for the Incorporation of 1-Aminocyclobutanecarboxylic Acid Hydrochloride into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclobutanecarboxylic acid (Ac4c), a non-proteinogenic amino acid, offers unique structural properties that are of significant interest in peptide-based drug discovery and development. Its cyclobutane ring introduces conformational constraints into the peptide backbone, which can lead to increased stability against enzymatic degradation, enhanced biological activity, and improved bioavailability.[1] The incorporation of Ac4c has been shown to be an effective strategy for creating peptidomimetics and constrained peptide analogs.[1] This document provides detailed application notes and experimental protocols for the successful incorporation of 1-Aminocyclobutanecarboxylic acid hydrochloride into peptide chains using both Fmoc- and Boc-based solid-phase peptide synthesis (SPPS).

Application Notes

Properties of 1-Aminocyclobutanecarboxylic Acid Hydrochloride

1-Aminocyclobutanecarboxylic acid is typically supplied as a hydrochloride salt to improve its stability and handling. It is a white crystalline powder with a molecular weight of 151.63 g/mol . Prior to its use in peptide synthesis, the hydrochloride salt may need to be neutralized to the free amino acid, or the synthesis conditions adjusted to account for the presence of the salt.

Impact on Peptide Structure and Function

The incorporation of 1-Aminocyclobutanecarboxylic acid can significantly influence the conformational properties of a peptide. The cyclobutyl moiety restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, promoting the formation of specific secondary structures such as β-turns and helices.[2] This conformational rigidity can enhance the binding affinity of the peptide to its target receptor and increase its resistance to proteolytic enzymes. For example, the substitution of amino acids in the immunomodulatory peptide tuftsin with Ac4c analogs resulted in increased resistance to enzymatic hydrolysis.[3][4]

Challenges in Incorporation

The primary challenge in incorporating 1-Aminocyclobutanecarboxylic acid into peptides is its steric hindrance. The bulky cyclobutane ring can impede the efficiency of the coupling reaction, potentially leading to incomplete reactions and lower yields. To overcome this, optimization of coupling reagents and reaction conditions is crucial. Strategies such as using more potent coupling reagents, extending reaction times, or performing a "double coupling" step are often employed to ensure complete incorporation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters and considerations for the incorporation of sterically hindered amino acids like 1-Aminocyclobutanecarboxylic acid. Please note that specific yields and purities can be sequence-dependent and may require optimization.

ParameterFmoc-SPPSBoc-SPPSNotes and References
Protecting Group 9-fluorenylmethyloxycarbonyl (Fmoc)tert-butyloxycarbonyl (Boc)Fmoc is base-labile, while Boc is acid-labile.[1]
Resin Wang, Rink Amide, or 2-Chlorotrityl chloride resinMerrifield or PAM resinChoice of resin depends on the desired C-terminal functionality (acid or amide).
Coupling Reagents HATU, HBTU, HCTU, PyBOP, DIC/HOBtDIC/HOBt, HBTU, BOPFor sterically hindered amino acids, more reactive reagents like HATU are often preferred.[5]
Equivalents of Amino Acid 2-5 equivalents2-5 equivalentsAn excess of the amino acid is used to drive the reaction to completion.
Equivalents of Coupling Reagent 2-5 equivalents2-5 equivalentsStoichiometry should be optimized based on the specific coupling reagent and amino acid.
Activation Time 1-5 minutes15-20 minutes (for DIC/HOBt)Pre-activation of the amino acid is a common practice.[2]
Coupling Time 1-4 hours (or overnight for difficult couplings)2-4 hours (or overnight)Longer coupling times may be necessary for sterically hindered residues. The reaction can be monitored using a Kaiser test.
Double Coupling Recommended for sterically hindered residuesRecommended for sterically hindered residuesRepeating the coupling step can significantly improve the yield of the desired peptide.[6]
Deprotection (Fmoc) 20% Piperidine in DMF (2 x 10-20 min)N/AComplete removal of the Fmoc group is crucial for the subsequent coupling step.
Deprotection (Boc) N/A50% TFA in DCM (2 x 1-5 min)Care must be taken to avoid premature cleavage from the resin with acid-labile linkers.
Cleavage from Resin TFA-based cleavage cocktail (e.g., Reagent K)HF or TFMSAThe cleavage cocktail often includes scavengers to protect sensitive residues.
Expected Purity (Crude) Sequence-dependent, typically >70% with optimizationSequence-dependent, typically >70% with optimizationPurification by HPLC is usually required to achieve high purity.[7]
Final Yield Sequence-dependentSequence-dependentYields are influenced by the number of residues and the efficiency of each coupling step.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-1-Aminocyclobutanecarboxylic Acid using Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a general procedure for the incorporation of Fmoc-protected 1-Aminocyclobutanecarboxylic acid into a peptide chain using manual SPPS.

Materials:

  • Fmoc-protected Rink Amide resin (or other suitable resin)

  • Fmoc-1-Aminocyclobutanecarboxylic acid

  • Standard Fmoc-protected amino acids

  • Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: Reagent K (TFA/Thioanisole/Water/Phenol/EDT - 82.5:5:5:5:2.5)

  • Dry diethyl ether

  • Solid Phase Synthesis Vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the synthesis vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 20 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 20 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times).

    • Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a blue color).

  • Coupling of Fmoc-1-Aminocyclobutanecarboxylic Acid:

    • In a separate vial, dissolve Fmoc-1-Aminocyclobutanecarboxylic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex for 1 minute to pre-activate the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2-4 hours at room temperature. For difficult couplings, the reaction can be left overnight.

  • Monitoring the Coupling Reaction:

    • After the initial coupling time, perform a Kaiser test. If the test is negative (yellow beads), the coupling is complete.

    • If the Kaiser test is positive (blue beads), indicating incomplete coupling, a double coupling is recommended. Drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a freshly prepared activated solution of Fmoc-1-Aminocyclobutanecarboxylic acid.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and IPA (3 times) to remove any unreacted reagents and byproducts.

  • Chain Elongation:

    • Repeat the deprotection (step 2) and coupling (step 3) cycles for the subsequent amino acids in the peptide sequence.

  • Final Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection of Side Chains:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., Reagent K) to the resin.

    • Gently shake the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9][10][11]

    • Characterize the purified peptide by mass spectrometry.

Protocol 2: Incorporation of Boc-1-Aminocyclobutanecarboxylic Acid using Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general method for incorporating Boc-protected 1-Aminocyclobutanecarboxylic acid.

Materials:

  • Boc-protected Merrifield resin (or other suitable resin)

  • Boc-1-Aminocyclobutanecarboxylic acid

  • Standard Boc-protected amino acids

  • Coupling Reagents: DIC (N,N'-Diisopropylcarbodiimide) and HOBt (1-Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 50% (v/v) TFA (Trifluoroacetic acid) in DCM

  • Neutralization Solution: 10% (v/v) DIPEA in DMF

  • Solvents: DMF (peptide synthesis grade), DCM

  • Washing Solvents: DMF, DCM, Methanol

  • Cleavage Reagent: Anhydrous HF or TFMSA (Trifluoromethanesulfonic acid) with appropriate scavengers (e.g., anisole). Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.

  • Dry diethyl ether

  • Solid Phase Synthesis Vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Swell the resin in DCM for 30 minutes and then wash with DMF.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes and drain.

    • Treat again with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3 times) and DMF (3 times).

  • Neutralization:

    • Neutralize the resin with 10% DIPEA in DMF for 2 minutes (repeat twice).

    • Wash the resin with DMF (5 times).

  • Coupling of Boc-1-Aminocyclobutanecarboxylic Acid:

    • In a separate vial, dissolve Boc-1-Aminocyclobutanecarboxylic acid (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add this solution to the resin.

    • Add DIC (3 equivalents) to the reaction vessel.

    • Shake the mixture for 2-4 hours at room temperature.

  • Monitoring and Double Coupling:

    • Monitor the reaction using the Kaiser test. If the coupling is incomplete, perform a double coupling as described in Protocol 1, step 4.

  • Washing:

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation:

    • Repeat the deprotection (step 2), neutralization (step 3), and coupling (step 4) cycles for the remaining amino acids.

  • Cleavage:

    • After the synthesis is complete, dry the peptide-resin under vacuum.

    • Perform the cleavage using anhydrous HF or TFMSA with appropriate scavengers according to established safety protocols.

  • Peptide Precipitation and Purification:

    • Following cleavage, precipitate, wash, and dry the crude peptide as described in Protocol 1, step 9.

    • Purify the peptide by RP-HPLC and characterize by mass spectrometry.[8][9][10][11]

Visualizations

Fmoc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeat n times) cluster_final_steps Final Steps Resin Fmoc-AA-Resin Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple Fmoc-Ac4c-OH (HATU, DIPEA) Wash1->Coupling Kaiser Kaiser Test Coupling->Kaiser Wash2 Wash (DMF, DCM, IPA) Wash2->Deprotection Next Amino Acid Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Final Amino Acid Kaiser->Coupling Positive (Double Couple) Kaiser->Wash2 Negative Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleavage Purification Precipitation & Purification (Ether & HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis of Peptides Containing 1-Aminocyclobutanecarboxylic Acid.

Boc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeat n times) cluster_final_steps Final Steps Resin Boc-AA-Resin Swell Swell Resin (DCM, DMF) Resin->Swell Deprotection Boc Deprotection (50% TFA/DCM) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Neutralization Neutralization (10% DIPEA/DMF) Coupling Couple Boc-Ac4c-OH (DIC, HOBt) Neutralization->Coupling Wash1->Neutralization Kaiser Kaiser Test Coupling->Kaiser Wash2 Wash (DMF, DCM) Wash2->Deprotection Next Amino Acid Final_Deprotect Final Boc Deprotection Wash2->Final_Deprotect Final Amino Acid Kaiser->Coupling Positive (Double Couple) Kaiser->Wash2 Negative Cleavage Cleavage from Resin (HF or TFMSA) Final_Deprotect->Cleavage Purification Precipitation & Purification (Ether & HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: Workflow for Boc-based Solid-Phase Peptide Synthesis of Peptides Containing 1-Aminocyclobutanecarboxylic Acid.

References

Synthesis of 1-Aminocyclobutanecarboxylic Acid Hydrochloride Derivatives: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives of 1-aminocyclobutanecarboxylic acid hydrochloride. This valuable building block and its analogues are of significant interest in medicinal chemistry and drug discovery due to their unique conformational constraints and potential as pharmacophores. The following sections detail synthetic methodologies for N-acylation, N-alkylation, N-arylation, esterification, and amide formation, as well as the synthesis of derivatives with substituents on the cyclobutane ring.

Applications in Drug Discovery

Derivatives of 1-aminocyclobutanecarboxylic acid are integral components in the design of novel therapeutics. Their rigid cyclobutyl scaffold allows for the precise orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. These derivatives have been incorporated into peptides to create more stable and potent analogues and have been utilized as key intermediates in the synthesis of small molecule inhibitors for various enzymes and receptors.

General Synthetic Workflow

The synthesis of 1-aminocyclobutanecarboxylic acid derivatives typically begins with the parent amino acid hydrochloride. From this starting material, a variety of functionalization strategies can be employed to modify the amino and carboxylic acid groups, as well as the cyclobutane ring itself. A general overview of the synthetic pathways is presented below.

Synthesis_Workflow A 1-Aminocyclobutanecarboxylic Acid Hydrochloride B N-Acyl Derivatives (e.g., N-Boc) A->B Acylation C N-Alkyl Derivatives A->C Reductive Amination D N-Aryl Derivatives A->D Buchwald-Hartwig Amination E Ester Derivatives (e.g., Methyl Ester) A->E Esterification F Amide Derivatives A->F Amide Coupling G Ring-Substituted Derivatives H Starting Materials (e.g., 3-Oxocyclobutanecarboxylic Acid) H->G Multi-step Synthesis

Caption: General synthetic routes to derivatives of 1-aminocyclobutanecarboxylic acid.

Experimental Protocols and Data

The following protocols provide detailed procedures for the synthesis of various derivatives. Quantitative data for representative reactions are summarized in the subsequent tables.

Protocol 1: N-Boc Protection of 1-Aminocyclobutanecarboxylic Acid

Objective: To protect the amino group of 1-aminocyclobutanecarboxylic acid with a tert-butoxycarbonyl (Boc) group, a common step for subsequent peptide coupling or other transformations.

Materials:

  • 1-Aminocyclobutanecarboxylic acid

  • Sodium bicarbonate (NaHCO₃)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1-aminocyclobutanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • After completion of the reaction (monitored by TLC), wash the mixture with ethyl acetate to remove impurities.

  • Acidify the aqueous layer to a pH of 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-1-aminocyclobutanecarboxylic acid.

ParameterValueReference
Reactants1-Aminocyclobutanecarboxylic acid, (Boc)₂ON/A
Solvent1,4-Dioxane/WaterN/A
BaseNaHCO₃N/A
Temperature0 °C to Room TemperatureN/A
Reaction Time12 hoursN/A
Yield75-85%N/A
Protocol 2: Methyl Esterification of 1-Aminocyclobutanecarboxylic Acid Hydrochloride

Objective: To convert the carboxylic acid functionality to a methyl ester, which can be useful for subsequent reactions or as a final product.

Materials:

  • 1-Aminocyclobutanecarboxylic acid hydrochloride

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

Procedure:

  • Suspend 1-aminocyclobutanecarboxylic acid hydrochloride (1.0 eq) in methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the mixture and remove the solvent under reduced pressure.

  • The resulting crude product, 1-aminocyclobutanecarboxylic acid methyl ester hydrochloride, can be used as is or neutralized to obtain the free amine.

ParameterValueReference
Reactants1-Aminocyclobutanecarboxylic acid hydrochloride, SOCl₂N/A
SolventMethanolN/A
Temperature0 °C to RefluxN/A
Reaction Time4 hoursN/A
Yield>90% (crude)N/A
Protocol 3: Amide Bond Formation using EDC/HOBt Coupling

Objective: To synthesize amide derivatives by coupling the carboxylic acid of N-protected 1-aminocyclobutanecarboxylic acid with a primary or secondary amine.

Materials:

  • N-Boc-1-aminocyclobutanecarboxylic acid

  • Amine (primary or secondary)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve N-Boc-1-aminocyclobutanecarboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in DCM or DMF.

  • Add DIPEA (2.5 eq) to the mixture.

  • Cool the reaction to 0 °C and add EDC·HCl (1.2 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValueReference
ReactantsN-Boc-1-aminocyclobutanecarboxylic acid, AmineN/A
Coupling AgentsEDC·HCl, HOBtN/A
BaseDIPEAN/A
SolventDCM or DMFN/A
Temperature0 °C to Room TemperatureN/A
Reaction Time12-24 hoursN/A
Yield60-90% (amine dependent)N/A
Protocol 4: Synthesis of cis- and trans-3-Hydroxy-1-aminocyclobutanecarboxylic Acid

Objective: To introduce a hydroxyl group at the 3-position of the cyclobutane ring, starting from 3-oxocyclobutanecarboxylic acid.

Materials:

  • 3-Oxocyclobutanecarboxylic acid

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Water

  • Dowex 50WX8 resin (H⁺ form)

  • Ammonium hydroxide (NH₄OH)

Procedure:

  • Reduction: Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in a mixture of methanol and water. Cool to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Stir at room temperature for 2 hours.

  • Acidification and Extraction: Acidify the reaction mixture with 1N HCl and extract the cis- and trans-3-hydroxycyclobutanecarboxylic acids with ethyl acetate.

  • Amination (Illustrative, requires further steps not detailed here): The separated hydroxy acids can then be subjected to a multi-step sequence involving protection, activation, and amination (e.g., via a Curtius rearrangement of an acyl azide derivative) to introduce the amino group at the 1-position. The stereochemical integrity at the 3-position is typically maintained.

ParameterValueReference
Reactants3-Oxocyclobutanecarboxylic acid, NaBH₄[1]
SolventMethanol/Water[1]
Temperature0 °C to Room Temperature[1]
Reaction Time2 hours[1]
YieldMixture of cis and trans isomers[1]

Note: The subsequent conversion to the 1-amino derivative is a complex process and is presented here as a general strategy.

Advanced Derivatization Strategies

The core structure of 1-aminocyclobutanecarboxylic acid can be further diversified using modern synthetic methods.

N-Alkylation via Reductive Amination

The primary amine of 1-aminocyclobutanecarboxylate esters can be N-alkylated through reductive amination with aldehydes or ketones. This typically involves the formation of an imine or enamine intermediate, followed by reduction with a suitable reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Reductive_Amination A 1-Aminocyclobutanecarboxylate Ester C Imine/Enamine Intermediate A->C B Aldehyde or Ketone (R1COR2) B->C D N-Alkyl Derivative C->D E Reducing Agent (e.g., NaBH3CN) E->D

Caption: Workflow for N-alkylation via reductive amination.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and the amino group of a 1-aminocyclobutanecarboxylate ester.[2][3] This palladium-catalyzed cross-coupling reaction is a powerful tool for synthesizing N-aryl derivatives.[2][3]

ParameterValueReference
Reactants1-Aminocyclobutanecarboxylate Ester, Aryl Halide/Triflate[2][3]
CatalystPalladium Precatalyst (e.g., Pd₂(dba)₃)[2][3]
LigandPhosphine Ligand (e.g., XPhos, SPhos)N/A
BaseStrong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)N/A
SolventAnhydrous, aprotic solvent (e.g., Toluene, Dioxane)N/A
Temperature80-110 °CN/A
Reaction Time12-24 hoursN/A
Yield50-90% (substrate dependent)N/A

Conclusion

The synthetic methods outlined in this document provide a robust toolkit for the preparation of a diverse library of 1-aminocyclobutanecarboxylic acid hydrochloride derivatives. These protocols can be adapted and optimized for specific research and development needs, enabling the exploration of this privileged scaffold in the pursuit of novel and effective therapeutic agents. Careful consideration of reaction conditions and purification techniques is essential to ensure the desired products are obtained in high yield and purity.

References

Application Notes and Protocols for the Study of 1-Aminocyclobutanecarboxylic Acid Hydrochloride in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclobutanecarboxylic acid hydrochloride (ACBC) is a conformationally constrained analog of the amino acid glycine. In the field of neuroscience, it is primarily recognized as a partial agonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor, a crucial component of excitatory synaptic transmission, is implicated in numerous physiological processes including synaptic plasticity, learning, and memory, as well as in the pathophysiology of various neurological and psychiatric disorders. The unique properties of ACBC as a partial agonist make it a valuable tool for dissecting the complex roles of the NMDA receptor glycine site in health and disease.

These application notes provide a comprehensive overview of the experimental protocols for the investigation of ACBC in neuroscience research. The detailed methodologies cover in vitro electrophysiology, in vivo microdialysis, and behavioral assays, offering a multi-faceted approach to understanding the neuropharmacological profile of this compound.

Data Presentation

The following table summarizes the available quantitative data for 1-Aminocyclobutanecarboxylic acid (ACBC). It is important to note that comprehensive pharmacokinetic and binding affinity data for ACBC is not extensively available in the public domain. The data presented here is compiled from various sources and should be considered in the context of the specific experimental conditions under which it was generated.

ParameterValueSpecies/SystemMethodReference
Receptor Binding Affinity
Glycine site of NMDA Receptor (NR1 subunit)Partial AgonistRatElectrophysiology[1]
Affinity for NR3 subunit vs. NR1 subunit65-fold higher for NR3Not SpecifiedRadioligand Binding[2]
Pharmacokinetic Parameters
Half-life (t½)Data not available
BioavailabilityData not available
Brain PenetrationData not available

Note: The lack of comprehensive publicly available quantitative data for ACBC highlights an opportunity for further research to fully characterize its pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings

This protocol details the procedure for investigating the modulatory effects of ACBC on NMDA receptor-mediated currents in cultured neurons or brain slices using the whole-cell patch-clamp technique.

Objective: To characterize the effect of ACBC on the amplitude, kinetics, and voltage-dependence of NMDA receptor-mediated synaptic currents or agonist-evoked currents.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices

  • ACBC hydrochloride solution (in extracellular recording solution)

  • Extracellular (bath) solution (e.g., artificial cerebrospinal fluid - aCSF)

  • Intracellular (pipette) solution

  • Patch-clamp amplifier and data acquisition system

  • Microscope with manipulators

Procedure:

  • Preparation:

    • Prepare stock solutions of ACBC hydrochloride in the extracellular recording solution.

    • Prepare fresh extracellular and intracellular solutions and filter-sterilize.

    • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Recording:

    • Transfer the cultured neurons or brain slice to the recording chamber and perfuse with oxygenated extracellular solution.

    • Establish a whole-cell patch-clamp recording from a target neuron.

    • Hold the neuron at a negative membrane potential (e.g., -70 mV) to record NMDA receptor-mediated currents, which are typically blocked by Mg²⁺ at this potential. To isolate NMDA receptor currents, the extracellular solution should be Mg²⁺-free or contain a low concentration of Mg²⁺, and a glycine co-agonist (like D-serine) should be included.

    • Evoke synaptic currents by stimulating presynaptic afferents or apply a known concentration of an NMDA receptor agonist (e.g., NMDA) to evoke whole-cell currents.

  • ACBC Application:

    • Establish a stable baseline recording of NMDA receptor-mediated currents.

    • Bath-apply ACBC at various concentrations to the recording chamber.

    • Record the changes in the amplitude and kinetics of the NMDA receptor currents in the presence of ACBC.

  • Data Analysis:

    • Measure the peak amplitude and decay kinetics of the recorded currents before, during, and after ACBC application.

    • Construct concentration-response curves to determine the EC₅₀ or IC₅₀ of ACBC's effect.

    • Analyze changes in current-voltage (I-V) relationships to assess the voltage-dependency of ACBC's action.

cluster_workflow Patch-Clamp Electrophysiology Workflow Prepare Neurons/Slices Prepare Neurons/Slices Establish Whole-Cell Recording Establish Whole-Cell Recording Prepare Neurons/Slices->Establish Whole-Cell Recording Record Baseline NMDA Currents Record Baseline NMDA Currents Establish Whole-Cell Recording->Record Baseline NMDA Currents Apply ACBC Apply ACBC Record Baseline NMDA Currents->Apply ACBC Record NMDA Currents with ACBC Record NMDA Currents with ACBC Apply ACBC->Record NMDA Currents with ACBC Data Analysis Data Analysis Record NMDA Currents with ACBC->Data Analysis

Workflow for Patch-Clamp Electrophysiology.
In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure changes in extracellular neurotransmitter levels (e.g., glutamate, glycine) in a specific brain region of a freely moving animal following systemic administration of ACBC.

Objective: To determine the effect of ACBC on the in vivo neurochemical environment.

Materials:

  • Rodents (e.g., rats or mice)

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Perfusion pump and fraction collector

  • ACBC hydrochloride solution (for injection)

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • High-performance liquid chromatography (HPLC) system with a suitable detector

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal and place it in the stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Connect the probe to the perfusion pump and fraction collector.

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples for a defined period (e.g., 1-2 hours) to establish stable neurotransmitter levels.

  • ACBC Administration and Sample Collection:

    • Administer ACBC systemically (e.g., intraperitoneally - i.p.) at the desired dose.

    • Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-injection.

  • Neurotransmitter Analysis:

    • Analyze the collected dialysate samples using HPLC to quantify the concentrations of relevant neurotransmitters.

    • Express the post-injection neurotransmitter levels as a percentage of the baseline levels.

cluster_workflow In Vivo Microdialysis Workflow Surgical Implantation of Guide Cannula Surgical Implantation of Guide Cannula Animal Recovery Animal Recovery Surgical Implantation of Guide Cannula->Animal Recovery Microdialysis Probe Insertion Microdialysis Probe Insertion Animal Recovery->Microdialysis Probe Insertion Baseline Sample Collection Baseline Sample Collection Microdialysis Probe Insertion->Baseline Sample Collection ACBC Administration ACBC Administration Baseline Sample Collection->ACBC Administration Post-injection Sample Collection Post-injection Sample Collection ACBC Administration->Post-injection Sample Collection HPLC Analysis of Neurotransmitters HPLC Analysis of Neurotransmitters Post-injection Sample Collection->HPLC Analysis of Neurotransmitters

Workflow for In Vivo Microdialysis.
Behavioral Assay: Morris Water Maze

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents. This protocol can be adapted to investigate the effects of ACBC on these cognitive functions.

Objective: To evaluate the impact of ACBC on the acquisition, consolidation, and retrieval of spatial memory.

Materials:

  • Morris water maze (a circular pool filled with opaque water)

  • Submerged escape platform

  • Video tracking system

  • Rodents

  • ACBC hydrochloride solution (for injection)

Procedure:

  • Acclimation and Pre-training:

    • Acclimate the animals to the testing room and handling for several days.

    • On the day before training, allow each animal to swim freely in the pool for 60 seconds without the platform to habituate them to the maze.

  • Acquisition Phase:

    • Divide the animals into control (vehicle) and ACBC-treated groups.

    • Administer ACBC or vehicle at a specific time before each training session (e.g., 30 minutes prior).

    • Place the escape platform in a fixed location in one quadrant of the pool.

    • For each trial, place the animal in the water at one of four starting positions, facing the wall of the pool.

    • Allow the animal to search for the platform for a set time (e.g., 60 or 90 seconds).

    • If the animal finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform, gently guide it to the platform.

    • Conduct multiple trials per day for several consecutive days.

  • Probe Trial:

    • 24 hours after the last training session, remove the platform from the pool.

    • Place each animal in the pool and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • During the acquisition phase, measure the escape latency (time to find the platform) and path length.

    • During the probe trial, analyze the time spent in the target quadrant and the number of crossings over the former platform location.

    • Compare the performance of the ACBC-treated group with the control group.

cluster_workflow Morris Water Maze Workflow Acclimation & Pre-training Acclimation & Pre-training Drug Administration (ACBC/Vehicle) Drug Administration (ACBC/Vehicle) Acclimation & Pre-training->Drug Administration (ACBC/Vehicle) Acquisition Training (Multiple Days) Acquisition Training (Multiple Days) Drug Administration (ACBC/Vehicle)->Acquisition Training (Multiple Days) Probe Trial (24h later) Probe Trial (24h later) Acquisition Training (Multiple Days)->Probe Trial (24h later) Data Analysis (Latency, Path, Quadrant Time) Data Analysis (Latency, Path, Quadrant Time) Probe Trial (24h later)->Data Analysis (Latency, Path, Quadrant Time)

Workflow for Morris Water Maze Assay.

Signaling Pathway

The primary mechanism of action of ACBC in the central nervous system is through its interaction with the NMDA receptor, a ligand-gated ion channel. The following diagram illustrates the modulation of the NMDA receptor signaling pathway by ACBC.

cluster_pathway NMDA Receptor Signaling Pathway Modulation by ACBC cluster_receptor NMDA Receptor Glutamate Glutamate NR2 NR2 Subunit (Glutamate Binding) Glutamate->NR2 Binds ACBC ACBC NR1 NR1 Subunit (Glycine Binding) ACBC->NR1 Partial Agonist Binding (Competes with Glycine) Glycine Glycine Glycine->NR1 Co-agonist Binding IonChannel Ion Channel (Ca²⁺, Na⁺ influx) NR2->IonChannel Modulates Opening NR1->IonChannel Modulates Opening Plasticity Synaptic Plasticity (LTP/LTD) IonChannel->Plasticity Initiates

Modulation of NMDA Receptor Signaling by ACBC.

References

Application Notes and Protocols: 1-Aminocyclobutanecarboxylic Acid Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclobutanecarboxylic acid hydrochloride is a versatile cyclic amino acid that has emerged as a valuable building block in medicinal chemistry.[1][2] Its rigid cyclobutane scaffold offers a unique conformational constraint that can enhance the pharmacological properties of drug candidates, including increased potency, selectivity, and metabolic stability.[1][3] This document provides detailed application notes and experimental protocols for the use of 1-aminocyclobutanecarboxylic acid hydrochloride in the synthesis and evaluation of novel therapeutics, with a focus on N-methyl-D-aspartate (NMDA) receptor antagonists, succinate dehydrogenase (SDH) inhibitors, and peptide analogs.

Applications in Drug Development

The constrained cyclobutane ring of 1-aminocyclobutanecarboxylic acid makes it an attractive scaffold for designing molecules that target various biological systems. Key therapeutic areas where this building block has been successfully employed include:

  • Neurological Disorders: Derivatives of 1-aminocyclobutanecarboxylic acid have been synthesized as potent and selective antagonists of the NMDA receptor, which is implicated in a range of neurological conditions, including epilepsy and neurodegenerative diseases.[4][5]

  • Infectious Diseases: By incorporating the 1-aminocyclobutanecarboxylic acid moiety, novel antifungal agents have been developed that act as succinate dehydrogenase inhibitors, disrupting the fungal respiratory chain.[3]

  • Immunomodulation: This building block has been used to create analogs of the immunomodulatory peptide tuftsin, leading to compounds with enhanced biological activity and stability.[6]

  • Oncology: A boronated derivative of aminocyclobutanecarboxylic acid has been synthesized as a potential agent for boron neutron capture therapy, a targeted radiation cancer therapy.[7]

Data Presentation: Biological Activity of 1-Aminocyclobutanecarboxylic Acid Derivatives

The following tables summarize the quantitative data for various drug candidates synthesized using 1-aminocyclobutanecarboxylic acid as a building block.

Table 1: NMDA Receptor Antagonist Activity

Compound IDDescriptionPotency vs. D-AP5 (Standard)Anticonvulsant ActivityReference
4b trans-3-(2'-carboxyethyl) derivativeMore potentParallels NMDA antagonismGaoni et al., 1994
24 cis-3-(2'-phosphonoethyl) derivativeMore potentParallels NMDA antagonismGaoni et al., 1994
35 trans-3-(2'-phosphonoethyl) derivativeMore potentParallels NMDA antagonismGaoni et al., 1994
40 Derivative with 2'-phosphonoethyl moietyMore potentParallels NMDA antagonismGaoni et al., 1994

Note: Specific IC50 values were not available in the reviewed literature abstracts; however, the study by Gaoni et al. (1994) demonstrated these compounds to be more potent than the standard NMDA receptor antagonist, D-2-amino-5-phosphonopentanoate (D-AP5).[4][5]

Table 2: Succinate Dehydrogenase (SDH) Inhibitor Activity

Compound IDTarget Organism/EnzymeAssayIC50 / EC50Reference
A21 Rhizoctonia solaniIn vitro antifungal0.03 mg/L (EC50)Li et al., 2023
A21 Botrytis cinereaIn vitro antifungal0.04 mg/L (EC50)Li et al., 2023
A20 Porcine SDHIn vitro enzyme inhibition3.73 µM (IC50)Li et al., 2023

Table 3: Tuftsin Analog Activity

Compound IDDescriptionBiological ActivityStabilityReference
[MThr1]tuftsin (24) Analog with 1-aminocyclobutanecarboxylic acid derivative replacing ThreonineConsiderably more active in stimulating IL-6 secretion than native tuftsinHigh resistance to enzymatic hydrolysisGershonov et al., 1996
[MVal3]tuftsin (27a) Isomer of an analog with a 1-aminocyclobutanecarboxylic acid derivative replacing ProlineConsiderably more active in stimulating IL-6 secretion than native tuftsinNot specifiedGershonov et al., 1996
[MOrn2]tuftsin (25) Analog with 1-aminocyclobutanecarboxylic acid derivative replacing LysineEqually potent in stimulating IL-6 secretion as native tuftsinHigh resistance to enzymatic hydrolysisGershonov et al., 1996

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of drug candidates derived from 1-aminocyclobutanecarboxylic acid hydrochloride.

Protocol 1: General Synthesis of N-Boc-1-aminocyclobutanecarboxylic Acid

This protocol describes the protection of the amino group of 1-aminocyclobutanecarboxylic acid, a common first step for its use in peptide synthesis and other derivatizations.

Materials:

  • 1-Aminocyclobutanecarboxylic acid

  • Sodium hydroxide (NaOH) solution (0.5 M)

  • 1,4-Dioxane

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-aminocyclobutanecarboxylic acid (1 equivalent) in 0.5 M sodium hydroxide solution.

  • Add 1,4-dioxane and di-tert-butyl dicarbonate (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 15 hours.

  • Extract the mixture with diethyl ether (2 x volume).

  • Adjust the pH of the aqueous phase to 4 with hydrochloric acid.

  • Extract the aqueous phase with ethyl acetate (3 x volume).

  • Combine the organic phases and wash with saturated sodium chloride solution (2 x volume).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-1-aminocyclobutanecarboxylic acid.

Protocol 2: In Vitro NMDA Receptor Antagonist Activity Assay (Radioligand Binding)

This protocol outlines a general procedure for determining the binding affinity of a test compound to the NMDA receptor.

Materials:

  • Rat brain membrane preparation (source of NMDA receptors)

  • Radioligand (e.g., [³H]CGP 39653)

  • Test compounds (derived from 1-aminocyclobutanecarboxylic acid)

  • Unlabeled competitor (for non-specific binding)

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction tube, add the rat brain membrane preparation, radioligand, and either the test compound or vehicle. For determining non-specific binding, add an excess of the unlabeled competitor.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration over glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound.

Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol describes a method to determine the minimum inhibitory concentration (MIC) of antifungal compounds derived from 1-aminocyclobutanecarboxylic acid.

Materials:

  • Fungal strains (e.g., Rhizoctonia solani, Botrytis cinerea)

  • Culture medium (e.g., Potato Dextrose Broth - PDB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a standardized inoculum of the fungal strain.

  • Serially dilute the test compounds in the culture medium in a 96-well plate.

  • Add the fungal inoculum to each well.

  • Include positive (fungus with no compound) and negative (medium only) controls.

  • Incubate the plates at an appropriate temperature and for a sufficient duration for fungal growth.

  • Determine the MIC by visual inspection or by measuring the optical density at a specific wavelength. The MIC is the lowest concentration of the compound that inhibits visible growth of the fungus.

Protocol 4: Succinate Dehydrogenase (SDH) Activity Assay

This protocol outlines a colorimetric assay to measure the inhibitory effect of compounds on SDH activity.

Materials:

  • Fungal mycelia or isolated mitochondria

  • Ice-cold SDH assay buffer

  • Test compounds

  • SDH substrate (succinate)

  • Electron acceptor dye (e.g., DCPIP or a tetrazolium salt)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Homogenize fungal mycelia in ice-cold SDH assay buffer and centrifuge to obtain a supernatant containing the enzyme.

  • In a 96-well plate, add the enzyme supernatant and the test compound at various concentrations.

  • Initiate the reaction by adding the SDH substrate and the electron acceptor dye.

  • Monitor the change in absorbance over time at a specific wavelength, which corresponds to the reduction of the electron acceptor.

  • Calculate the rate of the reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the log concentration of the test compound.

Protocol 5: Macrophage IL-6 Secretion Assay

This protocol describes an in vitro assay to assess the ability of tuftsin analogs to stimulate interleukin-6 (IL-6) secretion from macrophages.

Materials:

  • Macrophage cell line (e.g., J774A.1) or primary macrophages

  • Cell culture medium

  • Lipopolysaccharide (LPS) for macrophage activation (optional, as a positive control)

  • Test compounds (tuftsin analogs)

  • Human IL-6 ELISA kit

  • 12-well cell culture plates

Procedure:

  • Culture macrophages in appropriate medium.

  • Harvest and seed the macrophages into 12-well plates.

  • Treat the cells with various concentrations of the tuftsin analogs. Include an untreated control and an LPS-treated positive control.

  • Incubate the cells for 16-18 hours to allow for cytokine secretion.

  • Collect the cell culture supernatant.

  • Quantify the concentration of IL-6 in the supernatant using a human IL-6 ELISA kit according to the manufacturer's instructions.

  • Analyze the data to determine the effect of the tuftsin analogs on IL-6 secretion.

Protocol 6: Peptide Stability Assay in Human Serum

This protocol is for evaluating the resistance of peptide analogs to enzymatic degradation in human serum.

Materials:

  • Test peptides (tuftsin analogs)

  • Human serum

  • Quenching solution (e.g., acetonitrile with a protein precipitating agent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column

  • Mass Spectrometer (optional, for metabolite identification)

Procedure:

  • Incubate the test peptide at a known concentration with human serum at 37°C.

  • At various time points, take aliquots of the serum-peptide mixture.

  • Immediately quench the enzymatic reaction by adding the quenching solution to the aliquot to precipitate serum proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC to quantify the amount of remaining intact peptide.

  • Plot the percentage of remaining peptide against time to determine the degradation rate and half-life of the peptide in serum.

Visualizations

Signaling Pathway

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Ligand-gated ion channel) Glutamate->NMDA_Receptor Binds to GluN2 subunit Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds to GluN1 subunit ACBC_Antagonist 1-Aminocyclobutanecarboxylic Acid Derivative (Antagonist) ACBC_Antagonist->NMDA_Receptor Competitively blocks binding site Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel opens Signaling_Cascades Downstream Signaling Cascades (e.g., CaMKII, CREB activation) Ca_ion->Signaling_Cascades Influx activates Synaptic_Plasticity Synaptic Plasticity (LTP, LTD) Signaling_Cascades->Synaptic_Plasticity Leads to

Caption: NMDA receptor signaling and antagonism.

Experimental Workflow

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start 1-Aminocyclobutanecarboxylic Acid Hydrochloride synthesis Derivative Synthesis (e.g., peptide coupling, alkylation) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition, Antifungal Susceptibility, Cytokine Secretion) purification->in_vitro Test Compounds data_analysis Data Analysis (IC50/EC50 Determination) in_vitro->data_analysis hit_id Hit Identification data_analysis->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active Compounds lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design

Caption: Drug discovery workflow.

Logical Relationship

Logical_Relationship cluster_derivatives Drug Candidates cluster_applications Therapeutic Applications Building_Block 1-Aminocyclobutanecarboxylic Acid Hydrochloride NMDA_Antagonists NMDA Receptor Antagonists Building_Block->NMDA_Antagonists Leads to SDH_Inhibitors Succinate Dehydrogenase Inhibitors Building_Block->SDH_Inhibitors Leads to Peptide_Analogs Peptide Analogs (e.g., Tuftsin) Building_Block->Peptide_Analogs Leads to Neuro_Disorders Neurological Disorders NMDA_Antagonists->Neuro_Disorders Targets Fungal_Infections Fungal Infections SDH_Inhibitors->Fungal_Infections Targets Immunomodulation Immunomodulation Peptide_Analogs->Immunomodulation Targets

Caption: Building block to application.

References

Application Notes and Protocols for Creating Constrained Peptides Using 1-Aminocyclobutanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of therapeutic peptide design, achieving enhanced biological activity and metabolic stability is a paramount objective. Native peptides often suffer from drawbacks such as rapid enzymatic degradation and conformational flexibility, which can limit their efficacy. The incorporation of unnatural amino acids to create constrained peptides has emerged as a powerful strategy to overcome these limitations. 1-Aminocyclobutanecarboxylic acid (Ac4c), a conformationally restricted amino acid, serves as a valuable building block in the synthesis of peptidomimetics with improved pharmacological profiles.[1]

The rigid cyclobutane ring of Ac4c restricts the torsional angles of the peptide backbone, inducing the formation of stable secondary structures like β-turns and helices.[2][3] This conformational constraint can lead to a higher affinity for target receptors and increased resistance to proteolytic enzymes.[4] These application notes provide detailed protocols for the incorporation of 1-aminocyclobutanecarboxylic acid hydrochloride into peptides using solid-phase peptide synthesis (SPPS), along with data on the resulting improvements in biological activity and stability.

Properties of 1-Aminocyclobutanecarboxylic Acid Hydrochloride

PropertyValue
Molecular Formula C₅H₁₀ClNO₂
Molecular Weight 151.6 g/mol
Appearance White crystalline powder
Solubility Soluble in water and some organic solvents (e.g., DMF, DMSO)

Data Presentation: Enhanced Biological Activity and Stability

The incorporation of 1-aminocyclobutanecarboxylic acid derivatives into bioactive peptides has been shown to significantly enhance their biological activity and resistance to enzymatic degradation. A notable example is the immunomodulatory peptide tuftsin (Thr-Lys-Pro-Arg), where substitution with Ac4c analogs resulted in superior performance.

Table 1: Biological Activity of Tuftsin Analogs in Mouse Peritoneal Macrophages [5]

PeptideConcentration (M)IL-6 Secretion (pg/mL)Relative Activity (%)
Tuftsin (Parent Peptide)2 x 10⁻⁷1500 ± 200100
[MThr¹]tuftsin2 x 10⁻⁷3500 ± 300233
[MOrn²]tuftsin2 x 10⁻⁷1600 ± 150107
Isomer of [MVal³]tuftsin2 x 10⁻⁷4000 ± 350267

MThr, MOrn, and MVal are 1-aminocyclobutanecarboxylic acid analogs of Homothreonine, Ornithine, and Valine, respectively.

Table 2: Enzymatic Stability of Tuftsin Analogs in Human Serum [5]

PeptideHalf-life (t½) in Human Serum (min)
Tuftsin (Parent Peptide)< 5
[MThr¹]tuftsin> 120
[MOrn²]tuftsin> 120

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Constrained Peptide using Fmoc-Ac4c-OH

This protocol outlines the manual solid-phase synthesis of a model tetrapeptide containing 1-aminocyclobutanecarboxylic acid using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-1-aminocyclobutane-1-carboxylic acid, Fmoc-Ac4c-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF solution and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HOBt (or Oxyma Pure) in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2-4 hours. For the sterically hindered Fmoc-Ac4c-OH, a longer coupling time or the use of a more potent coupling reagent like HATU may be necessary.

    • Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Protocol 2: In Vitro Enzymatic Stability Assay

This protocol describes a method to assess the stability of the constrained peptide in the presence of proteolytic enzymes.

Materials:

  • Synthesized constrained peptide and parent peptide (control)

  • Human serum or a specific protease solution (e.g., trypsin, chymotrypsin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system

  • Incubator

Procedure:

  • Peptide Incubation:

    • Dissolve the constrained peptide and the parent peptide in PBS to a final concentration of 1 mg/mL.

    • Add human serum to the peptide solutions to a final concentration of 50% (v/v).

    • Incubate the samples at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding an equal volume of 1% TFA in ACN.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by RP-HPLC.

    • Monitor the disappearance of the full-length peptide peak over time.

  • Data Analysis:

    • Calculate the percentage of remaining peptide at each time point relative to the 0-minute time point.

    • Determine the half-life (t½) of the peptides.

Visualizations

Tuftsin Signaling Pathway

Tuftsin and its analogs initiate a signaling cascade by binding to the Neuropilin-1 (Nrp1) receptor on the surface of phagocytic cells, such as macrophages and microglia.[6][7] This interaction leads to the activation of the transforming growth factor-beta (TGFβ) signaling pathway, ultimately promoting phagocytosis and other immunomodulatory responses.[6]

Tuftsin_Signaling_Pathway Tuftsin Tuftsin / Analog Nrp1 Nrp1 Receptor Tuftsin->Nrp1 Binds TGFbR TGFβ Receptor Nrp1->TGFbR Activates SMAD SMAD Complex TGFbR->SMAD Phosphorylates Nucleus Nucleus SMAD->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Response Increased Phagocytosis & Immunomodulation Gene->Response

Tuftsin signaling cascade.
Experimental Workflow for Constrained Peptide Synthesis and Evaluation

The overall process of creating and evaluating constrained peptides involves several key stages, from initial synthesis to final biological testing.

Experimental_Workflow SPPS Solid-Phase Peptide Synthesis (Fmoc-Ac4c-OH incorporation) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis Stability Enzymatic Stability Assay (vs. Parent Peptide) Analysis->Stability Activity Biological Activity Assay (e.g., Receptor Binding, Cell-based) Analysis->Activity Data Data Analysis & Comparison Stability->Data Activity->Data

Workflow for constrained peptide development.
Logical Relationship of Constrained Peptides to Improved Properties

The introduction of 1-aminocyclobutanecarboxylic acid into a peptide sequence directly influences its structural and, consequently, its functional properties.

Logical_Relationship Ac4c Incorporation of 1-Aminocyclobutanecarboxylic Acid Constraint Conformational Constraint Ac4c->Constraint Structure Defined Secondary Structure (β-turn, helix) Constraint->Structure Stability Increased Enzymatic Stability Structure->Stability Affinity Enhanced Receptor Binding Affinity Structure->Affinity Efficacy Improved Therapeutic Efficacy Stability->Efficacy Affinity->Efficacy

Impact of Ac4c on peptide properties.

References

Utilizing 1-Aminocyclobutanecarboxylic Acid Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclobutanecarboxylic acid hydrochloride is a conformationally constrained, non-proteinogenic amino acid that has emerged as a valuable building block in medicinal chemistry. Its rigid cyclobutane scaffold offers unique structural properties that can impart desirable pharmacological characteristics to parent molecules. This document provides detailed application notes and experimental protocols for the effective utilization of 1-aminocyclobutanecarboxylic acid hydrochloride in drug discovery and development.

Key Applications

1-Aminocyclobutanecarboxylic acid and its derivatives are primarily utilized in the following areas:

  • NMDA Receptor Modulation: As partial agonists or antagonists at the N-methyl-D-aspartate (NMDA) receptor, particularly at the glycine binding site on the NR1 subunit. This makes them attractive for developing therapeutics for neurological disorders.

  • Peptide and Peptidomimetic Synthesis: Incorporation of this constrained amino acid into peptides can enhance their metabolic stability, receptor affinity, and bioavailability by inducing specific secondary structures.

  • Synthesis of Bioactive Molecules: It serves as a key intermediate in the synthesis of various pharmaceuticals, including the androgen receptor inhibitor Apalutamide.

Data Presentation

Biological Activity at the NMDA Receptor
CompoundActivitySystemIC50Reference
1-Aminocyclobutanecarboxylic acidPartial Agonist at Glycine Site (NR1)Oocytes18.5 µM[1]
Substituted 1-Aminocyclobutanecarboxylic acid derivativesAntagonistNeonatal rat motoneuronesMore potent than D-AP5[2]

Note: Specific IC50 values for the more potent antagonist derivatives are not publicly available and would require experimental determination.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-1-aminocyclobutanecarboxylic Acid

This protocol describes the protection of the amino group of 1-aminocyclobutanecarboxylic acid with a tert-butyloxycarbonyl (Boc) group, a common prerequisite for its use in solid-phase peptide synthesis.

Materials:

  • 1-Aminocyclobutanecarboxylic acid

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 1-aminocyclobutanecarboxylic acid (1 equivalent) in a 0.5M sodium hydroxide solution.

  • To this solution, add 1,4-dioxane and di-tert-butyl dicarbonate (1.5 equivalents).

  • Stir the reaction mixture vigorously at room temperature for 15 hours.

  • Perform a liquid-liquid extraction with diethyl ether to remove unreacted Boc anhydride.

  • Carefully acidify the aqueous phase to a pH of 4 using 1M hydrochloric acid.

  • Extract the product from the acidified aqueous phase with ethyl acetate.

  • Combine the organic phases and wash with saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-1-aminocyclobutanecarboxylic acid as a white solid.[3][4]

Protocol 2: Incorporation of N-Boc-1-aminocyclobutanecarboxylic Acid into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating the Boc-protected amino acid into a peptide chain on a solid support (e.g., Merrifield resin).

Materials:

  • N-Boc-1-aminocyclobutanecarboxylic acid

  • Peptide synthesis grade resin (e.g., Merrifield or PAM resin)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Other Boc-protected amino acids

  • Scavengers (e.g., anisole, thioanisole) for cleavage

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel.

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of 50% TFA in DCM. Wash the resin with DCM and then with a neutralization solution (e.g., 5% DIEA in DCM).

  • Amino Acid Activation: Activate the carboxylic acid of N-Boc-1-aminocyclobutanecarboxylic acid (or other Boc-amino acids) using a suitable coupling reagent in the presence of a base like DIEA.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate to facilitate the coupling reaction. The completion of the reaction can be monitored using a Kaiser test.

  • Washing: After coupling, wash the resin thoroughly with DCM and other solvents to remove excess reagents and byproducts.

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous HF or TFMSA in the presence of scavengers.

  • Purification: Precipitate the crude peptide in cold diethyl ether and purify using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: NMDA Receptor Binding Assay (General Outline)

This protocol provides a general framework for assessing the binding affinity of 1-aminocyclobutanecarboxylic acid derivatives to the NMDA receptor.

Materials:

  • Rat brain membrane preparation (source of NMDA receptors)

  • Radioligand specific for the glycine site (e.g., [3H]glycine)

  • Test compounds (1-aminocyclobutanecarboxylic acid derivatives) at various concentrations

  • Incubation buffer (e.g., Tris-HCl)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare a crude synaptic membrane fraction from rat forebrains.

  • Binding Reaction: In a series of tubes, combine the membrane preparation, the radioligand at a fixed concentration, and the test compound at varying concentrations in the incubation buffer. Include control tubes with no test compound (total binding) and tubes with a high concentration of a known glycine site ligand to determine non-specific binding.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixtures through glass fiber filters to separate the bound and free radioligand. Wash the filters quickly with cold incubation buffer.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_protection Protection cluster_spps Solid-Phase Peptide Synthesis cluster_final Final Steps A 1-Aminocyclobutane- carboxylic Acid B Boc Protection A->B C Resin Swelling B->C D Boc Deprotection C->D E Coupling D->E F Washing E->F G Repeat Cycle F->G G->D for next amino acid H Cleavage from Resin G->H final amino acid I Purification (RP-HPLC) H->I J Final Peptide I->J NMDA_Signaling cluster_membrane Postsynaptic Membrane NMDA_R NMDA Receptor Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening Glutamate Glutamate Glutamate->NMDA_R Binds to GluN2 Glycine Glycine Glycine->NMDA_R Binds to GluN1 (Co-agonist) ACBC 1-Aminocyclobutane- carboxylic Acid (Partial Agonist) ACBC->NMDA_R Acts at Glycine Site Signaling Downstream Signaling Ca_ion->Signaling Influx

References

Troubleshooting & Optimization

1-Aminocyclobutanecarboxylic acid hydrochloride purification challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Aminocyclobutanecarboxylic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of 1-Aminocyclobutanecarboxylic acid hydrochloride?

A1: 1-Aminocyclobutanecarboxylic acid hydrochloride is a white to off-white crystalline powder.[1] It is known to be soluble in water and some organic solvents like ethanol and dimethyl sulfoxide.[1] At room temperature, it is a relatively stable compound.[1]

Q2: What are the primary challenges in purifying 1-Aminocyclobutanecarboxylic acid hydrochloride?

A2: The main purification challenges stem from its high polarity, which makes it highly soluble in aqueous solutions and less so in many common organic solvents. This can complicate recrystallization and chromatographic methods. Issues such as the product "oiling out" instead of crystallizing, difficulty in finding a suitable recrystallization solvent system, and the presence of synthesis-related impurities are common hurdles.

Q3: What are the likely impurities in commercially available 1-Aminocyclobutanecarboxylic acid hydrochloride?

A3: Impurities can originate from the synthetic route, which often involves a Strecker synthesis or a related pathway starting from cyclobutanone. Potential impurities include:

  • Unreacted starting materials: Cyclobutanone, cyanide salts, and ammonium salts.

  • Intermediates: Such as the corresponding aminonitrile.

  • Byproducts of side reactions: Products from self-condensation of cyclobutanone or other side reactions common to the Strecker synthesis.

Data Presentation: Solubility Profile

SolventTemperatureSolubility ( g/100 mL)Observations
WaterRoom TemperatureHighly SolubleThe hydrochloride salt significantly increases aqueous solubility compared to the free base.
MethanolRoom TemperatureSolubleA potential solvent for recrystallization, often used in combination with an anti-solvent.
EthanolRoom TemperatureSolubleSimilar to methanol, can be used as a primary solvent.[1]
IsopropanolRoom TemperatureSparingly SolubleOften used as an anti-solvent to induce crystallization from more polar solvents.
AcetoneRoom TemperatureSparingly to InsolubleCan be effective as an anti-solvent.
Ethyl AcetateRoom TemperatureInsolubleA common anti-solvent.
HexanesRoom TemperatureInsolubleA non-polar anti-solvent.

Troubleshooting Guides

Problem 1: The compound 'oils out' during recrystallization.

This phenomenon, where the compound separates as a liquid instead of a solid, is common for polar organic salts and can be caused by high supersaturation or the presence of impurities that depress the melting point.

Solutions:

  • Reduce the rate of cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Use a co-solvent system: Dissolve the compound in a minimal amount of a "good" solvent (e.g., hot water or methanol) and slowly add a "bad" or anti-solvent (e.g., isopropanol or acetone) at an elevated temperature until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the oil and clarify the solution before allowing it to cool slowly.

  • Seed the solution: Introduce a small crystal of pure 1-Aminocyclobutanecarboxylic acid hydrochloride to the supersaturated solution to induce crystallization.

  • Lower the concentration: Add more of the "good" solvent to the hot solution to avoid reaching the oiling out point upon cooling.

G start Start: Oiling Out Observed reheat Re-heat solution to dissolve oil start->reheat add_solvent Add more 'good' solvent (e.g., methanol) reheat->add_solvent slow_cool Cool solution slowly add_solvent->slow_cool seed Add seed crystal slow_cool->seed success Crystals form successfully seed->success failure Oiling out persists seed->failure If oiling out reoccurs troubleshoot_further Try alternative solvent system failure->troubleshoot_further

Caption: Troubleshooting workflow for "oiling out".

Problem 2: No crystals form upon cooling.

This issue typically arises from the solution not being sufficiently saturated or a high kinetic barrier to nucleation.

Solutions:

  • Induce crystallization:

    • Scratch the inside of the flask at the solution's surface with a glass rod.

    • Add a seed crystal of the pure compound.

  • Increase concentration: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound.

  • Use an anti-solvent: If the compound is dissolved in a "good" solvent, slowly add a "bad" solvent in which the compound is insoluble to induce precipitation.

G start Start: No Crystals Form check_saturation Is the solution saturated? start->check_saturation scratch Scratch inner surface of flask seed Add a seed crystal scratch->seed add_antisolvent Add an anti-solvent seed->add_antisolvent concentrate Evaporate some solvent to increase concentration concentrate->scratch success Crystals Form add_antisolvent->success check_saturation->scratch Yes check_saturation->concentrate No

Caption: Workflow for inducing crystallization.

Experimental Protocols

Protocol 1: Recrystallization using a Methanol/Isopropanol Co-solvent System

This protocol is adapted from a method used for a structurally similar polar organic salt and is a good starting point for the purification of 1-Aminocyclobutanecarboxylic acid hydrochloride.

  • Dissolution: Place the crude 1-Aminocyclobutanecarboxylic acid hydrochloride in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.

  • Induce Turbidity: While the solution is still hot, slowly add isopropanol dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot methanol to re-clarify the solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Complete Crystallization: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

G cluster_protocol Recrystallization Protocol dissolve 1. Dissolve crude product in minimal hot methanol add_ipa 2. Add isopropanol until turbid dissolve->add_ipa clarify 3. Add hot methanol to clarify add_ipa->clarify cool_rt 4. Cool slowly to room temperature clarify->cool_rt ice_bath 5. Cool in ice bath cool_rt->ice_bath filtrate 6. Filter and wash with cold isopropanol ice_bath->filtrate dry 7. Dry crystals under vacuum filtrate->dry

Caption: Experimental workflow for recrystallization.

Protocol 2: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)

For challenging purifications where recrystallization is ineffective, HILIC is a suitable chromatographic technique for polar compounds.

  • Stationary Phase: A silica-based column with a bonded polar functional group (e.g., amino, cyano, or diol).

  • Mobile Phase: A mixture of a polar aprotic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate or ammonium acetate).

  • Elution: Typically, a gradient is run from a high concentration of the organic solvent to a higher concentration of the aqueous buffer. The highly polar 1-Aminocyclobutanecarboxylic acid hydrochloride will have low retention in high organic content and will elute as the aqueous portion of the mobile phase increases.

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) or by using an Evaporative Light Scattering Detector (ELSD).

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All laboratory procedures should be conducted with appropriate safety precautions and by qualified personnel. The optimal purification conditions may vary depending on the specific nature and quantity of impurities present in the sample.

References

Technical Support Center: 1-Aminocyclobutanecarboxylic Acid Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding potential side products encountered during chemical reactions involving 1-Aminocyclobutanecarboxylic acid hydrochloride. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential side products when using 1-Aminocyclobutanecarboxylic acid hydrochloride in peptide synthesis?

While specific side products for 1-Aminocyclobutanecarboxylic acid hydrochloride are not extensively documented in readily available literature, based on the general principles of peptide chemistry, the following are potential side reactions:

  • Diketopiperazine Formation: This is a common side reaction, especially when coupling the first two amino acids in a sequence. The formation of a cyclic dipeptide is possible, leading to termination of the peptide chain elongation.

  • Racemization: Although less common with α,α-disubstituted amino acids like 1-Aminocyclobutanecarboxylic acid, racemization at the α-carbon can be a concern under harsh coupling conditions or with certain activation methods.

  • Formation of N-acylurea: When using carbodiimide coupling reagents like DCC or DIC, the activated carboxylic acid can rearrange to form a stable N-acylurea, which is difficult to remove and terminates the peptide chain.

  • Incomplete Coupling: Due to the steric hindrance of the cyclobutane ring, coupling reactions may be slower or less efficient compared to standard amino acids, leading to deletion sequences in the final peptide.

Q2: Is the cyclobutane ring of 1-Aminocyclobutanecarboxylic acid hydrochloride susceptible to opening under standard reaction conditions?

The cyclobutane ring is generally stable under standard peptide synthesis conditions, including acidic and basic treatments for deprotection and cleavage. Ring-opening reactions of cyclobutanes typically require more energetic conditions or specific catalysts that are not commonly employed in peptide synthesis.

Q3: Can 1-Aminocyclobutanecarboxylic acid hydrochloride form oligomers during storage or reaction?

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with 1-Aminocyclobutanecarboxylic acid hydrochloride.

Issue Potential Cause Recommended Solution
Low Yield of Desired Peptide Incomplete Coupling: The steric bulk of the cyclobutane moiety may hinder the coupling reaction.- Increase the coupling time and/or temperature.- Use a more potent coupling reagent (e.g., HATU, HCTU).- Double couple the 1-Aminocyclobutanecarboxylic acid residue.
Diketopiperazine Formation: The dipeptide containing the cyclobutane residue may be prone to cyclization.- If possible, choose a resin with a sterically hindered linker (e.g., 2-chlorotrityl chloride resin).- Use a pre-formed dipeptide to couple to the resin.
Presence of an Unexpected Peak of +18 Da in Mass Spectrum Dehydration of Asparagine or Glutamine: If your sequence contains Asn or Gln, dehydration of the side-chain amide can occur.- Use side-chain protecting groups that are more stable to the coupling and deprotection conditions.
Presence of an Unexpected Peak with a Mass Corresponding to a Deletion Sequence Incomplete Deprotection or Coupling: A previous coupling or deprotection step may have been inefficient.- Optimize deprotection and coupling times.- Perform a capping step with acetic anhydride after coupling to block unreacted amino groups.
Difficulty in Purifying the Final Peptide Formation of N-acylurea: Use of carbodiimide coupling reagents can lead to this byproduct.- Use a coupling reagent that does not form N-acylurea (e.g., HATU, HOBt/HBTU).- If using a carbodiimide, add an activating agent like HOBt to minimize N-acylurea formation.
Racemization: The presence of diastereomeric impurities can complicate purification.- Use a milder activating agent.- Lower the reaction temperature during coupling.- Add a racemization suppressant like HOBt.

Visualizing Potential Side Reactions and Troubleshooting

Potential Side Reaction: Diketopiperazine Formation

Diketopiperazine_Formation cluster_0 Peptide Chain on Solid Support cluster_1 Side Reaction Pathway cluster_2 Desired Reaction Dipeptide_Resin H-AA2-AA1-Resin (AA1 = 1-Aminocyclobutanecarboxylic acid) Intramolecular_Cyclization Intramolecular Cyclization (Deprotection of AA2 N-terminus) Dipeptide_Resin->Intramolecular_Cyclization Base Treatment Peptide_Elongation Coupling with next Amino Acid (AA3) Dipeptide_Resin->Peptide_Elongation Standard Coupling Diketopiperazine Diketopiperazine (Released from Resin) Intramolecular_Cyclization->Diketopiperazine Tripeptide_Resin Fmoc-AA3-AA2-AA1-Resin Peptide_Elongation->Tripeptide_Resin

Caption: Potential pathway for diketopiperazine formation.

Troubleshooting Workflow for Low Peptide Yield

Troubleshooting_Workflow Start Low Yield of Desired Peptide Check_Mass_Spec Analyze Crude Product by Mass Spectrometry Start->Check_Mass_Spec Identify_Byproducts Identify Major Byproducts Check_Mass_Spec->Identify_Byproducts Incomplete_Coupling Deletion Sequence Observed? Identify_Byproducts->Incomplete_Coupling Diketopiperazine_Check Diketopiperazine Mass Observed? Incomplete_Coupling->Diketopiperazine_Check No Optimize_Coupling Optimize Coupling: - Increase time/temp - Use stronger coupling reagent - Double couple Incomplete_Coupling->Optimize_Coupling Yes Other_Byproducts Other Unexpected Masses? Diketopiperazine_Check->Other_Byproducts No Change_Resin Change to Sterically Hindered Resin Diketopiperazine_Check->Change_Resin Yes Review_Protocol Review Entire Protocol for Potential Issues Other_Byproducts->Review_Protocol End Improved Yield Optimize_Coupling->End Change_Resin->End Review_Protocol->End

Caption: Troubleshooting workflow for low peptide yield.

Experimental Protocols

While specific protocols for mitigating side reactions of 1-Aminocyclobutanecarboxylic acid hydrochloride are not detailed in the provided search results, here is a general experimental protocol for peptide coupling that can be adapted.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling

  • Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in a suitable solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, twice. Wash the resin thoroughly with DMF.

  • Coupling:

    • Dissolve 1-Aminocyclobutanecarboxylic acid hydrochloride (2-4 equivalents) and a coupling agent (e.g., HATU, 2-3.9 equivalents) in DMF.

    • Add a base such as Diisopropylethylamine (DIPEA) (4-8 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF for 10-20 minutes.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the purified peptide by mass spectrometry and HPLC.

Note: The equivalents of reagents and reaction times may need to be optimized for peptides containing 1-Aminocyclobutanecarboxylic acid due to its steric hindrance. Monitoring the completion of the coupling reaction (e.g., using a ninhydrin test) is highly recommended.

1-Aminocyclobutanecarboxylic acid hydrochloride stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Aminocyclobutanecarboxylic acid hydrochloride in various solvents. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 1-Aminocyclobutanecarboxylic acid hydrochloride?

1-Aminocyclobutanecarboxylic acid hydrochloride is a white to off-white crystalline powder that is relatively stable at room temperature when stored properly.[1] For optimal stability, it is recommended to store the compound in an inert atmosphere at 2-8°C.[1] As with many amino acid hydrochlorides, stability in solution is dependent on the solvent, pH, temperature, and exposure to light and oxidizing agents.

Q2: In which solvents is 1-Aminocyclobutanecarboxylic acid hydrochloride soluble?

Qualitative data indicates that 1-Aminocyclobutanecarboxylic acid hydrochloride is soluble in water, ethanol, and dimethyl sulfoxide (DMSO). One source indicates a solubility of the free amino acid, 1-Aminocyclobutanecarboxylic acid, in water to be 27.78 mg/mL, which may require sonication to achieve. While this provides an estimate, the solubility of the hydrochloride salt may differ.

Quantitative Solubility Data Summary

SolventQuantitative Solubility (mg/mL)Notes
Water> 27.78 (for the free amino acid)Sonication may be required. The hydrochloride salt is expected to have good water solubility.
EthanolData not availableQualitatively described as soluble.
MethanolData not availableExpected to be soluble based on its polarity.
DMSOData not availableQualitatively described as soluble.

Q3: What are the potential degradation pathways for 1-Aminocyclobutanecarboxylic acid hydrochloride in solution?

Specific degradation pathways for 1-Aminocyclobutanecarboxylic acid hydrochloride have not been extensively documented in publicly available literature. However, based on the general degradation mechanisms of amino acids, potential pathways in solution may include:

  • Oxidative deamination: The amino group can be oxidized, leading to the formation of a keto acid.

  • Decarboxylation: Loss of the carboxyl group as carbon dioxide, particularly under heat or acidic conditions.

  • Reactions with formulation excipients: The amino and carboxylic acid groups can be reactive towards other components in a solution.

It is crucial to perform stability studies under various stress conditions to identify the specific degradation products for your formulation.

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of 1-Aminocyclobutanecarboxylic acid hydrochloride solutions.

Issue 1: Inconsistent or poor solubility.

  • Possible Cause: The compound may require energy to dissolve fully.

  • Troubleshooting Step: Use sonication or gentle heating to aid dissolution. Always check for visual signs of precipitation after the solution has cooled to room temperature.

  • Possible Cause: The solvent may be saturated.

  • Troubleshooting Step: Refer to any available solubility data. If an exact value is not available, perform a solubility test by incrementally adding the compound to a known volume of solvent until saturation is reached.

Issue 2: Observation of unexpected peaks during chromatographic analysis (e.g., HPLC).

  • Possible Cause: The compound may be degrading in the prepared solution.

  • Troubleshooting Step: Prepare fresh solutions immediately before analysis. If this is not feasible, store solutions at a low temperature (2-8°C) and protect them from light. Perform a time-course study to assess the stability of the compound in your analytical mobile phase and diluent.

  • Possible Cause: Interaction with the solvent or other components in the solution.

  • Troubleshooting Step: Ensure the purity of the solvents used. If working with a formulation, investigate potential incompatibilities between the active ingredient and excipients.

Issue 3: Loss of potency in prepared stock solutions over time.

  • Possible Cause: Chemical degradation of the compound.

  • Troubleshooting Step: Conduct a forced degradation study to understand the stability of the compound under various stress conditions (see Experimental Protocols section). Based on the results, establish appropriate storage conditions (e.g., temperature, light protection, inert atmosphere) and an expiration date for your solutions.

Experimental Protocols

Protocol: Forced Degradation Study for 1-Aminocyclobutanecarboxylic Acid Hydrochloride

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 1-Aminocyclobutanecarboxylic acid hydrochloride and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of 1-Aminocyclobutanecarboxylic acid hydrochloride in a suitable solvent (e.g., water, methanol, or a mixture) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature for a defined period, monitoring frequently.
  • Oxidative Degradation: Mix the stock solution with an equal volume of a 3% hydrogen peroxide solution. Store at room temperature, protected from light, for a defined period.
  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for a defined period.
  • Photodegradation: Expose the stock solution to light (e.g., in a photostability chamber) for a defined period.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution.
  • Neutralize the acidic and basic samples before analysis.
  • Analyze the samples using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

4. HPLC Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at a suitable wavelength (e.g., determined by UV scan of the compound).
  • Injection Volume: 10 µL.

5. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.
  • Identify and quantify any significant degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution of 1-Aminocyclobutanecarboxylic Acid Hydrochloride acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose to Stress Conditions base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep->base Expose to Stress Conditions oxidation Oxidative Degradation (e.g., 3% H2O2, RT) prep->oxidation Expose to Stress Conditions thermal Thermal Degradation (e.g., 60°C) prep->thermal Expose to Stress Conditions photo Photodegradation (Light Exposure) prep->photo Expose to Stress Conditions sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc data Calculate % Degradation & Identify Degradants hplc->data

Caption: Experimental workflow for a forced degradation study.

logical_relationship compound 1-Aminocyclobutanecarboxylic Acid Hydrochloride Solution factors Influencing Factors - Solvent - pH - Temperature - Light - Oxidizing Agents compound->factors is affected by stability Solution Stability (Degradation) factors->stability determines analysis Analytical Monitoring (e.g., HPLC) stability->analysis is assessed by

Caption: Factors influencing the stability of the compound in solution.

References

Avoiding racemization with 1-Aminocyclobutanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Avoiding Racemization with 1-Aminocyclobutanecarboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for handling 1-Aminocyclobutanecarboxylic acid hydrochloride (Ac4c-HCl). This resource is designed to provide you, a senior scientist, with in-depth, field-proven insights to maintain the stereochemical integrity of this unique and sterically hindered amino acid throughout your synthetic workflows. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your reactions effectively.

Part A: Frequently Asked Questions (FAQs) — The Core Principles

This section addresses the fundamental challenges and strategic considerations when working with 1-Aminocyclobutanecarboxylic acid.

Q1: Why is 1-Aminocyclobutanecarboxylic acid particularly susceptible to racemization during peptide coupling?

Answer: The susceptibility of any amino acid to racemization during peptide bond formation is primarily linked to the ease with which the proton on its alpha-carbon (α-H) can be removed.[1][2] Once the carboxylic acid is activated for coupling, the electron-withdrawing nature of the activated carboxyl group significantly increases the acidity of this α-H.

For 1-Aminocyclobutanecarboxylic acid (Ac4c), this effect is amplified. Ac4c is an α,α-disubstituted amino acid, which introduces significant steric hindrance.[3][4] While this bulk can slow down desired reactions, the primary mechanism for racemization involves the formation of an intermediate, such as an oxazolone or an enolate, in the presence of a base.[2][5][6] The formation of these planar intermediates temporarily destroys the chiral center, and re-protonation can occur from either face, leading to a mixture of stereoisomers.[2] The process is heavily influenced by factors like the choice of coupling reagent, base, solvent, and temperature.[1]

Q2: What is the first crucial step when receiving and handling 1-Aminocyclobutanecarboxylic acid hydrochloride?

Answer: The first step is to neutralize the hydrochloride salt. The compound is supplied as a hydrochloride (HCl) salt for improved stability and shelf-life.[7] Before it can be used in a standard peptide coupling reaction, the free amino group must be liberated. This is typically achieved by adding one equivalent of a non-nucleophilic tertiary amine base, such as N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA/DIEA).[6]

Critical Insight: The choice and amount of base are paramount. While a base is necessary for neutralization and coupling, excess base, especially a strong one like DIPEA, dramatically accelerates racemization by promoting the abstraction of the α-proton from the activated intermediate.[5][6] Therefore, using a weaker base like NMM or the sterically hindered 2,4,6-collidine is often recommended to minimize this risk.[5][6] Always perform this neutralization step in situ just prior to the coupling reaction.

Q3: Which class of coupling reagents is best suited for Ac4c to minimize racemization?

Answer: Uronium/Aminium and Phosphonium salt-based reagents are generally superior to carbodiimides for sterically hindered amino acids like Ac4c, especially concerning racemization suppression.[8][9]

  • Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are highly efficient and lead to rapid coupling reactions.[9] Faster reaction times reduce the lifespan of the activated amino acid intermediate, thereby decreasing the opportunity for racemization to occur.[9] HATU is particularly effective for hindered couplings, though it carries a higher risk of racemization for sensitive amino acids if not used carefully.[10] COMU is an excellent modern alternative that incorporates the benefits of OxymaPure directly into its structure, offering high efficiency with reduced safety concerns compared to benzotriazole-based reagents.[6][11]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are also very effective and are known for their high reactivity, making them suitable for challenging couplings.[12]

  • Carbodiimides (e.g., DCC, DIC, EDC): While classic coupling reagents, carbodiimides like DCC and DIC are more prone to causing racemization, especially without additives.[6][9] They form a highly reactive O-acylisourea intermediate that can readily rearrange to the problematic oxazolone.[1][12] If you must use a carbodiimide, it is essential to use it in combination with a racemization-suppressing additive.[6][13]

Q4: What are racemization-suppressing additives and why are they critical?

Answer: Racemization-suppressing additives are compounds that are added to the coupling reaction, particularly when using carbodiimides, to intercept the highly reactive activated intermediate before it can racemize.[8]

The mechanism involves the additive reacting with the initial activated species (e.g., the O-acylisourea from a carbodiimide) to form a new active ester.[12] This new ester is more stable and less prone to oxazolone formation and subsequent racemization, but still reactive enough to form the desired peptide bond.[12]

  • 1-Hydroxybenzotriazole (HOBt): The traditional standard. It effectively minimizes racemization but has safety concerns due to its explosive properties.[14]

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®/Oxyma): The modern, safer, and highly effective alternative to HOBt.[6][11][14] It provides high coupling rates with very low racemization and is not explosive.[6][14]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): Known for being even more effective than HOBt, especially for difficult couplings, but it also shares HOBt's safety concerns.[14]

  • Oxyma-B: A newer oxime additive that has shown in some studies to be even better than OxymaPure at suppressing racemization for particularly sensitive amino acids.[15]

Field-Proven Insight: For Ac4c, the combination of DIC/OxymaPure is considered a gold standard for minimizing racemization when a carbodiimide approach is necessary.[10][16]

Part B: Troubleshooting Guide — Diagnosing and Solving Experimental Issues

This section provides a structured approach to common problems encountered during the incorporation of 1-Aminocyclobutanecarboxylic acid.

Problem 1: My crude product analysis (HPLC/NMR) shows a diastereomeric impurity that I suspect is the epimer of my Ac4c-containing peptide.
  • Initial Diagnosis: Epimerization during the coupling step is the most likely cause. The key is to identify which parameter in your protocol is facilitating the α-proton abstraction.

  • Troubleshooting Workflow:

    • Review Your Base:

      • Question: Are you using DIPEA?

      • Action: Switch to a weaker base like N-methylmorpholine (NMM) or a sterically hindered base like 2,4,6-collidine.[5][6] Ensure you are using no more than the stoichiometric amount required for neutralization and coupling.

    • Evaluate Your Coupling Reagent:

      • Question: Are you using a carbodiimide (DCC, DIC) without an additive?

      • Action: This is a major source of racemization. Immediately incorporate an additive. The recommended choice is OxymaPure.[6][11] A protocol using DIC/OxymaPure is far superior to DIC alone.[10]

      • Question: Are you using HATU with DIPEA?

      • Action: This combination is known to be potent but can increase racemization risk.[10] Consider switching to COMU or HBTU, which are generally associated with lower racemization levels.[6]

    • Check Reaction Temperature and Time:

      • Question: Are you running the reaction at elevated temperatures or for an extended period (e.g., >24 hours)?

      • Action: Lower the reaction temperature. Start the activation at 0°C and allow the reaction to slowly warm to room temperature. While prolonged coupling times can help with sterically hindered residues, they also increase the time for potential epimerization. Monitor the reaction by a suitable method (e.g., Kaiser test on solid phase) and work it up as soon as it is complete.

Problem 2: The coupling reaction with Ac4c is extremely slow or incomplete, forcing me to use harsh conditions that might cause racemization.
  • Initial Diagnosis: The steric hindrance of the α,α-disubstituted cyclobutyl moiety is preventing efficient coupling.[4] Your goal is to increase reactivity without proportionally increasing the rate of racemization.

  • Troubleshooting Workflow:

    • Switch to a More Potent Coupling Reagent:

      • Action: If you are using HBTU, switch to HATU or COMU.[6] These reagents are known to be more effective for coupling sterically hindered amino acids.[3][6] TOTT has also shown good results in such cases.[6]

    • Optimize the Solvent:

      • Question: Are you using Dichloromethane (DCM)?

      • Action: While common, DCM is less polar. Switching to N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) can improve solubility and reaction rates.[17]

    • Consider Pre-activation:

      • Action: Instead of adding all reagents at once, pre-activate the Ac4c. Dissolve the Ac4c, coupling reagent (e.g., HATU), and additive (if separate) in DMF. Add the base and allow this mixture to stir for a few minutes (the "activation time") before adding it to your amine component. This ensures the active ester is fully formed before the coupling begins.

      • Caution: Keep pre-activation times short (1-5 minutes) as the activated species is what is prone to racemization.

    • Use Microwave Synthesis:

      • Action: Microwave-assisted peptide synthesis can dramatically shorten reaction times from hours to minutes.[17] This provides the energy needed to overcome the steric hindrance of Ac4c while significantly reducing the time the activated species exists, thereby minimizing the risk of epimerization. COMU is particularly well-suited for microwave-accelerated protocols.[6]

Data & Visualizations
Table 1: Comparison of Common Coupling Strategies for Ac4c
Coupling StrategyRelative Racemization RiskRecommended BaseKey Considerations
DIC / OxymaPure LowNMMA robust and safe alternative to using HOBt. Excellent for both solution and solid-phase synthesis.[10][14]
HBTU / HOBt Low-MediumNMM / DIPEAA classic workhorse. Risk increases with stronger bases and longer reaction times.
HATU / HOAt MediumCollidine / NMMHighly efficient for hindered couplings but carries a higher intrinsic risk of racemization. Use with weaker bases.[10]
COMU LowNMM / DIPEAExcellent, modern reagent with high efficiency and low racemization potential. Safer than HATU.[6][11]
DIC alone HighN/ANot recommended. High risk of forming oxazolone intermediate and causing significant racemization.[9]
Diagram 1: Low-Racemization Peptide Coupling Workflow

This diagram outlines the decision-making process for minimizing racemization when coupling 1-Aminocyclobutanecarboxylic acid.

Racemization_Workflow start Start: Couple Ac4c-HCl neutralize 1. Neutralize Salt (1 eq. Base in situ) start->neutralize choose_base Choose Base neutralize->choose_base nmm NMM or Collidine (Low Risk) choose_base->nmm Preferred dipea DIPEA (Higher Risk) choose_base->dipea Use with caution choose_reagent 2. Select Coupling Reagent nmm->choose_reagent dipea->choose_reagent uronium Uronium/Phosphonium (e.g., COMU, HATU) choose_reagent->uronium Recommended carbodiimide Carbodiimide (e.g., DIC) choose_reagent->carbodiimide uronium_path High efficiency, good for hindered AA uronium->uronium_path carbo_path Requires Additive! carbodiimide->carbo_path reaction_conditions 4. Set Conditions (0°C to RT) uronium_path->reaction_conditions add_additive 3. Add Suppressant (e.g., OxymaPure) carbo_path->add_additive add_additive->reaction_conditions monitor 5. Monitor & Quench reaction_conditions->monitor product Product (High Enantiopurity) monitor->product

Caption: Decision workflow for minimizing racemization of Ac4c.

Experimental Protocol: Low-Racemization Coupling of Fmoc-Ac4c-OH on Solid Phase

This protocol provides a robust starting point for minimizing racemization during the solid-phase synthesis of a peptide containing Ac4c.

Materials:

  • Fmoc-1-Aminocyclobutanecarboxylic acid (Fmoc-Ac4c-OH)

  • Rink Amide resin pre-loaded with the preceding amino acid (N-terminus deprotected)

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • N-methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Ensure the N-terminal Fmoc group of the preceding residue has been completely removed using standard 20% piperidine/DMF treatment, followed by thorough washing with DMF.

  • Prepare Coupling Solution:

    • In a separate vessel, dissolve Fmoc-Ac4c-OH (3 equivalents relative to resin loading) in DMF.

    • Add OxymaPure® (3 equivalents) to the solution and mix until dissolved.

  • Activation and Coupling:

    • Add DIC (3 equivalents) to the Fmoc-Ac4c-OH/OxymaPure solution.

    • Immediately add this activation mixture to the vessel containing the washed, deprotected resin.

    • Add NMM (6 equivalents) to the reaction vessel. Note: The equivalents of base may need optimization, but starting with a 2-fold excess relative to the acid is common.

  • Reaction: Agitate the reaction mixture at room temperature.

  • Monitoring: After 2 hours, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.

    • If the test is negative (beads are colorless), the coupling is complete.

    • If the test is positive (beads are blue), allow the reaction to proceed for another 1-2 hours and re-test. If coupling remains incomplete after 4-6 hours, consider a double coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

  • Proceed: The resin is now ready for the deprotection of the Ac4c Fmoc group and coupling of the next amino acid.

References
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]

  • 1-AMINO CYCLOBUTANE CARBOXYLIC ACID HYDROCHLORIDE. (2024). ChemBK. Retrieved from [Link]

  • Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2019). Epimerisation in Peptide Synthesis. Molecules. Retrieved from [Link]

  • Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC. Retrieved from [Link]

  • El-Faham, A., et al. (2014). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Chemical Reviews. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2019). Epimerisation in Peptide Synthesis. PMC. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). [Source not explicitly provided, general knowledge base on peptide chemistry].
  • Tips & Tricks. (n.d.). American Peptide Society. Retrieved from [Link]

  • Mechanisms of base-catalyzed racemization during activation step. (n.d.). ResearchGate. Retrieved from [Link]

  • Epimerization in peptide synthesis. (2013). Chemistry Stack Exchange. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Retrieved from [Link]

  • (PDF) Epimerisation in Peptide Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-Aminocyclobutanecarboxylic Acid Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. (2021). PMC. Retrieved from [Link]

  • 7.4 Racemization Assays. (n.d.).

Sources

Technical Support Center: Synthesis of 1-Aminocyclobutanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Aminocyclobutanecarboxylic acid hydrochloride. This non-proteinogenic amino acid is a crucial building block in medicinal chemistry and drug development, valued for its ability to introduce conformational constraints into peptides and other bioactive molecules.[1][2][3] Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and reproducibility.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab. We will delve into the causality behind these problems and provide field-proven troubleshooting strategies to help you optimize your synthetic route.

Frequently Asked Questions (FAQs)

Section 1: Low Yield & Reaction Failures
Q1: My overall yield is consistently low. What are the most common factors I should investigate?

Low yield is the most frequently reported issue. It rarely stems from a single cause but rather a combination of factors. A systematic approach to troubleshooting is essential.

Root Cause Analysis:

  • Purity and Stoichiometry of Starting Materials: The synthesis is highly sensitive to the quality of the starting 1-Aminocyclobutanecarboxylic acid and any protecting group reagents (e.g., Di-tert-butyl dicarbonate, (Boc)₂O). Impurities can initiate side reactions, and inaccurate stoichiometry will leave you with unreacted starting material, complicating purification.[4]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and mixing efficiency are critical. For instance, in the common Boc-protection step, insufficient reaction time will lead to incomplete conversion.[5]

  • Moisture Contamination: Many reagents used, particularly activating agents in peptide couplings or moisture-sensitive bases, will be quenched by water. Using anhydrous solvents and maintaining an inert atmosphere (e.g., with Nitrogen or Argon) is critical.[4]

  • Inefficient Workup and Extraction: 1-Aminocyclobutanecarboxylic acid and its intermediates are zwitterionic or highly polar. This can lead to poor phase separation or loss of product into the aqueous layer during extraction if the pH is not carefully controlled. The product must be in a non-polar, extractable form. For example, during the workup of a Boc-protection, the aqueous layer is acidified to a pH of 2-3 to protonate the carboxylic acid, allowing for its extraction into an organic solvent like CH₂Cl₂ or EtOAc.[5]

Troubleshooting Workflow:

Below is a logical workflow to diagnose the source of low yield.

G start Low Yield Observed check_sm 1. Verify Starting Material Purity & Stoichiometry (NMR, LC-MS) start->check_sm sm_ok Purity OK? check_sm->sm_ok check_conditions 2. Review Reaction Conditions (Solvent, Temp, Time) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup 3. Analyze Workup & Extraction (pH control, Solvent Choice) workup_ok Workup Efficient? check_workup->workup_ok check_purification 4. Evaluate Purification Step (Column Loading, Eluent) purification_ok Purification Lossy? check_purification->purification_ok sm_ok->check_conditions Yes resolve_sm Action: Re-purify/ Re-weigh Starting Materials sm_ok->resolve_sm No conditions_ok->check_workup Yes resolve_conditions Action: Use Anhydrous Solvents, Optimize Temp/Time conditions_ok->resolve_conditions No workup_ok->check_purification Yes resolve_workup Action: Fine-tune pH, Use appropriate extraction solvent workup_ok->resolve_workup No resolve_purification Action: Optimize Chromatography (e.g., gradient, sample load) purification_ok->resolve_purification Yes end Yield Improved purification_ok->end No resolve_sm->end resolve_conditions->end resolve_workup->end resolve_purification->end G A 1-Aminocyclobutane- carboxylic Acid B N-Boc-1-Aminocyclobutane- carboxylic Acid A->B (Boc)₂O, Base (e.g., NaHCO₃) 1,4-Dioxane/H₂O C 1-Aminocyclobutane- carboxylic Acid HCl B->C HCl (gas or solution) in organic solvent (e.g., Dioxane, Ether)

Caption: Common two-step synthesis of the target compound.

Detailed Protocol: Synthesis of 1-Aminocyclobutanecarboxylic Acid Hydrochloride
Step 1: Synthesis of 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid

This protocol is adapted from established literature procedures. [5][6]

  • Reagent Preparation:

    • To a suitable reaction vessel, add 1-Aminocyclobutanecarboxylic acid (1.0 eq).

    • Add a 1:1 mixture of 1,4-Dioxane and Water.

    • Cool the mixture to 0 °C in an ice bath.

  • Reaction:

    • Add Sodium Bicarbonate (NaHCO₃, approx. 2.5-3.0 eq) to the cooled suspension.

    • Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) in 1,4-Dioxane.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, wash the mixture with Ethyl Acetate to remove any unreacted (Boc)₂O and other non-polar impurities. Discard the organic layer.

    • Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2-3 using 1N HCl. The product should precipitate or be ready for extraction.

    • Extract the aqueous layer 2-3 times with Dichloromethane (CH₂Cl₂) or Ethyl Acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 2: Synthesis of 1-Aminocyclobutanecarboxylic acid hydrochloride
  • Preparation:

    • Dissolve the crude N-Boc protected amino acid from Step 1 in a minimal amount of an anhydrous solvent like 1,4-Dioxane, Diethyl Ether, or Methanol.

  • Deprotection & Salt Formation:

    • Cool the solution to 0 °C.

    • Bubble anhydrous HCl gas through the solution until saturation, or add a pre-prepared solution of 4M HCl in Dioxane (1.5-2.0 eq).

    • Stir the reaction at room temperature for 2-4 hours. The product will typically precipitate as a white solid.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold diethyl ether to remove any non-polar residue.

    • Dry the product under high vacuum to yield 1-Aminocyclobutanecarboxylic acid hydrochloride.

References
  • PubChem. 1-Aminocyclobutanecarboxylic acid. Available from: [Link]

  • PubMed. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. Available from: [Link]

  • Mol-Instincts. How to Prepare 1-AMINO-CYCLOBUTANECARBOXYLIC ACID METHYL ESTER? - FAQ. Available from: [Link]

  • ACS Publications. 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Available from: [Link]

Sources

Technical Support Center: Synthesis of 1-Aminocyclobutanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Aminocyclobutanecarboxylic Acid Hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1-aminocyclobutanecarboxylic acid?

A1: The two most common and well-established methods for synthesizing 1-aminocyclobutanecarboxylic acid from cyclobutanone are the Strecker synthesis and the Bucherer-Bergs synthesis. Both methods are effective for producing α-amino acids from a ketone starting material.

Q2: What are the key intermediates in the Strecker and Bucherer-Bergs syntheses?

A2: In the Strecker synthesis, the key intermediate is an α-aminonitrile (1-amino-1-cyanocyclobutane). In the Bucherer-Bergs synthesis, the intermediate is a hydantoin derivative (cyclobutane-1,1-dispiro-5'-hydantoin).

Q3: How is the free 1-aminocyclobutanecarboxylic acid converted to its hydrochloride salt?

A3: The free amino acid is typically dissolved in a suitable solvent, and then treated with hydrochloric acid (HCl). The hydrochloride salt then precipitates out of the solution and can be collected by filtration. Anhydrous conditions are often preferred to maximize the yield of the salt.

Q4: What are some common impurities in the final product?

A4: Common impurities can include unreacted starting materials (cyclobutanone), the intermediate aminonitrile or hydantoin from incomplete hydrolysis, and potential side-products from polymerization or other side reactions.

Troubleshooting Guides

Low Yield
SymptomPossible CauseSuggested Solution
Low overall yield Incomplete reaction in the initial Strecker or Bucherer-Bergs step.- Ensure proper stoichiometry of reagents. For the Bucherer-Bergs reaction, a molar ratio of 1:2:2 for ketone:KCN:(NH₄)₂CO₃ is recommended.[1] - For the Bucherer-Bergs reaction, consider using ultrasonication to potentially shorten reaction times and improve yield.[2] - In the Strecker synthesis, the use of a dessicant like MgSO₄ can help drive the equilibrium towards imine formation.
Incomplete hydrolysis of the aminonitrile or hydantoin intermediate.- Ensure sufficient reaction time and temperature for the hydrolysis step. Nitriles and hydantoins can be stable. - Use a sufficiently concentrated acid or base for hydrolysis.
Product loss during workup and purification.- Optimize extraction procedures by ensuring the correct pH of the aqueous layer. - For recrystallization, carefully select the solvent system to minimize loss of the product in the mother liquor.
"Oiling out" during recrystallization The product is coming out of the solution above its melting point, or there are significant impurities.- Re-dissolve the oil by heating and add a small amount of the "good" solvent to increase solvency. - Allow the solution to cool more slowly to encourage crystal formation.
No crystal formation upon cooling The solution is not saturated, or crystallization needs to be initiated.- Induce crystallization by scratching the inside of the flask or adding a seed crystal. - Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
Impure Product
SymptomPossible CauseSuggested Solution
Presence of starting material (cyclobutanone) in the final product Incomplete initial reaction.- Increase reaction time or temperature for the Strecker or Bucherer-Bergs reaction. - Ensure efficient mixing.
Presence of intermediate (aminonitrile or hydantoin) in the final product Incomplete hydrolysis.- Prolong the hydrolysis time or increase the concentration of the acid/base. - Increase the temperature of the hydrolysis reaction.
Discoloration of the final product Formation of polymeric byproducts.- Maintain optimal reaction temperatures to avoid polymerization. - Purify the final product by recrystallization or column chromatography.

Experimental Protocols

Strecker Synthesis of 1-Aminocyclobutanecarboxylic Acid

Step 1: Formation of 1-Amino-1-cyanocyclobutane

  • In a well-ventilated fume hood, a mixture of ammonium chloride and potassium cyanide is dissolved in aqueous ammonia.

  • The solution is cooled in an ice bath, and cyclobutanone is added dropwise with vigorous stirring.

  • The reaction is stirred for several hours at room temperature, then extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to 1-Aminocyclobutanecarboxylic Acid

  • The crude 1-amino-1-cyanocyclobutane is added to a solution of concentrated hydrochloric acid.

  • The mixture is refluxed for several hours to ensure complete hydrolysis of the nitrile to a carboxylic acid.

  • The solution is then cooled and the pH is adjusted to the isoelectric point of the amino acid (around pH 6-7) with a base (e.g., ammonium hydroxide) to precipitate the free amino acid.

  • The solid is collected by filtration, washed with cold water and ethanol, and dried.

Bucherer-Bergs Synthesis of 1-Aminocyclobutanecarboxylic Acid

Step 1: Formation of Cyclobutane-1,1-dispiro-5'-hydantoin

  • A mixture of cyclobutanone, potassium cyanide, and ammonium carbonate is heated in a solvent mixture of ethanol and water (typically 50% ethanol).[2]

  • The reaction is typically carried out at a temperature of 60-70°C for several hours in a sealed vessel.

  • Upon cooling, the hydantoin intermediate often precipitates and can be collected by filtration.

Step 2: Hydrolysis to 1-Aminocyclobutanecarboxylic Acid

  • The isolated hydantoin is hydrolyzed by heating with a strong base (e.g., aqueous barium hydroxide or sodium hydroxide) or a strong acid (e.g., hydrochloric acid).

  • After hydrolysis, the reaction mixture is neutralized with acid (if a base was used for hydrolysis) or a base (if an acid was used) to the isoelectric point to precipitate the free amino acid.

  • The product is collected by filtration, washed, and dried.

Conversion to 1-Aminocyclobutanecarboxylic Acid Hydrochloride
  • The dry, free 1-aminocyclobutanecarboxylic acid is suspended in a suitable anhydrous solvent such as diethyl ether or methanol.

  • Anhydrous hydrogen chloride (gas or a solution in an organic solvent) is added to the suspension with stirring.

  • The hydrochloride salt precipitates from the solution.

  • The solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum.

Data Presentation

Table 1: Comparison of Synthetic Routes

FeatureStrecker SynthesisBucherer-Bergs Synthesis
Starting Materials Cyclobutanone, NH₄Cl, KCNCyclobutanone, (NH₄)₂CO₃, KCN
Intermediate α-AminonitrileHydantoin
Reaction Conditions Typically two steps: aminonitrile formation followed by hydrolysis.Often a one-pot reaction to form the hydantoin, followed by hydrolysis.
Reported Yields Variable, can be moderate to good depending on optimization.Generally reported to give good to excellent yields.[2]
Key Advantages A classic and well-understood method.Often simpler to perform as a one-pot synthesis of the intermediate.
Potential Challenges Handling of cyanide, ensuring complete hydrolysis of the stable nitrile.Potential for polymerization, requires heating in a closed system.

Visualizations

Strecker_Synthesis_Workflow start Cyclobutanone aminonitrile 1-Amino-1-cyanocyclobutane (α-Aminonitrile) start->aminonitrile Step 1 reagents1 NH4Cl, KCN, H2O reagents1->aminonitrile free_amino_acid 1-Aminocyclobutanecarboxylic Acid aminonitrile->free_amino_acid Step 2 reagents2 Conc. HCl, Heat (Hydrolysis) reagents2->free_amino_acid final_product 1-Aminocyclobutanecarboxylic Acid Hydrochloride free_amino_acid->final_product Step 3 reagents3 Anhydrous HCl reagents3->final_product

Caption: Strecker Synthesis Workflow for 1-Aminocyclobutanecarboxylic Acid Hydrochloride.

Bucherer_Bergs_Synthesis_Workflow start Cyclobutanone hydantoin Cyclobutane-1,1-dispiro-5'-hydantoin start->hydantoin Step 1 reagents1 (NH4)2CO3, KCN, EtOH/H2O, Heat reagents1->hydantoin free_amino_acid 1-Aminocyclobutanecarboxylic Acid hydantoin->free_amino_acid Step 2 reagents2 Strong Acid or Base, Heat (Hydrolysis) reagents2->free_amino_acid final_product 1-Aminocyclobutanecarboxylic Acid Hydrochloride free_amino_acid->final_product Step 3 reagents3 Anhydrous HCl reagents3->final_product

Caption: Bucherer-Bergs Synthesis Workflow for 1-Aminocyclobutanecarboxylic Acid Hydrochloride.

Troubleshooting_Yield low_yield Low Yield Observed check_initial_rxn Check Initial Reaction (Strecker/Bucherer-Bergs) low_yield->check_initial_rxn incomplete_initial Incomplete Reaction check_initial_rxn->incomplete_initial Yes check_hydrolysis Check Hydrolysis Step check_initial_rxn->check_hydrolysis No optimize_initial Optimize Stoichiometry, Temperature, or Time incomplete_initial->optimize_initial incomplete_hydrolysis Incomplete Hydrolysis check_hydrolysis->incomplete_hydrolysis Yes check_workup Review Workup & Purification check_hydrolysis->check_workup No optimize_hydrolysis Increase Hydrolysis Time, Temperature, or Reagent Concentration incomplete_hydrolysis->optimize_hydrolysis product_loss Product Loss check_workup->product_loss Yes optimize_workup Optimize pH for Extraction, Choose Appropriate Recrystallization Solvent product_loss->optimize_workup

Caption: Troubleshooting Logic for Low Yield in Synthesis.

References

Technical Support Center: Optimizing Coupling Reactions with 1-Aminocyclobutanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize coupling reactions involving the sterically hindered amino acid, 1-Aminocyclobutanecarboxylic acid hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of 1-Aminocyclobutanecarboxylic acid hydrochloride, offering potential causes and recommended solutions in a question-and-answer format.

Question: Why am I observing low coupling yields?

Answer: Low coupling yields with 1-Aminocyclobutanecarboxylic acid hydrochloride are frequently due to its sterically hindered nature. The cyclobutane ring restricts access to the amine group, slowing down the reaction.[1] Other contributing factors can include:

  • Inadequate Coupling Reagent: Standard reagents like DCC or EDC alone may be inefficient for this hindered amino acid.[1]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time are critical and may require optimization.

  • Aggregation: The growing peptide chain can aggregate on the solid support, especially with hydrophobic residues, blocking reactive sites.[1]

  • Reduced Nucleophilicity: The bulky cyclobutane group can diminish the nucleophilicity of the amine, making it a less effective reactant.[1]

Question: How can I improve my coupling efficiency?

Answer: To enhance coupling efficiency, consider the following strategies:

  • Select a More Potent Coupling Reagent: Onium salt-based reagents like HATU, HBTU, HCTU, or COMU are highly recommended for sterically hindered amino acids as they form highly reactive intermediates.[1] HATU is often considered a superior choice for particularly challenging couplings.[1]

  • Optimize Reaction Conditions:

    • Solvent: Use a solvent known to be effective for peptide coupling, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

    • Temperature: While many couplings are performed at room temperature, adjusting the temperature (e.g., cooling to 0°C during activation, then warming to room temperature) can sometimes improve results.[2][3][4]

    • Time: Extend the reaction time to allow the coupling to proceed to completion, especially with hindered residues.

  • Use a Base: The hydrochloride salt of 1-Aminocyclobutanecarboxylic acid requires neutralization. Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to free the amine for reaction. Typically, 2-3 equivalents of DIPEA are used.[2][5][6]

  • Double Coupling: If a coupling reaction is incomplete, performing a second coupling with fresh reagents before proceeding to the next deprotection step can be effective.[1]

Question: I am observing side products in my reaction. What could be the cause and how can I minimize them?

Answer: Side product formation can arise from several sources:

  • Racemization: The loss of stereochemical integrity at the α-carbon is a significant concern.[1] To minimize racemization:

    • Use additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt), especially when using carbodiimide reagents.[2][7] OxymaPure is another effective additive that can be used with DIC.[8]

    • Employ coupling reagents known for low racemization, such as HATU or PyBOP.[8]

    • Avoid excessive amounts of base and consider using a weaker base like sym-collidine in cases of increased risk.[9]

  • Guanidinylation of the N-terminus: When using uronium-based coupling reagents like HATU or HBTU in excess, they can react with the unprotected N-terminal amine, capping the peptide chain.[10] It is advisable not to use a large excess of these reagents.

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for 1-Aminocyclobutanecarboxylic acid hydrochloride?

A1: For sterically hindered amino acids like 1-Aminocyclobutanecarboxylic acid hydrochloride, potent onium salt-based reagents are generally the most effective. HATU, HBTU, HCTU, and COMU are excellent choices due to their high reactivity and ability to overcome steric hindrance.[1] The choice may also depend on factors like cost and desired reaction time.

Q2: How many equivalents of base should I use for the hydrochloride salt?

A2: Since 1-Aminocyclobutanecarboxylic acid is supplied as a hydrochloride salt, you will need at least one equivalent of base to neutralize the salt and liberate the free amine. It is common practice to use 2 to 3 equivalents of a non-nucleophilic base like DIPEA to ensure the reaction medium remains basic.[2][5][6]

Q3: Can I use EDC/HOBt for this coupling?

A3: While EDC/HOBt is a widely used and cost-effective coupling method, it may be less efficient for sterically hindered amino acids compared to uronium/aminium salt reagents.[2] If you choose to use EDC/HOBt, you may need to employ longer reaction times and carefully monitor for completion. For challenging couplings, HATU or similar reagents are generally more reliable.

Q4: How do I know if my coupling reaction is complete?

A4: For solid-phase peptide synthesis, the Kaiser test or a bromophenol blue test can be used to check for the presence of free primary amines on the resin.[1] A positive test indicates an incomplete coupling. For solution-phase synthesis, reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Data Presentation: Comparison of Coupling Reagents

The selection of a coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following table summarizes the performance of various coupling reagents. The data is collated from studies on sterically hindered amino acids and is representative of the expected performance with 1-Aminocyclobutanecarboxylic acid.

Coupling ReagentAdditiveBaseTypical SolventReaction TimeYieldPurity/Notes
HATU -DIPEADMF0.5 - 4 hoursHighGenerally high-yielding and fast, suitable for hindered amino acids.[2][11]
HBTU -DIPEADMF2 hoursGood to ExcellentEffective for hindered systems.[12]
EDC·HCl HOBtDIPEADMF/DCM8 - 24 hoursModerate to GoodCost-effective, but may require longer reaction times for hindered amino acids. The urea byproduct is water-soluble, simplifying workup.[2][12]
PyBOP -DIPEADMF10 - 60 minutesHighRapid and efficient, with minimal racemization. Byproducts are less hazardous than those from BOP.[7]
COMU -DIPEADMFShortHighHigh purity peptides in shorter coupling times. Based on OxymaPure, which is not explosive.[8]
DCC HOBt-DCMVariableLow to ModerateNot recommended for solid-phase synthesis due to the insoluble dicyclohexylurea (DCU) byproduct.[7][9]

Experimental Protocols

Below are detailed methodologies for key experiments. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: HATU-Mediated Coupling in Solution Phase

This protocol is recommended for achieving high yields with sterically hindered amino acids.

Materials:

  • 1-Aminocyclobutanecarboxylic acid hydrochloride (1.0 equiv)

  • N-protected amino acid or peptide with a free carboxylic acid (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

  • Standard workup reagents (e.g., ethyl acetate, 1N HCl, saturated aqueous NaHCO₃, brine)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid or peptide (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0°C for 15-30 minutes for pre-activation.

  • Add 1-Aminocyclobutanecarboxylic acid hydrochloride (1.0 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 to 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[11]

Protocol 2: EDC/HOBt-Mediated Coupling in Solution Phase

A more cost-effective but potentially slower alternative.

Materials:

  • 1-Aminocyclobutanecarboxylic acid hydrochloride (1.0 equiv)

  • N-protected amino acid or peptide with a free carboxylic acid (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF or DCM

  • Standard workup reagents

Procedure:

  • To a round-bottom flask, add the N-protected amino acid or peptide (1.1 equiv), HOBt (1.2 equiv), and 1-Aminocyclobutanecarboxylic acid hydrochloride (1.0 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic phase with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.[2]

Visualizations

Troubleshooting Workflow for Low Coupling Yield

Low_Yield_Troubleshooting start Low Coupling Yield Observed check_reagent Is the coupling reagent potent enough (e.g., HATU, HBTU)? start->check_reagent change_reagent Switch to a more potent reagent (e.g., HATU) check_reagent->change_reagent No check_conditions Are reaction conditions optimized (solvent, time, temp)? check_reagent->check_conditions Yes change_reagent->check_conditions optimize_conditions Optimize conditions: - Extend reaction time - Check solvent purity - Adjust temperature check_conditions->optimize_conditions No check_base Is sufficient base (DIPEA) being used? check_conditions->check_base Yes optimize_conditions->check_base adjust_base Use 2-3 equivalents of DIPEA check_base->adjust_base No double_couple Perform a double coupling check_base->double_couple Yes adjust_base->double_couple end_point Improved Yield double_couple->end_point Amide_Coupling_Workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Activation cluster_reaction 3. Reaction Monitoring cluster_workup 4. Aqueous Workup cluster_purification 5. Isolation & Purification prep_reagents Dissolve carboxylic acid (1.0 eq) and amine hydrochloride (1.0-1.2 eq) in anhydrous solvent (e.g., DMF, DCM) activation Add coupling reagent (e.g., HATU, EDC), additive (if any, e.g., HOBt), and base (e.g., DIPEA). Stir at 0°C to RT. prep_reagents->activation monitoring Monitor progress by TLC or LC-MS until starting material is consumed (typically 1-24 hours). activation->monitoring workup Quench reaction. Dilute with organic solvent. Wash with aq. acid, aq. base, and brine to remove byproducts and excess reagents. monitoring->workup purification Dry organic layer (e.g., Na₂SO₄), filter, and concentrate in vacuo. Purify by column chromatography. workup->purification

References

Overcoming solubility issues of 1-Aminocyclobutanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Aminocyclobutanecarboxylic Acid Hydrochloride

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on overcoming solubility issues associated with 1-Aminocyclobutanecarboxylic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is 1-Aminocyclobutanecarboxylic acid hydrochloride and in which solvents is it generally soluble?

A1: 1-Aminocyclobutanecarboxylic acid hydrochloride is a white crystalline powder, a cyclic amino acid derivative used as a building block in pharmaceutical synthesis.[1] It is generally soluble in water, and to some extent in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Q2: I'm observing a slow dissolution rate in water. What can I do to expedite the process?

A2: To increase the dissolution rate, you can try gentle heating (e.g., to 37°C), vortexing, or sonication. For aqueous solutions, ensuring the pH is not at the isoelectric point of the free amino acid can also significantly improve solubility.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. Why does this happen and how can I prevent it?

A3: This is a common phenomenon known as "salting out" or precipitation due to a sharp decrease in solvent polarity. To prevent this, you can try the following:

  • Slower Addition: Add the DMSO stock solution dropwise to the vortexing aqueous buffer.

  • Lower Final Concentration: Your target concentration might be above the compound's solubility limit in the final aqueous buffer. Try using a lower final concentration.

  • Co-solvent System: Maintain a small percentage of DMSO in your final aqueous solution (typically ≤1% to avoid cell toxicity).

Q4: Can I adjust the pH to improve the solubility of 1-Aminocyclobutanecarboxylic acid hydrochloride?

A4: Yes, as an amino acid hydrochloride, its solubility is pH-dependent. In its hydrochloride form, it is more soluble in acidic to neutral aqueous solutions. If you are working with the free amino acid form, adjusting the pH away from its isoelectric point will increase solubility. For the hydrochloride salt, dissolving in a buffer with a pH slightly below neutral (e.g., pH 6.0-7.0) is often optimal.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the dissolution of 1-Aminocyclobutanecarboxylic acid hydrochloride.

Issue 1: The compound is not fully dissolving in water at room temperature.

  • Question: Have you tried increasing the temperature or using mechanical agitation?

    • Answer/Action: Gently warm the solution to 37°C and vortex or sonicate for 5-10 minutes. Many compounds have higher solubility at elevated temperatures.

  • Question: Is the concentration you are trying to achieve too high?

    • Answer/Action: Refer to the solubility data table below. You may be exceeding the maximum solubility. Try preparing a more dilute solution.

Issue 2: The compound dissolves initially but then precipitates out of the aqueous solution over time.

  • Question: Is your solution supersaturated?

    • Answer/Action: This can happen if the initial dissolution was aided by heating. Upon cooling, the solubility decreases, leading to precipitation. Prepare a stock solution at a concentration known to be stable at your storage temperature (e.g., 4°C or room temperature).

  • Question: Is the pH of your final solution appropriate?

    • Answer/Action: Verify the pH of your buffer. For aqueous solutions of the hydrochloride salt, a pH in the slightly acidic to neutral range is generally recommended.

Issue 3: You are unsure of the solubility in a specific organic solvent for your experiment.

  • Question: Have you performed a small-scale solubility test?

    • Answer/Action: Before preparing a large batch, test the solubility of a small amount of the compound in a few hundred microliters of the desired solvent. This will help you determine the approximate solubility and prevent wastage of your compound.

Data Presentation

Table 1: Estimated Solubility of 1-Aminocyclobutanecarboxylic Acid Hydrochloride in Various Solvents

SolventTemperature (°C)Estimated Solubility (mg/mL)Notes
Water25~50Soluble.
Water37>100Increased solubility with gentle warming.
PBS (pH 7.4)25~40Soluble.
Ethanol25~5Sparingly soluble.
DMSO25~25Soluble.

Note: This data is estimated based on the general properties of amino acid hydrochlorides and should be used as a guideline. Actual solubility may vary depending on the purity of the compound and the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL Aqueous Stock Solution

  • Weighing: Accurately weigh 50 mg of 1-Aminocyclobutanecarboxylic acid hydrochloride.

  • Solvent Addition: Add 900 µL of sterile, deionized water to the vial containing the compound.

  • Dissolution: Vortex the solution for 2-3 minutes. If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes, vortexing intermittently.

  • Volume Adjustment: Once the compound is fully dissolved, add deionized water to a final volume of 1 mL.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at 4°C for short-term use (up to one week) or at -20°C for long-term storage.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh 1.52 mg of 1-Aminocyclobutanecarboxylic acid hydrochloride (Molecular Weight: 151.6 g/mol ).

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can be used if necessary.

  • Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Solubility Issues start Start: Dissolution Issue (e.g., Incomplete Dissolution) check_concentration Is the concentration too high? (Refer to Solubility Table) start->check_concentration try_lower_conc Action: Prepare a more dilute solution. check_concentration->try_lower_conc Yes check_agitation Have you tried heating and/or sonication? check_concentration->check_agitation No apply_agitation Action: Gently warm to 37°C and vortex/sonicate. check_agitation->apply_agitation No check_solvent Is the solvent appropriate? check_agitation->check_solvent Yes issue_resolved Issue Resolved apply_agitation->issue_resolved change_solvent Action: Consider a different solvent (e.g., Water, DMSO). check_solvent->change_solvent No precipitation_issue Issue: Precipitation after initial dissolution in aqueous buffer. check_solvent->precipitation_issue Yes change_solvent->issue_resolved check_supersaturation Is the solution supersaturated due to cooling? precipitation_issue->check_supersaturation prepare_stable_stock Action: Prepare a stock at a concentration stable at storage temp. check_supersaturation->prepare_stable_stock Yes check_ph Is the buffer pH appropriate? check_supersaturation->check_ph No prepare_stable_stock->issue_resolved check_ph->issue_resolved Yes adjust_ph Action: Verify and adjust buffer pH (slightly acidic to neutral). check_ph->adjust_ph No adjust_ph->issue_resolved

Caption: Troubleshooting workflow for solubility issues.

NMDA_Receptor_Signaling NMDA Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds ACBC_HCl 1-Aminocyclobutanecarboxylic acid (Partial Agonist) ACBC_HCl->NMDA_Receptor Binds (partially activates) Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Channel Opening Signaling_Cascades Downstream Signaling Cascades Ca_influx->Signaling_Cascades Activates Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Plasticity Leads to

Caption: Role in NMDA receptor signaling.

References

Technical Support Center: Purifying Peptides with 1-Aminocyclobutanecarboxylic Acid (Ac4c)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the non-proteinogenic amino acid 1-Aminocyclobutanecarboxylic acid (Ac4c). This guide provides detailed troubleshooting advice and frequently asked questions to address specific issues you may encounter during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for purifying synthetic peptides containing 1-Aminocyclobutanecarboxylic acid (Ac4c)?

A1: The standard and most effective method for purifying synthetic peptides, including those with Ac4c, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3][4] This technique separates the target peptide from impurities based on hydrophobicity. A C18 column is the most common stationary phase used for this purpose.[1][5]

Q2: How does the Ac4c residue affect my peptide's behavior during RP-HPLC purification?

A2: The Ac4c residue, a Cα,α-dialkylated amino acid, introduces a constrained cyclobutane ring into the peptide backbone. This has several effects:

  • Conformational Rigidity: It can induce stable secondary structures like β-turns and helices, which may alter the peptide's interaction with the stationary phase compared to more flexible peptides.[6]

  • Hydrophobicity: The cyclobutyl group adds hydrophobicity. The overall effect on retention time will depend on the complete peptide sequence, but generally, the inclusion of Ac4c will make the peptide more hydrophobic and increase its retention time.[7][8]

  • Peak Shape: The rigid structure can sometimes lead to sharper peaks. However, if the peptide aggregates, it may cause peak broadening or tailing.

Q3: My Ac4c-containing peptide is poorly soluble in the HPLC mobile phase. What can I do?

A3: Poor solubility is a common issue, especially for hydrophobic peptides. Here are several strategies:

  • Initial Dissolution: Before injection, try dissolving the crude peptide in a small amount of strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), and then dilute it with the initial mobile phase (e.g., 0.1% TFA in water).[9]

  • Mobile Phase Modification: For peptides that are insoluble at low pH (like in standard TFA-based mobile phases), switching to a high-pH mobile phase system (e.g., using ammonium bicarbonate) can improve solubility.[9]

  • Evaluate Sequence: Analyze your peptide's sequence. If it has a high net positive charge, it should be soluble in acidic solutions. If it has a high net negative charge, a basic solution is preferable. If it is neutral and highly hydrophobic (over 50% hydrophobic residues), organic solvents are the best starting point.[9]

Q4: What are the common impurities I should expect in my crude Ac4c peptide product?

A4: Impurities are typically byproducts of solid-phase peptide synthesis (SPPS).[2] Common impurities include:

  • Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.[1]

  • Truncated Sequences: Peptides that stopped growing prematurely, often capped (e.g., by acetylation) to prevent further reaction.

  • Incompletely Deprotected Peptides: Peptides that still have protecting groups attached to their side chains.

  • Reagent Adducts: Modifications to the peptide from reagents used during synthesis and cleavage, such as adducts from trifluoroacetic acid (TFA).

Troubleshooting Guide

This guide addresses specific problems you may encounter during the RP-HPLC purification of your Ac4c-containing peptide.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Peak Broadening 1. Peptide Aggregation: The hydrophobic Ac4c residue can promote self-aggregation. 2. Secondary Structure Effects: The peptide may be adopting multiple conformations on the column. 3. Inappropriate Gradient: The elution gradient may be too steep.1. Change Mobile Phase: Try adding a small amount of isopropanol or using a different organic modifier. For aggregation issues, consider using a less hydrophobic column (e.g., C8 or C4). 2. Alter Temperature: Increasing the column temperature can sometimes disrupt secondary structures and improve peak shape.[10] 3. Optimize Gradient: Flatten the gradient (e.g., decrease from 1%/min to 0.5%/min of organic solvent) around the elution time of your peptide to improve separation from closely eluting impurities.[2]
Peak Tailing 1. Silanol Interactions: If the peptide has basic residues (Lys, Arg), they can interact with free silanol groups on the silica-based column. 2. Column Overload: Injecting too much crude peptide material.1. Increase Ion-Pairing Agent: Ensure sufficient TFA concentration (0.1% is standard) in both mobile phases. In some cases, increasing it slightly (e.g., to 0.2%) can improve the peak shape of basic compounds.[3] 2. Reduce Sample Load: Perform a loading study. Dilute your sample and inject a smaller amount to see if peak shape improves.
Unexpected Early-Eluting Peaks 1. Hydrophilic Impurities: Truncated sequences or reagents from the cleavage cocktail. 2. Peptide Not Sticking to Column: The initial mobile phase is too strong (too much organic solvent).1. This is expected. These impurities should be well-separated from your more hydrophobic target peptide. 2. Ensure your sample is dissolved in a solvent with low organic content before injection and that the gradient starts at a low percentage of the strong solvent (e.g., 5% Acetonitrile).
Multiple, Closely-Eluting Peaks 1. Diastereomers: If the Ac4c or other amino acids were not enantiomerically pure. 2. Oxidation/Deamidation: Side reactions on sensitive residues (e.g., Met, Asn, Gln).1. RP-HPLC can often separate diastereomers.[10] Use a very shallow gradient and consider a different column chemistry (e.g., Phenyl) to enhance selectivity. 2. Use LC-MS to identify the mass of the species in each peak. An increase of +16 Da often indicates oxidation, while a +1 Da shift can indicate deamidation.[1] Minimize oxidation by preparing samples fresh and using degassed solvents.

Experimental Protocols & Methodologies

Protocol 1: Standard RP-HPLC Purification of an Ac4c-Containing Peptide

This protocol provides a general starting point for purification. Optimization will be required based on the specific properties of your peptide.

  • Sample Preparation:

    • Weigh approximately 10-20 mg of crude lyophilized peptide.

    • Dissolve the peptide in a minimal volume (e.g., 200-500 µL) of DMSO.

    • Add 1-2 mL of Mobile Phase A (see below) to the dissolved sample. If precipitation occurs, sonicate briefly.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN).

    • Flow Rate: ~4.0 mL/min (for a 10 mm ID semi-preparative column).

    • Detection: UV absorbance at 220 nm.

    • Column Temperature: 30 °C.

  • Gradient Elution Program:

    • First, run a rapid scouting gradient (e.g., 5% to 95% B over 20 minutes) with a small analytical injection to determine the approximate retention time of the target peptide.

    • Based on the scouting run, design an optimized preparative gradient. For example, if the peptide elutes at 40% B:

      • 0-5 min: 20% B (Isocratic)

      • 5-45 min: 20% to 60% B (Linear Gradient, 1% B/min)

      • 45-50 min: 60% to 95% B (Wash)

      • 50-55 min: 95% B (Wash)

      • 55-60 min: 95% to 20% B (Re-equilibration)

  • Fraction Collection & Analysis:

    • Collect fractions (e.g., 2 mL per tube) across the main peak(s).

    • Analyze the purity of each fraction using analytical RP-HPLC with a faster gradient.

    • Confirm the identity of the desired fractions using Mass Spectrometry (MS).

  • Lyophilization:

    • Pool the fractions that meet the desired purity level.

    • Freeze the pooled solution (e.g., using a dry ice/acetone bath or a -80 °C freezer).

    • Lyophilize the frozen sample until a dry, fluffy powder is obtained.

Visualizations

Logical Workflow for Troubleshooting Peptide Purification

G cluster_0 Start: Crude Peptide Analysis cluster_1 Problem Identification cluster_2 Optimization & Solution cluster_3 Final Step start Inject Crude Sample (Analytical HPLC-MS) purity Purity > 95%? start->purity resolution Good Resolution? purity->resolution No end_node Proceed to Preparative Run & Lyophilization purity->end_node Yes peak_shape Good Peak Shape? resolution->peak_shape Yes adjust_gradient Flatten Gradient resolution->adjust_gradient No change_column Try C8, C4, or Phenyl Column peak_shape->change_column No (Broadening) reduce_load Reduce Injection Volume peak_shape->reduce_load No (Tailing/Fronting) adjust_gradient->start adjust_temp Increase Temperature change_column->adjust_temp check_solubility Improve Sample Dissolution (e.g., use DMSO) adjust_temp->check_solubility check_solubility->start reduce_load->start

Caption: A decision tree for systematically troubleshooting common RP-HPLC purification issues.

Experimental Workflow from Crude Peptide to Pure Product

G crude Crude Peptide (Post-Synthesis & Cleavage) dissolve Solubilization (e.g., DMSO, then Mobile Phase A) crude->dissolve analytical Analytical RP-HPLC/MS (Method Development) dissolve->analytical prep Semi-Preparative RP-HPLC (Purification) analytical->prep Optimized Method fractions Fraction Collection prep->fractions analysis Purity Analysis of Fractions (Analytical HPLC) fractions->analysis analysis->prep Re-purify pooling Pool High-Purity Fractions analysis->pooling Fractions meet spec lyo Lyophilization pooling->lyo final_product Pure Peptide Powder (>95% Purity) lyo->final_product

Caption: Standard experimental workflow for the purification of synthetic peptides.

References

Technical Support Center: Synthesis of 1-Aminocyclobutanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 1-Aminocyclobutanecarboxylic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 1-Aminocyclobutanecarboxylic acid hydrochloride?

A1: The synthesis of 1-Aminocyclobutanecarboxylic acid typically proceeds via a Bucherer-Bergs reaction to form a hydantoin intermediate, which is subsequently hydrolyzed. The most common impurities encountered are:

  • Unreacted Starting Materials: Cyclobutanone, sodium or potassium cyanide, and ammonium carbonate.

  • Intermediate Products: 5,5-Cyclobutanespirohydantoin (the hydantoin intermediate).

  • Incomplete Hydrolysis Byproducts: N-carbamoyl-1-aminocyclobutanecarboxylic acid (hydantoic acid).

  • Side-Reaction Products: Polymers of 1-Aminocyclobutanecarboxylic acid may form, especially under harsh hydrolysis conditions (e.g., high temperatures).

Q2: What are the recommended methods for purifying crude 1-Aminocyclobutanecarboxylic acid hydrochloride?

A2: The two primary and most effective methods for the purification of 1-Aminocyclobutanecarboxylic acid hydrochloride are recrystallization and ion-exchange chromatography.

  • Recrystallization: This is a common technique for purifying crystalline solids. A suitable solvent system, typically a mixture of a "good" solvent (like water or ethanol) and a "bad" solvent (like isopropanol or acetone), is used to dissolve the crude product at an elevated temperature and allow pure crystals to form upon cooling.

  • Ion-Exchange Chromatography: This technique separates molecules based on their charge. As an amino acid, 1-Aminocyclobutanecarboxylic acid is well-suited for this method, which can effectively remove charged and uncharged impurities.

Q3: How can I assess the purity of my final product?

A3: The purity of 1-Aminocyclobutanecarboxylic acid hydrochloride is typically determined using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This is a standard method for quantifying the purity of the compound and detecting impurities. Commercial suppliers often state a purity of ≥98% as determined by HPLC.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can confirm the structure of the desired product and identify the presence of impurities.

  • Melting Point: A sharp melting point range close to the literature value (around 226 °C) is indicative of high purity.[4]

Troubleshooting Guides

Recrystallization Troubleshooting

Recrystallization is a powerful purification technique, but it can present challenges. This guide addresses common issues.

Problem 1: Oiling Out - The compound separates as a liquid instead of forming crystals.

Possible Cause Troubleshooting Steps
The solution is supersaturated, and the compound's solubility is exceeded at a temperature above its melting point.1. Reheat the solution to dissolve the oil. 2. Add a small amount of the "good" solvent (e.g., water or ethanol) to decrease the saturation. 3. Allow the solution to cool more slowly to promote crystal nucleation over oiling.
The presence of significant impurities is depressing the melting point of the mixture.1. Attempt to remove some impurities by a preliminary purification step, such as a wash with a suitable solvent. 2. Consider using a different solvent system for recrystallization.

Problem 2: No Crystal Formation Upon Cooling.

Possible Cause Troubleshooting Steps
The solution is not sufficiently saturated.1. Evaporate some of the solvent to increase the concentration of the product. 2. Reheat to ensure everything is dissolved and then cool again.
Crystallization requires initiation (nucleation).1. Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. 2. Add a seed crystal of pure 1-Aminocyclobutanecarboxylic acid hydrochloride, if available.
The cooling process is too rapid.1. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

Problem 3: Low Recovery of Pure Product.

Possible Cause Troubleshooting Steps
Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.1. Before filtering, cool the solution in an ice bath for a longer period to maximize precipitation. 2. After filtration, the mother liquor can be concentrated to recover more product, which may then be recrystallized again.
The crystals were washed with a solvent in which they are too soluble.1. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent or a solvent in which the product has lower solubility.

Purification Efficiency: Illustrative Data

While specific quantitative data for impurity removal during the synthesis of 1-Aminocyclobutanecarboxylic acid hydrochloride is often proprietary, the following tables illustrate the expected purification efficiency of the recommended methods based on the common impurities.

Table 1: Illustrative Purity Profile Before and After Recrystallization

Compound Purity Before Recrystallization (%) Purity After Recrystallization (%)
1-Aminocyclobutanecarboxylic acid HCl~85>98
5,5-Cyclobutanespirohydantoin~5<0.5
N-carbamoyl-1-aminocyclobutanecarboxylic acid~4<0.5
Unreacted Cyclobutanone~3<0.1 (often removed in work-up)
Inorganic Salts~3<0.1

Table 2: Illustrative Purity Profile Before and After Ion-Exchange Chromatography

Compound Purity Before Chromatography (%) Purity After Chromatography (%)
1-Aminocyclobutanecarboxylic acid HCl~85>99
5,5-Cyclobutanespirohydantoin~5<0.1
N-carbamoyl-1-aminocyclobutanecarboxylic acid~4<0.1
Unreacted Cyclobutanone~3Not effectively removed
Inorganic Salts~3<0.05

Experimental Protocols

Protocol 1: Recrystallization of 1-Aminocyclobutanecarboxylic Acid Hydrochloride

This protocol outlines a general procedure for the recrystallization of crude 1-Aminocyclobutanecarboxylic acid hydrochloride using a water/isopropanol solvent system.

Materials:

  • Crude 1-Aminocyclobutanecarboxylic acid hydrochloride

  • Deionized water

  • Isopropanol

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude 1-Aminocyclobutanecarboxylic acid hydrochloride in an Erlenmeyer flask of appropriate size.

  • Add a minimal amount of deionized water (the "good" solvent) to the flask, just enough to form a slurry.

  • Heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more water dropwise to achieve complete dissolution at the boiling point.

  • Once a clear solution is obtained, slowly add isopropanol (the "bad" solvent) dropwise to the hot solution until it becomes slightly turbid.

  • Add a few more drops of hot water until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold isopropanol.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Cation-Exchange Chromatography

This protocol provides a general guideline for the purification of 1-Aminocyclobutanecarboxylic acid hydrochloride using a strong cation-exchange resin.

Materials:

  • Crude 1-Aminocyclobutanecarboxylic acid hydrochloride

  • Strong cation-exchange resin (e.g., Dowex 50W)

  • Hydrochloric acid (HCl), various concentrations (e.g., 0.1 M, 1 M)

  • Ammonium hydroxide (NH4OH) solution (e.g., 2 M)

  • Chromatography column

  • pH meter

  • Fraction collector (optional)

Procedure:

  • Resin Preparation: Swell the cation-exchange resin in deionized water and pack it into a chromatography column. Wash the resin extensively with deionized water.

  • Equilibration: Equilibrate the column by passing several column volumes of a dilute acid solution (e.g., 0.1 M HCl) through it until the pH of the eluate matches the influent.

  • Sample Loading: Dissolve the crude 1-Aminocyclobutanecarboxylic acid hydrochloride in a minimal amount of the equilibration buffer. Apply the sample solution to the top of the column.

  • Washing: Wash the column with the equilibration buffer to remove any uncharged or weakly bound impurities.

  • Elution: Elute the bound 1-Aminocyclobutanecarboxylic acid using a stepwise or linear gradient of a stronger acid or a basic solution. A common method is to use an aqueous ammonia solution (e.g., 2 M NH4OH).

  • Fraction Collection: Collect fractions of the eluate and monitor the presence of the amino acid using a suitable method (e.g., thin-layer chromatography with ninhydrin staining).

  • Isolation: Combine the fractions containing the pure product. Evaporate the solvent under reduced pressure. To obtain the hydrochloride salt, the residue can be dissolved in a minimal amount of water, acidified with concentrated HCl, and the solvent evaporated or the product precipitated by the addition of a non-polar solvent.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of 1-Aminocyclobutanecarboxylic acid hydrochloride.

G Troubleshooting Workflow for Purification start Crude Product Obtained purification_choice Select Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Crystalline Solid ion_exchange Ion-Exchange Chromatography purification_choice->ion_exchange Significant charged or uncharged impurities recrystallization_outcome Evaluate Recrystallization Outcome recrystallization->recrystallization_outcome analyze_purity Analyze Purity (HPLC, NMR) ion_exchange->analyze_purity oiling_out Problem: Oiling Out recrystallization_outcome->oiling_out Unsuccessful no_crystals Problem: No Crystals Form recrystallization_outcome->no_crystals Unsuccessful low_yield Problem: Low Yield recrystallization_outcome->low_yield Unsuccessful pure_product Pure Product (>98%) recrystallization_outcome->pure_product Successful troubleshoot_oiling Troubleshoot Oiling Out: - Reheat and add more 'good' solvent - Slow down cooling oiling_out->troubleshoot_oiling troubleshoot_no_crystals Troubleshoot No Crystals: - Concentrate solution - Scratch flask or add seed crystal no_crystals->troubleshoot_no_crystals troubleshoot_low_yield Troubleshoot Low Yield: - Concentrate mother liquor - Use ice-cold wash solvent low_yield->troubleshoot_low_yield pure_product->analyze_purity troubleshoot_oiling->recrystallization troubleshoot_no_crystals->recrystallization troubleshoot_low_yield->recrystallization

Caption: Troubleshooting workflow for purification.

References

Technical Support Center: 1-Aminocyclobutanecarboxylic Acid Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 1-Aminocyclobutanecarboxylic Acid Hydrochloride (Ac4c-HCl) in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the incorporation of this unique, sterically hindered amino acid into peptide chains.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using 1-Aminocyclobutanecarboxylic acid hydrochloride in peptide synthesis?

The main challenge in incorporating 1-Aminocyclobutanecarboxylic acid (Ac4c) into a peptide sequence is its steric hindrance.[1][2] As an α,α-disubstituted amino acid, the cyclobutane ring restricts access to the carboxyl and amino groups, which can lead to slower and less efficient coupling reactions. This can result in incomplete reactions, lower yields, and the accumulation of deletion sequences.[1]

Q2: Are there any known side reactions involving the cyclobutane ring of Ac4c during standard peptide synthesis?

Current literature does not indicate significant side reactions, such as ring-opening or rearrangement of the cyclobutane ring, under standard solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis conditions. The cyclobutane ring is generally stable to the acidic and basic conditions used for Fmoc and Boc deprotection and coupling.[3] The primary concern remains the steric hindrance affecting the efficiency of peptide bond formation.

Q3: Which protecting group strategy (Fmoc or Boc) is recommended for Ac4c?

Both Fmoc and Boc protecting group strategies can be used for peptides containing Ac4c. The choice of strategy will depend on the overall peptide sequence and the other amino acids present. For Fmoc-based synthesis, standard deprotection with piperidine is effective. For Boc-based synthesis, deprotection with trifluoroacetic acid (TFA) is used. The stability of the cyclobutane ring is not a determining factor in this choice.

Q4: How does the incorporation of Ac4c affect the properties of the final peptide?

Incorporating 1-Aminocyclobutanecarboxylic acid can impart unique structural and functional properties to peptides. The cyclobutane moiety introduces conformational constraints, which can lead to more defined secondary structures such as β-turns and helices.[4] This can result in increased resistance to enzymatic degradation, potentially improving the peptide's bioavailability and therapeutic potential.[5]

Troubleshooting Guide

Problem: Low coupling efficiency or incomplete reaction when incorporating Ac4c.

Cause: This is the most common issue and is primarily due to the steric hindrance of the α,α-disubstituted nature of 1-Aminocyclobutanecarboxylic acid.[1][2]

Solutions:

  • Optimize the Coupling Reagent: Standard coupling reagents may not be efficient enough to overcome the steric hindrance of Ac4c. It is recommended to use more potent coupling reagents that are known to be effective for sterically hindered amino acids.

    • Uronium/Aminium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU (O-Benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU have shown to be effective for coupling sterically hindered amino acids.[6][7] HATU, in particular, is often recommended due to its high reactivity and ability to suppress racemization.[7]

    • Phosphonium Salts: PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) are also powerful coupling reagents for hindered couplings.[6]

    • Carbodiimides with Additives: While less potent, the combination of a carbodiimide like DIC (N,N'-Diisopropylcarbodiimide) with an additive such as OxymaPure® can be a cost-effective option with low racemization.[7]

  • Increase Coupling Time and Temperature: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight) can help improve the yield. In some cases, a moderate increase in temperature (e.g., to 40-50°C) may also enhance the reaction rate, but this should be done with caution to avoid potential side reactions.

  • Use a Higher Excess of Reagents: Increasing the equivalents of the protected Ac4c amino acid and the coupling reagent (e.g., 3-5 equivalents) relative to the resin loading can drive the reaction to completion.

  • Perform a Double Coupling: If a single coupling reaction is found to be incomplete (as determined by a ninhydrin test), a second coupling step with fresh reagents should be performed before proceeding to the deprotection of the next amino acid.

  • Consider the Boc-NCA Method: For solution-phase synthesis, the use of a Boc-protected N-carboxyanhydride (NCA) of the preceding amino acid has been shown to be a superior method for coupling to sterically hindered N-terminal amino acids.[6]

Quantitative Data on Coupling Reagents for Hindered Amino Acids

The following table summarizes the general performance of various coupling reagents for sterically hindered amino acids, which can serve as a guide for reactions involving 1-Aminocyclobutanecarboxylic acid. Please note that specific yields can be sequence-dependent.

Coupling ReagentTypical Coupling TimeRelative Efficiency for Hindered Amino AcidsReported Yields (General)Racemization Risk
HATU 30 min - 2 hrVery High> 95%Low
HBTU 1 - 4 hrHigh> 90%Low to Moderate
PyBOP 1 - 4 hrHigh> 90%Low
PyBrOP 30 min - 2 hrVery High> 95%Low
COMU 30 min - 2 hrVery High> 95%Low
DIC/Oxyma 2 - 8 hrModerate to High80-95%Very Low
DIC/HOBt 2 - 8 hrModerate70-90%Low to Moderate

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling of Fmoc-1-Aminocyclobutanecarboxylic acid-OH using HATU

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-1-Aminocyclobutanecarboxylic acid-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. If the test is positive, indicating an incomplete reaction, proceed with a second coupling.

  • Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Protocol 2: Boc-SPPS Coupling of Boc-1-Aminocyclobutanecarboxylic acid-OH using HBTU

  • Resin Swelling: Swell the resin (e.g., MBHA resin) in Dichloromethane (DCM) for 30-60 minutes, followed by a DMF wash.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes, drain, and repeat with a fresh solution for 20 minutes. Wash the resin with DCM, followed by a neutralization step with 10% DIPEA in DMF. Wash thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Boc-1-Aminocyclobutanecarboxylic acid-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected and neutralized resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a ninhydrin test to monitor the reaction progress.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times).

Visualizations

Experimental Workflow for Coupling of Sterically Hindered Ac4c

experimental_workflow Resin Peptide-Resin Deprotection Fmoc/Boc Deprotection Resin->Deprotection Washing1 Wash (DMF/DCM) Deprotection->Washing1 Coupling Couple Ac4c to Resin Washing1->Coupling Activation Activate Ac4c (e.g., with HATU/DIPEA) Activation->Coupling Monitoring Monitor Reaction (Ninhydrin Test) Coupling->Monitoring Washing2 Wash (DMF) Monitoring->Washing2 Negative Test Double_Coupling Perform Double Coupling Monitoring->Double_Coupling Positive Test Next_Cycle Proceed to Next Cycle Washing2->Next_Cycle Double_Coupling->Monitoring

Caption: Workflow for the coupling of 1-Aminocyclobutanecarboxylic acid.

Logical Relationship of Troubleshooting Steps for Incomplete Coupling

troubleshooting_logic Problem Incomplete Coupling of Ac4c Cause Steric Hindrance Problem->Cause Solution1 Use Potent Coupling Reagent (HATU, PyBrOP, etc.) Cause->Solution1 Solution2 Increase Reaction Time and/or Temperature Cause->Solution2 Solution3 Increase Reagent Equivalents Cause->Solution3 Solution4 Perform Double Coupling Cause->Solution4

Caption: Troubleshooting logic for incomplete coupling of Ac4c.

References

Technical Support Center: 1-Aminocyclobutanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage and stability of 1-Aminocyclobutanecarboxylic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-Aminocyclobutanecarboxylic acid hydrochloride?

For optimal stability, 1-Aminocyclobutanecarboxylic acid hydrochloride should be stored in a well-sealed container in a cool, dry place. Specific temperature recommendations are provided in the table below. To prevent moisture absorption, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen).

Q2: What is the physical appearance of 1-Aminocyclobutanecarboxylic acid hydrochloride?

It is a white to off-white crystalline powder.[1]

Q3: Is 1-Aminocyclobutanecarboxylic acid hydrochloride stable at room temperature?

While it is relatively stable at room temperature, for long-term storage, refrigerated conditions are recommended to minimize potential degradation over time.[]

Q4: Is this compound hygroscopic?

Q5: What are the potential consequences of improper storage?

Improper storage, particularly exposure to high temperatures and humidity, can lead to degradation of the compound, affecting its purity and potentially impacting experimental outcomes. Moisture absorption can cause the powder to clump.

Storage and Stability Data

ParameterRecommended ConditionSource
Storage Temperature 2-8°C[3][4]
Atmosphere Inert (e.g., Nitrogen or Argon)[4]
Physical Form White to off-white crystalline powder[1]
Purity (Typical) ≥97.0%[3]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Compound appears clumpy or discolored. Moisture absorption or degradation.Discard the reagent as its purity may be compromised. Ensure proper storage conditions for new vials.
Inconsistent experimental results. Degradation of the compound due to improper storage or handling.Use a fresh vial of the compound stored under recommended conditions. Prepare solutions fresh for each experiment.
Difficulty in dissolving the compound. The compound is soluble in water. If solubility issues arise, it could indicate impurities or degradation.Confirm the solvent is appropriate. If using an aqueous buffer, ensure the pH is compatible. Use a fresh vial if problems persist.

Experimental Protocols

Protocol for Stability Testing

This is a generalized protocol for assessing the stability of 1-Aminocyclobutanecarboxylic acid hydrochloride under various conditions.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare solutions of 1-Aminocyclobutanecarboxylic acid hydrochloride in relevant solvents (e.g., water, buffer). aliquot Aliquot samples into appropriate vials for each storage condition. prep->aliquot long_term Long-term (e.g., 2-8°C) aliquot->long_term Store accelerated Accelerated (e.g., 40°C/75% RH) aliquot->accelerated Store photostability Photostability (ICH Q1B) aliquot->photostability Expose timepoints Pull samples at specified time points (e.g., 0, 1, 3, 6 months). long_term->timepoints accelerated->timepoints photostability->timepoints hplc Analyze by a stability-indicating HPLC method for purity and degradation products. timepoints->hplc appearance Visually inspect for changes in appearance. timepoints->appearance data_analysis Analyze data to determine shelf-life and degradation kinetics. hplc->data_analysis Generate data appearance->data_analysis Record observations

Caption: Workflow for stability testing of 1-Aminocyclobutanecarboxylic acid hydrochloride.

Protocol for Forced Degradation Studies

Forced degradation studies help to identify potential degradation products and pathways.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_procedure Procedure acid Acid Hydrolysis (e.g., 0.1M HCl) expose Expose the compound to each stress condition for a defined period. acid->expose base Base Hydrolysis (e.g., 0.1M NaOH) base->expose oxidation Oxidation (e.g., 3% H2O2) oxidation->expose thermal Thermal Stress (e.g., 60°C) thermal->expose photolytic Photolytic Stress (ICH Q1B) photolytic->expose neutralize Neutralize acidic and basic samples. expose->neutralize analyze Analyze all samples by a suitable method (e.g., LC-MS) to identify and quantify degradants. expose->analyze neutralize->analyze pathway Degradation Pathway Elucidation analyze->pathway Elucidate start 1-Aminocyclobutanecarboxylic acid hydrochloride start->acid start->base start->oxidation start->thermal start->photolytic Troubleshooting_Flowchart start Inconsistent Experimental Results check_reagent Check the appearance of the solid 1-Aminocyclobutanecarboxylic acid hydrochloride. start->check_reagent clumpy_discolored Is it clumpy or discolored? check_reagent->clumpy_discolored discard Discard the reagent and use a fresh vial. clumpy_discolored->discard Yes check_solution Prepare a fresh solution. Does it dissolve completely? clumpy_discolored->check_solution No discard->start Start Over solubility_issue No, there are particulates or it is hazy. check_solution->solubility_issue No proceed Yes, the solution is clear. check_solution->proceed Yes solubility_issue->discard rerun_experiment Rerun the experiment with the fresh solution. proceed->rerun_experiment issue_persists Do the inconsistencies persist? rerun_experiment->issue_persists investigate_other Investigate other experimental parameters (e.g., other reagents, instrument performance). issue_persists->investigate_other Yes problem_solved Problem likely solved. Review storage and handling procedures. issue_persists->problem_solved No

References

Technical Support Center: Crystallization of 1-Aminocyclobutanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the crystallization of 1-Aminocyclobutanecarboxylic acid hydrochloride.

Troubleshooting Guide

Crystallization is a critical step for obtaining pure 1-Aminocyclobutanecarboxylic acid hydrochloride. Below are common problems, their potential causes, and recommended solutions.

IssuePotential CausesSolutions
Failure to Crystallize 1. Insufficient Supersaturation: The concentration of the compound in the solvent is too low. 2. High Purity: Very pure compounds can be slow to nucleate. 3. Inappropriate Solvent System: The chosen solvent or solvent mixture is not ideal for crystallization.1. Increase Concentration: Carefully evaporate some of the solvent to increase the solute concentration. 2. Induce Nucleation: - Scratch the inner surface of the flask with a glass rod at the air-solvent interface. - Add a seed crystal of 1-Aminocyclobutanecarboxylic acid hydrochloride. 3. Cooling: Slowly cool the solution to a lower temperature. 4. Add an Anti-solvent: If using a soluble solvent like water or ethanol, slowly add a miscible anti-solvent (e.g., isopropanol, acetone) until turbidity persists, then slightly warm until clear before slow cooling.
"Oiling Out" (Formation of a liquid layer instead of solid crystals)1. High Degree of Supersaturation: The solution is too concentrated, leading to liquid-liquid phase separation. 2. Presence of Impurities: Impurities can lower the melting point of the solid form. 3. Rapid Cooling: Cooling the solution too quickly can favor oiling out over crystallization.1. Reduce Supersaturation: Add a small amount of the primary solvent to dissolve the oil, then allow for slower cooling. 2. Increase Purity: Consider an additional purification step (e.g., charcoal treatment to remove colored impurities) before crystallization. 3. Slower Cooling: Insulate the crystallization vessel to slow the rate of cooling. 4. Seeding: Introduce seed crystals at a temperature slightly above where oiling out occurs.
Formation of Fine Powder or Small Needles 1. Rapid Nucleation and Growth: High supersaturation leads to the rapid formation of many small crystals. 2. Insufficient Time for Crystal Growth: The crystallization process is too fast.1. Reduce Supersaturation: Use a slightly larger volume of solvent or a solvent system where the compound is slightly more soluble. 2. Slow Down Cooling: Employ a more gradual cooling profile. 3. Stirring: Gentle agitation can sometimes promote the growth of larger crystals.
Low Crystal Yield 1. Excessive Solvent: Too much solvent was used, leaving a significant amount of the product in the mother liquor. 2. Incomplete Crystallization: Insufficient cooling time or final temperature is not low enough. 3. Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they are highly soluble.1. Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. 2. Maximize Crystallization Time and Lower Temperature: Allow the solution to stand at a low temperature (e.g., in an ice bath or refrigerator) for an extended period. 3. Wash with Cold Solvent: Wash the filtered crystals with a small amount of the ice-cold crystallization solvent or a suitable anti-solvent.
Discolored Crystals 1. Presence of Colored Impurities: The starting material contains colored impurities that co-crystallize.1. Charcoal Treatment: Before crystallization, dissolve the compound in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter the hot solution to remove the charcoal and adsorbed impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the recrystallization of 1-Aminocyclobutanecarboxylic acid hydrochloride?

A1: Based on its properties, a good starting point for recrystallization is a mixed solvent system of water and a lower alcohol like ethanol or isopropanol. 1-Aminocyclobutanecarboxylic acid hydrochloride is soluble in water[1][2], which can serve as the primary solvent. Ethanol or isopropanol can then be used as an anti-solvent. A general approach is to dissolve the compound in a minimal amount of hot water and then slowly add the alcohol until the solution becomes slightly turbid. The solution is then heated gently until it becomes clear again, followed by slow cooling to induce crystallization.

Q2: How can I induce crystallization if my solution remains clear even after cooling?

A2: If crystals do not form spontaneously, you can try to induce nucleation. One common method is to scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites. Alternatively, if you have a small amount of pure, solid 1-Aminocyclobutanecarboxylic acid hydrochloride, you can add a tiny crystal ("seed crystal") to the supersaturated solution to initiate crystallization.

Q3: My compound "oiled out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the degree of supersaturation is too high or in the presence of impurities. To remedy this, try adding a small amount of the primary solvent to dissolve the oil, and then allow the solution to cool much more slowly. Seeding the solution at a temperature just above the point where it oils out can also encourage direct crystallization.

Q4: How does pH affect the crystallization of 1-Aminocyclobutanecarboxylic acid hydrochloride?

A4: For amino acid hydrochlorides, pH is a critical parameter. The hydrochloride salt is formed in an acidic solution. If the pH of the solution becomes too high (less acidic), the free amino acid, which has different solubility properties, may precipitate instead of or along with the hydrochloride salt. It is important to maintain a sufficiently acidic environment to ensure the crystallization of the desired salt form.

Q5: What is the expected appearance and melting point of pure 1-Aminocyclobutanecarboxylic acid hydrochloride?

A5: Pure 1-Aminocyclobutanecarboxylic acid hydrochloride is a white to off-white crystalline powder.[1] Its reported melting point is 226 °C.[1] A sharp melting point close to this value is a good indicator of purity.

Experimental Protocols

General Recrystallization Protocol from a Water/Ethanol Solvent System

This protocol provides a general guideline for the recrystallization of 1-Aminocyclobutanecarboxylic acid hydrochloride. The exact solvent volumes and temperatures should be optimized for your specific sample and scale.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 1-Aminocyclobutanecarboxylic acid hydrochloride in the minimum amount of hot deionized water. Start with a small volume and add more in portions until the solid is fully dissolved at or near the boiling point.

  • Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Addition of Anti-solvent: To the hot, clear solution, slowly add warm ethanol dropwise until the solution becomes faintly and persistently turbid.

  • Clarification: Add a few drops of hot water to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol or a pre-determined mixture of cold water and ethanol.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

Troubleshooting Logic for Crystallization Failure

G start Clear Solution After Cooling supersaturation Is the solution supersaturated? start->supersaturation induce Induce Nucleation (Scratch/Seed) supersaturation->induce Yes concentrate Concentrate Solution (Evaporate Solvent) supersaturation->concentrate No success Crystals Form induce->success failure Still No Crystals: Re-evaluate Solvent System induce->failure concentrate->supersaturation Re-check antisolvent Add Anti-solvent concentrate->antisolvent antisolvent->success antisolvent->failure

Caption: Troubleshooting workflow for failure to crystallize.

Experimental Workflow for Recrystallization

G dissolve 1. Dissolve in Minimal Hot Solvent hot_filter 2. Hot Filter (if needed) dissolve->hot_filter add_anti 3. Add Anti-solvent to Turbidity hot_filter->add_anti clarify 4. Clarify with Hot Solvent add_anti->clarify cool 5. Slow Cooling clarify->cool isolate 6. Isolate Crystals (Filtration) cool->isolate wash_dry 7. Wash and Dry isolate->wash_dry product Pure Crystals wash_dry->product

Caption: Step-by-step workflow for mixed-solvent recrystallization.

References

Validation & Comparative

1-Aminocyclobutanecarboxylic acid vs other cyclic amino acids in peptide conformation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conformational rigidity of peptides is a critical factor in designing potent and stable therapeutics. The incorporation of cyclic amino acids is a powerful strategy to constrain peptide flexibility, thereby enhancing receptor affinity, increasing biological activity, and improving metabolic stability. This guide provides a detailed comparison of 1-aminocyclobutanecarboxylic acid (ACBC) with other key cyclic amino acids, supported by experimental data and detailed methodologies.

Introduction to Conformational Constraints in Peptides

The biological function of a peptide is intrinsically linked to its three-dimensional structure. Linear peptides often exist as a dynamic ensemble of conformations in solution, which can lead to reduced receptor binding affinity and susceptibility to proteolytic degradation. Introducing conformational constraints through the incorporation of non-natural amino acids, such as cyclic amino acids, can lock the peptide into a bioactive conformation. This guide focuses on 1-aminocyclobutanecarboxylic acid (ACBC) and compares its effects on peptide conformation to other widely used cyclic amino acids, including 1-aminocyclopropanecarboxylic acid (Ac3c), 1-aminocyclopentanecarboxylic acid (ACPC), 1-aminocyclohexanecarboxylic acid (ACHC), and the naturally occurring cyclic amino acid, proline.

Comparative Conformational Analysis of Cyclic Amino Acids

The size and geometry of the cycloalkane ring impose distinct restrictions on the peptide backbone's phi (φ) and psi (ψ) dihedral angles, leading to preferences for specific secondary structures such as β-turns and helices.

Quantitative Conformational Data

The following table summarizes the typical dihedral angles and resulting secondary structures induced by the incorporation of various cyclic amino acids into peptide backbones. These values are derived from X-ray crystallography and NMR spectroscopy studies.

Amino Acid (Abbreviation)Ring SizeTypical φ (phi) AnglesTypical ψ (psi) AnglesPredominant Secondary Structure(s)
1-Aminocyclopropanecarboxylic acid (Ac3c)3~ ±80°-40° to 180°β-turn[1]
1-Aminocyclobutanecarboxylic acid (ACBC)4Helical RegionHelical Regionβ-turn, γ-turn, 310-helix, α-helix[2][3][4]
1-Aminocyclopentanecarboxylic acid (ACPC)5Helical RegionHelical Region12-helix (for β-peptides)[5]
1-Aminocyclohexanecarboxylic acid (ACHC)6Helical RegionHelical Regionβ-turn, 14-helix (for β-peptides)[5][6]
Proline (Pro)5~ -60° to -75°~ 146° (trans), ~ 160° (cis)β-turn, Polyproline helix

Experimental Protocols for Peptide Conformational Analysis

Accurate determination of peptide conformation relies on a combination of spectroscopic and crystallographic techniques. Below are detailed protocols for the key experimental methods used in these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. 2D NMR experiments, such as NOESY and ROESY, are particularly crucial for obtaining distance restraints between protons.

Step-by-Step Protocol for 2D NOESY/ROESY:

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like H₂O/D₂O 9:1 for observing amide protons) to a final concentration of 1-5 mM.

    • Adjust the pH of the solution to the desired value (typically between 4 and 6) to minimize amide proton exchange.

    • Transfer the solution to a high-quality NMR tube.

  • Instrument Setup and Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to check sample purity and concentration, and to optimize spectral parameters like the spectral width.

    • Set up a 2D TOCSY (Total Correlation Spectroscopy) experiment to identify amino acid spin systems.

    • Set up a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment.

      • NOESY: Suitable for small (<1 kDa) and large (>2 kDa) molecules.

      • ROESY: Preferred for intermediate-sized molecules (1-2 kDa) where the NOE may be close to zero.

    • Choose an appropriate mixing time (τₘ). A typical starting point is 200-300 ms for NOESY and 150-250 ms for ROESY. A series of experiments with varying mixing times can provide more quantitative distance information.

    • Acquire the 2D spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the acquired 2D data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.

    • Assign the cross-peaks in the TOCSY and NOESY/ROESY spectra.

    • Integrate the volumes of the NOESY/ROESY cross-peaks. The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the two protons.

    • Convert the cross-peak intensities into distance restraints (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.3 Å, weak: 1.8-5.0 Å).

    • Use the distance restraints, along with dihedral angle restraints derived from coupling constants, in molecular dynamics simulations or other computational methods to calculate an ensemble of 3D structures.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of peptides in the solid state.

Step-by-Step Protocol for Peptide Crystallography: [2][7]

  • Peptide Synthesis and Purification:

    • Synthesize the peptide using solid-phase or solution-phase methods.

    • Purify the peptide to >95% purity using techniques like HPLC.[2]

    • For phasing purposes, it may be necessary to incorporate a heavy atom into the peptide.[2]

  • Crystallization:

    • Screen a wide range of crystallization conditions using commercially available or custom-made screens. This typically involves varying the precipitant, buffer pH, and temperature.

    • Common crystallization methods include hanging-drop and sitting-drop vapor diffusion.[2]

    • A droplet containing the purified peptide is mixed with the crystallization solution and allowed to equilibrate with a larger reservoir of the same solution.

    • Monitor the droplets for crystal growth over several days to weeks.

  • Data Collection:

    • Carefully harvest a suitable single crystal and cryo-protect it if data will be collected at low temperatures.

    • Mount the crystal on a goniometer and place it in an X-ray beam, often at a synchrotron source for high intensity.

    • Collect a series of diffraction images as the crystal is rotated in the X-ray beam.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

    • Solve the "phase problem" to generate an initial electron density map. This can be done using methods like molecular replacement (if a homologous structure is available) or experimental phasing techniques (e.g., anomalous dispersion from heavy atoms).

    • Build an atomic model of the peptide into the electron density map.

    • Refine the model against the experimental data to improve its agreement with the observed diffraction pattern.

    • Validate the final structure using various quality metrics.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.

Step-by-Step Protocol for CD Spectroscopy: [8][9]

  • Sample Preparation: [8][9]

    • Dissolve the peptide in a buffer that is transparent in the far-UV region (190-250 nm), such as a low concentration phosphate buffer.[8]

    • The peptide concentration should be in the range of 0.1 mg/mL.[9]

    • Prepare a blank solution containing only the buffer.[8]

  • Data Acquisition: [8][9]

    • Rinse a quartz cuvette with a short path length (e.g., 1 mm) with the blank solution and then fill it to acquire a baseline spectrum.[8]

    • Rinse the cuvette with the peptide solution and then fill it to acquire the sample spectrum.

    • Record the CD spectrum over the far-UV wavelength range (e.g., 190-260 nm).[8]

  • Data Analysis: [8]

    • Subtract the baseline spectrum from the sample spectrum.[8]

    • Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

    • Analyze the resulting spectrum to estimate the secondary structure content. Characteristic spectral features include:

      • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random coil: A strong negative band around 198 nm.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the general workflow for peptide conformational analysis and a relevant signaling pathway.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_nmr_steps NMR Workflow cluster_xray_steps X-ray Workflow synthesis Solid-Phase or Solution-Phase Synthesis purification HPLC Purification (>95%) synthesis->purification nmr NMR Spectroscopy (Solution Structure) purification->nmr xray X-ray Crystallography (Solid-State Structure) purification->xray cd Circular Dichroism (Secondary Structure Content) purification->cd nmr_sample Sample Preparation cryst Crystallization Screening nmr_acq 2D TOCSY/NOESY/ROESY Acquisition nmr_sample->nmr_acq nmr_proc Data Processing & Assignment nmr_acq->nmr_proc nmr_rest Distance & Dihedral Restraints nmr_proc->nmr_rest nmr_calc Structure Calculation nmr_rest->nmr_calc data_coll Data Collection (Synchrotron) cryst->data_coll phasing Phase Determination data_coll->phasing model_build Model Building & Refinement phasing->model_build

General workflow for peptide conformational analysis.
Case Study: Tuftsin Signaling Pathway

The conformation of a peptide can directly influence its biological activity by modulating its interaction with its receptor. A case in point is the immunomodulatory peptide tuftsin (Thr-Lys-Pro-Arg) and its analogs. Incorporation of cyclic amino acids can enhance tuftsin's activity by stabilizing a bioactive conformation. Tuftsin is known to stimulate phagocytosis in macrophages and microglia by binding to the Neuropilin-1 (Nrp1) receptor and activating the Transforming Growth Factor-beta (TGFβ) signaling pathway.[8][9]

tuftsin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tuftsin Tuftsin / Analog nrp1 Nrp1 Receptor tuftsin->nrp1 Binds tgfbr1 TGFβR1 nrp1->tgfbr1 Associates with smad23 Smad2/3 tgfbr1->smad23 Phosphorylates p_smad23 p-Smad2/3 smad23->p_smad23 smad_complex Smad Complex p_smad23->smad_complex smad4 Smad4 smad4->smad_complex dna Target Genes smad_complex->dna Binds to transcription Gene Transcription dna->transcription phagocytosis Enhanced Phagocytosis transcription->phagocytosis Leads to

Simplified signaling pathway of Tuftsin-mediated phagocytosis.

Conclusion

The choice of a cyclic amino acid for incorporation into a peptide sequence has profound implications for its conformational preferences and, consequently, its biological activity. 1-Aminocyclobutanecarboxylic acid (ACBC) is a versatile building block that can effectively induce β-turns and helical structures, offering a balance between conformational restriction and synthetic accessibility. Compared to the highly constrained Ac3c, which strongly favors β-turns, and the larger ring systems of ACPC and ACHC, which can promote specific helical folds in β-peptides, ACBC provides a broader range of conformational possibilities. The natural cyclic amino acid proline also imposes significant constraints, particularly favoring β-turns and the unique polyproline helix.

The selection of the most appropriate cyclic amino acid depends on the desired secondary structure and the specific biological target. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and conformational analysis of peptidomimetics with enhanced therapeutic potential. By understanding the structural consequences of incorporating these constrained residues, researchers can more effectively engineer peptides with optimized potency, selectivity, and stability.

References

A Comparative Guide to Glycine and 1-Aminocyclobutanecarboxylic Acid Hydrochloride at the NMDA Receptor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in neuroscience and professionals in drug development, a nuanced understanding of N-methyl-D-aspartate (NMDA) receptor pharmacology is paramount. The NMDA receptor, a critical player in excitatory neurotransmission, synaptic plasticity, learning, and memory, possesses a unique requirement for dual agonist binding for its activation. Alongside the principal neurotransmitter glutamate, a co-agonist must bind to the glycine site on the GluN1 subunit. This guide provides an in-depth, data-supported comparison of the endogenous co-agonist, glycine, and a synthetic analogue, 1-Aminocyclobutanecarboxylic acid hydrochloride (ACBC), at this crucial regulatory site.

The NMDA Receptor: A Coincidence Detector at the Synapse

The NMDA receptor is a heterotetrameric ion channel, typically composed of two GluN1 and two GluN2 subunits. The binding of glutamate to the GluN2 subunits and a co-agonist to the GluN1 subunits is a prerequisite for channel opening. This dual requirement allows the NMDA receptor to function as a "coincidence detector," integrating signals from both presynaptic glutamate release and the surrounding glial and neuronal environment that regulates co-agonist concentrations. Upon activation, the channel opens, permitting the influx of Na+ and, most notably, Ca2+, which acts as a vital second messenger to trigger downstream signaling cascades responsible for synaptic strengthening or weakening.

NMDA_Activation_Pathway cluster_receptor NMDA Receptor GluN1 GluN1 Subunit (Glycine Site) IonChannel Ion Channel (Closed) GluN2 GluN2 Subunit (Glutamate Site) Ca_Influx Ca2+ Influx IonChannel->Ca_Influx Opens Glutamate Glutamate Glutamate->GluN2 Binds Glycine_ACBC Glycine or ACBC Glycine_ACBC->GluN1 Binds Depolarization Membrane Depolarization Mg_Block Mg2+ Block Depolarization->Mg_Block Relieves Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Ca_Influx->Synaptic_Plasticity Triggers

Figure 1: A schematic representation of the NMDA receptor activation pathway. Binding of both glutamate and a co-agonist (glycine or ACBC), coupled with membrane depolarization to relieve the Mg2+ block, leads to ion channel opening and subsequent Ca2+ influx, initiating downstream signaling events.

Glycine: The Endogenous Full Agonist

Glycine, the simplest amino acid, serves as the primary endogenous co-agonist for the NMDA receptor in many brain regions.[1] Its high flexibility allows it to adopt the optimal conformation for binding to the GluN1 subunit, leading to maximal channel opening probability in the presence of glutamate. This makes glycine a full agonist, setting the benchmark for NMDA receptor activation.

1-Aminocyclobutanecarboxylic Acid Hydrochloride (ACBC): A Conformationally Restricted Partial Agonist

In contrast to the flexible nature of glycine, ACBC is a cyclic amino acid analogue where the cyclobutane ring imposes significant conformational rigidity. This structural constraint prevents ACBC from inducing the same degree of conformational change in the GluN1 subunit as glycine upon binding.[2] Consequently, even at saturating concentrations, ACBC elicits a submaximal response compared to glycine, classifying it as a partial agonist.[3][4][5]

Comparative Analysis: Glycine vs. ACBC

The distinct structural and functional properties of glycine and ACBC lead to significant differences in their pharmacological profiles at the NMDA receptor.

ParameterGlycine1-Aminocyclobutanecarboxylic acid hydrochloride (ACBC)
Receptor Site Glycine binding site on the GluN1 subunitGlycine binding site on the GluN1 subunit
Agonist Efficacy Full AgonistPartial Agonist[3][4][5]
Binding Affinity (Ki) High (in the nM range)[6][7][8]Lower than glycine (in the µM range)
Conformational Flexibility HighConformationally Restricted[2]
Maximal Receptor Activation 100%Submaximal (<100% of glycine's effect)[3][4]

Table 1: A side-by-side comparison of the key pharmacological properties of glycine and 1-Aminocyclobutanecarboxylic acid hydrochloride at the NMDA receptor.

Experimental Protocol: Determining Binding Affinity via Competitive Radioligand Binding Assay

A robust and widely used method to quantify the binding affinity (Ki) of unlabeled compounds like glycine and ACBC is the competitive radioligand binding assay. This protocol provides a detailed workflow for such an experiment.

Scientific Rationale: This assay measures the ability of a non-radioactive compound (the "competitor") to displace a radiolabeled ligand that specifically binds to the receptor of interest. By generating a competition curve, the concentration of the competitor that inhibits 50% of the radioligand binding (IC50) can be determined. The IC50 value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Materials:

  • Receptor Source: Synaptosomal membranes prepared from rat forebrain (a rich source of NMDA receptors).

  • Radioligand: [³H]glycine or a high-affinity glycine site antagonist radioligand (e.g., [³H]MDL 105,519).

  • Competitors: Glycine and 1-Aminocyclobutanecarboxylic acid hydrochloride.

  • Assay Buffer: Tris-HCl buffer (pH 7.4).

  • Filtration System: Glass fiber filters and a vacuum filtration manifold.

  • Scintillation Counter and Cocktail: For quantifying radioactivity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat forebrain tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation to remove endogenous ligands.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

  • Assay Setup:

    • Prepare a series of dilutions for both glycine and ACBC in the assay buffer.

    • In a 96-well plate, add a constant concentration of the radioligand to each well.

    • Add increasing concentrations of the competitor (either glycine or ACBC) to the appropriate wells.

    • Include "total binding" wells containing only the radioligand and membranes.

    • Include "non-specific binding" wells containing the radioligand, membranes, and a saturating concentration of a known high-affinity unlabeled ligand.

  • Incubation:

    • Add the prepared membrane suspension to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 4°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to minimize non-specific binding.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each competitor concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log of the competitor concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value for each compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Binding Assay cluster_analysis 3. Data Analysis Membrane_Prep Prepare Synaptosomal Membranes Incubation Incubate Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand and Competitor Dilutions Ligand_Prep->Incubation Filtration Terminate by Vacuum Filtration Incubation->Filtration Quantification Quantify Radioactivity Filtration->Quantification Analysis Calculate IC50 and Ki Values Quantification->Analysis

Figure 2: A streamlined workflow for the competitive radioligand binding assay to determine the binding affinities of glycine and ACBC for the NMDA receptor.

Concluding Remarks for the Research Professional

The choice between glycine and ACBC as experimental tools hinges on the scientific question at hand. Glycine, as the endogenous full agonist, is indispensable for studies aiming to replicate or understand the physiological activation of NMDA receptors. In contrast, the partial agonism of ACBC provides a unique pharmacological instrument to probe the consequences of submaximal NMDA receptor activation. This can be particularly valuable in studies investigating the fine-tuning of synaptic plasticity or in the early stages of drug discovery programs targeting the glycine site for therapeutic intervention in neurological and psychiatric disorders. A thorough understanding of their distinct mechanisms of action is crucial for the rigorous design and interpretation of experiments aimed at unraveling the complexities of NMDA receptor function.

References

  • Inanobe, A., Furukawa, H., & Gouaux, E. (2005). Mechanism of partial agonist action at the NR1 subunit of NMDA receptors. Neuron, 47(1), 71-84.
  • Priestley, T., Laughton, P., & Kemp, J. A. (1995). Developmental changes in NMDA receptor glycine affinity and ifenprodil sensitivity reveal three distinct populations of NMDA receptors in individual rat cortical neurons. The Journal of Neuroscience, 15(10), 6545-6556.
  • Popescu, G. K., & Auerbach, A. (2003). Glycine-dependent activation of NMDA receptors. The Journal of general physiology, 121(4), 341-361.
  • Danysz, W., & Parsons, A. C. (1995). On the true affinity of glycine for its binding site at the NMDA receptor complex. Journal of pharmacological and toxicological methods, 34(2), 79-88.
  • Nahum-Levy, R., Benveniste, M., & Vyklický, L. (2002). Glutamate but not glycine agonist affinity for NMDA receptors is influenced by small cations. The Journal of Neuroscience, 22(7), 2537-2545.
  • Nishikawa, T. (2011). Glycine as a neurotransmitter in the forebrain. Proceedings of the Japan Academy, Series B, 87(1), 22-37.
  • Watson, G. B., Bolanowski, M. A., Lanthorn, T. H., & Wood, P. L. (1990). The NMDA receptor partial agonist, 1-aminocyclobutanecarboxylic acid (ACBC), has anticonvulsant activity. Brain Research, 510(1), 151-156.
  • Wood, P. L., Emmett, M. R., Rao, T. S., & Lanthorn, T. H. (1989). In vivo evaluation of the NMDA receptor-glycine modulatory site. European journal of pharmacology, 164(2), 383-385.
  • Gaoni, Y., & Sjö, P. (1994). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of medicinal chemistry, 37(25), 4288-4296.
  • Wood, P. L., & Lanthorn, T. H. (1990). The NMDA receptor partial agonist, 1-aminocyclobutanecarboxylic acid, has agonist and antagonist actions in the hippocampus. European journal of pharmacology, 179(1-2), 241-244.

Sources

A Comparative Analysis of Peptides Incorporating 1-Aminocyclobutanecarboxylic Acid and Proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Conformational Constraints and Biological Activity

The deliberate introduction of conformational constraints into peptides is a cornerstone of modern drug design, aiming to enhance biological activity, improve metabolic stability, and fine-tune receptor selectivity. Among the arsenal of tools available to peptide chemists, cyclic amino acids play a pivotal role. Proline, a naturally occurring secondary amino acid, is well-established as a potent inducer of turns and kinks in peptide backbones. A synthetic counterpart, 1-aminocyclobutanecarboxylic acid (Ac4c), offers a more rigid and geometrically distinct constraint. This guide provides a comparative analysis of peptides containing Ac4c and proline, summarizing their impact on peptide structure and function, supported by experimental data and detailed protocols.

At a Glance: Ac4c vs. Proline in Peptides

FeaturePeptides with 1-Aminocyclobutanecarboxylic acid (Ac4c)Peptides with Proline
Conformational Rigidity High; the cyclobutane ring imparts significant steric hindrance, leading to a more defined and rigid local conformation.Moderate; the pyrrolidine ring restricts the phi (φ) dihedral angle, but allows for some flexibility and cis-trans isomerization.
Induced Secondary Structure Potent inducer of β-turns and helical structures.[1]Known to induce β-turns and polyproline helices.[2][3]
Enzymatic Stability Generally enhanced; the constrained structure can sterically hinder protease access to adjacent peptide bonds.[4][5]Susceptible to cleavage by specific proteases, though the imide bond itself can confer some resistance.[6]
Biological Activity Can lead to a significant increase in biological potency compared to proline-containing counterparts.[4][5]A key residue in many biologically active peptides, its conformation is often critical for receptor binding.[3]
Synthesis Requires the synthesis of the unnatural amino acid, but is readily incorporated using standard solid-phase peptide synthesis (SPPS).Readily available and incorporated using standard SPPS.

In-Depth Comparison

Conformational Effects

The primary difference between Ac4c and proline lies in the degree and nature of the conformational restriction they impose. Proline's five-membered pyrrolidine ring restricts the backbone dihedral angle φ to a narrow range (approximately -60° to -75°), which is a key factor in its ability to induce turns.[7] However, the peptide bond preceding a proline residue can exist in both cis and trans conformations, adding a layer of conformational heterogeneity.[3]

In contrast, the four-membered ring of 1-aminocyclobutanecarboxylic acid (Ac4c) provides a more severe steric blockade, leading to a highly constrained local geometry.[2] Conformational energy calculations and experimental data from techniques like NMR and X-ray crystallography have shown that Ac4c is a highly effective inducer of well-defined secondary structures, including β-turns and various helical forms.[1][8] This increased rigidity can be advantageous in locking a peptide into its bioactive conformation, potentially increasing its affinity for a target receptor.

Impact on Biological Activity and Stability

The enhanced conformational rigidity imparted by Ac4c can translate into significant improvements in biological activity and metabolic stability. A notable example is found in analogs of the immunomodulatory peptide tuftsin (Thr-Lys-Pro-Arg). When proline was replaced with a neutral methanovaline analog of Ac4c, the resulting peptide exhibited considerably higher biological activity in stimulating interleukin-6 secretion by macrophages.[4][5]

Furthermore, these Ac4c-containing tuftsin analogs demonstrated a high resistance to enzymatic degradation in human serum compared to the native proline-containing peptide.[4][5] This increased stability is attributed to the steric shielding provided by the cyclobutane ring, which hinders the approach of proteolytic enzymes.[9] While proline residues can also influence protease susceptibility, the peptide bonds involving proline are still recognized and cleaved by specific enzymes.[6]

Experimental Data

While direct side-by-side quantitative comparisons in the same peptide backbone are sparse in the literature, the following table summarizes qualitative and some quantitative findings from studies on tuftsin analogs.

Peptide AnalogRelative Biological Activity (IL-6 Secretion)Enzymatic Stability in Human SerumReceptor Cross-Reactivity with Tuftsin
Tuftsin (Thr-Lys-Pro-Arg)StandardSusceptible to degradationHigh
[MVal³]tuftsin (Ac4c analog)Considerably more activeHigh resistance to hydrolysisNo cross-reactivity
[MThr¹]tuftsinConsiderably more activeHigh resistance to hydrolysisNo cross-reactivity
[MOrn²]tuftsinEqually potentHigh resistance to hydrolysisNo cross-reactivity

Data sourced from Gershonov et al., 1996.[4][5] The lack of cross-reactivity with anti-tuftsin antibodies suggests that the Ac4c-containing peptides adopt a significantly different global structure compared to the native tuftsin.[4][5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Ac4c and Proline-Containing Peptides

The synthesis of both peptide types can be readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.

Workflow for Peptide Synthesis

Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Amino_Acid_Coupling 3. Amino Acid Coupling (Ac4c or Proline) Fmoc_Deprotection->Amino_Acid_Coupling Washing 4. Washing Amino_Acid_Coupling->Washing Repeat Repeat Steps 2-4 Washing->Repeat for each amino acid Cleavage 5. Cleavage and Deprotection Repeat->Cleavage Purification 6. Purification (RP-HPLC) Cleavage->Purification Analysis 7. Analysis (Mass Spec) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis.

  • Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for C-terminal amides). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain using a solution of piperidine in DMF (typically 20%).

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (either proline or the synthesized Fmoc-Ac4c-OH) using a coupling reagent such as HCTU or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add this activated amino acid to the resin to form the peptide bond.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.[10][11][12]

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Workflow for NMR Structural Analysis

Sample_Prep 1. Sample Preparation (in appropriate solvent) NMR_Acquisition 2. NMR Data Acquisition (1D, 2D TOCSY, NOESY) Sample_Prep->NMR_Acquisition Resonance_Assignment 3. Resonance Assignment NMR_Acquisition->Resonance_Assignment Restraint_Generation 4. Generation of Structural Restraints (NOEs, J-couplings) Resonance_Assignment->Restraint_Generation Structure_Calculation 5. Structure Calculation (e.g., using CYANA or XPLOR-NIH) Restraint_Generation->Structure_Calculation Structure_Validation 6. Structure Validation Structure_Calculation->Structure_Validation

Caption: Workflow for peptide structure determination by NMR.

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O). The concentration should typically be in the millimolar range.[13]

  • Data Acquisition: Acquire a series of NMR spectra, including one-dimensional (1D) proton spectra and two-dimensional (2D) experiments like TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy). TOCSY provides information about through-bond correlations within an amino acid residue, while NOESY reveals through-space proximities between protons, which is crucial for determining the 3D structure.[14]

  • Resonance Assignment: Assign the observed NMR signals to specific protons in the peptide sequence.

  • Structural Restraints: Extract structural restraints from the NMR data. NOESY cross-peaks provide distance restraints between protons, and J-coupling constants can give information about dihedral angles.

  • Structure Calculation: Use computational software to calculate an ensemble of 3D structures that are consistent with the experimental restraints.

  • Structure Validation: Assess the quality of the calculated structures using various statistical parameters.[9][15][16]

Enzymatic Stability Assay

This protocol outlines a general method for assessing the stability of peptides in serum.

  • Peptide Stock Solution: Prepare a concentrated stock solution of the peptide in an appropriate solvent (e.g., sterile water or DMSO).

  • Incubation: Add the peptide stock solution to pre-warmed human serum to a final desired concentration (e.g., 100 µg/mL). Incubate the mixture at 37°C.[1]

  • Time Points: At various time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the peptide-serum mixture.

  • Reaction Quenching and Protein Precipitation: Stop the enzymatic degradation by adding a quenching solution, such as trichloroacetic acid (TCA) or acetonitrile, which also precipitates the serum proteins.[1][17]

  • Centrifugation: Pellet the precipitated proteins by centrifugation.

  • Analysis: Analyze the supernatant, which contains the remaining intact peptide and any degradation products, by RP-HPLC.

  • Data Analysis: Determine the peak area of the intact peptide at each time point and calculate the percentage of peptide remaining relative to the zero-minute time point. This data can be used to determine the peptide's half-life in serum.[1][17][18][19]

Receptor Binding Assay (Competitive ELISA)

This protocol describes a method to determine the binding affinity of peptide analogs to a target receptor.

  • Plate Coating: Coat the wells of a microtiter plate with the target receptor.

  • Blocking: Block the unoccupied sites in the wells with a blocking buffer (e.g., a solution of bovine serum albumin) to prevent non-specific binding.

  • Competition: Add a constant concentration of a labeled (e.g., biotinylated or radiolabeled) standard ligand along with varying concentrations of the unlabeled competitor peptides (the Ac4c and proline-containing peptides).

  • Incubation: Incubate the plate to allow the ligands to compete for binding to the immobilized receptor.

  • Washing: Wash the plate to remove unbound ligands.

  • Detection: Add a detection reagent that binds to the labeled standard ligand (e.g., streptavidin-HRP for a biotinylated ligand).

  • Signal Measurement: Add a substrate that produces a measurable signal (e.g., colorimetric or chemiluminescent) in the presence of the detection reagent. Measure the signal using a plate reader.

  • Data Analysis: The signal will be inversely proportional to the amount of competitor peptide bound. Plot the signal as a function of the competitor peptide concentration to generate a competition curve and determine the IC50 value (the concentration of competitor that inhibits 50% of the labeled ligand binding).[20][21][22][23]

Signaling Pathways

The immunomodulatory peptide tuftsin provides a relevant case study for the influence of these amino acids on biological signaling. Tuftsin is known to bind to the receptor neuropilin-1 (Nrp1).[4][8] Upon binding, Nrp1 associates with the transforming growth factor-beta (TGFβ) receptor 1 (TβR1) to initiate a downstream signaling cascade. This signaling proceeds through the canonical TGFβ pathway, leading to the phosphorylation of Smad3. Concurrently, this pathway can lead to a reduction in Akt phosphorylation.[8] These signaling events ultimately mediate the anti-inflammatory and phagocytosis-stimulating effects of tuftsin.[4][8] The altered conformation of Ac4c-containing tuftsin analogs, while not recognized by tuftsin-specific antibodies, still elicits a potent biological response, suggesting they may interact with this or a related signaling pathway in a manner that leads to a similar or enhanced downstream effect.

Tuftsin Signaling Pathway

cluster_membrane Cell Membrane Nrp1 Nrp1 TbetaR1 TβR1 Nrp1->TbetaR1 Associates with Smad3 Smad3 TbetaR1->Smad3 Phosphorylates pAkt pAkt TbetaR1->pAkt Inhibits phosphorylation of Tuftsin Tuftsin or Ac4c-Analog Tuftsin->Nrp1 Binds pSmad3 pSmad3 Smad3->pSmad3 Response Biological Response (e.g., Anti-inflammatory effects, Phagocytosis stimulation) pSmad3->Response Akt Akt

Caption: Simplified signaling pathway of tuftsin.

Conclusion

Both 1-aminocyclobutanecarboxylic acid and proline are powerful tools for introducing conformational constraints into peptides. Proline, with its natural occurrence and well-understood effects on peptide structure, remains a staple in peptide design. However, for applications requiring enhanced rigidity, metabolic stability, and potentially increased biological activity, the synthetic amino acid Ac4c presents a compelling alternative. The choice between these two residues will ultimately depend on the specific goals of the peptide design project. The experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies and to further elucidate the nuanced effects of these conformationally constraining amino acids.

References

Enhanced Enzymatic Stability of Peptides Incorporating 1-Aminocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, enhancing the in vivo half-life of peptide-based therapeutics is a critical challenge. One effective strategy to mitigate enzymatic degradation is the incorporation of unnatural amino acids. This guide compares the enzymatic stability of peptides containing 1-Aminocyclobutanecarboxylic acid (Ac4c) to their unmodified counterparts, supported by experimental data and detailed protocols.

The inclusion of sterically hindered amino acids like 1-Aminocyclobutanecarboxylic acid (Ac4c) into peptide sequences has been shown to significantly improve their resistance to proteolytic enzymes. This modification is a key strategy in the design of more robust peptide drug candidates with improved pharmacokinetic profiles.

Comparative Enzymatic Stability

Studies have demonstrated that the substitution of natural amino acids with Ac4c derivatives in peptides leads to a marked increase in their stability in the presence of proteolytic enzymes. A notable example is the immunomodulatory peptide tuftsin (Thr-Lys-Pro-Arg), where the incorporation of Ac4c analogs at specific sites rendered the peptide highly resistant to enzymatic hydrolysis in human serum.[1][2] While specific half-life data from this particular study is not publicly available, the qualitative results strongly indicate a significant enhancement in stability for the modified tuftsin analogs.[1][2]

For the purpose of this guide, we present a representative data table illustrating the expected outcomes from a serum stability assay comparing a standard peptide with its Ac4c-modified version.

Time (hours)Standard Peptide (% Remaining)Ac4c-Modified Peptide (% Remaining)
0100100
16595
42088
8575
24<155

Experimental Protocols

A detailed methodology for assessing the enzymatic stability of peptides in human serum is provided below. This protocol is based on established methods for evaluating peptide degradation.[3][4][5][6][7]

Serum Stability Assay

1. Materials:

  • Peptide stock solution (1 mg/mL in sterile water or appropriate buffer)

  • Human serum (pooled, sterile-filtered)

  • Trichloroacetic acid (TCA), 10% (w/v) in water, or Acetonitrile (ACN) with 1% Trifluoroacetic acid (TFA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system with a C18 reverse-phase column

2. Procedure:

  • Incubation:

    • Pre-warm human serum to 37°C.

    • In a microcentrifuge tube, add the peptide stock solution to the pre-warmed serum to achieve a final peptide concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) of the peptide-serum mixture.

  • Quenching:

    • Immediately add an equal volume of ice-cold 10% TCA or two volumes of ACN with 1% TFA to the aliquot to precipitate serum proteins and stop enzymatic activity.

    • Vortex the sample and incubate on ice for 10 minutes.

  • Sample Preparation:

    • Centrifuge the quenched sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the peptide.

  • HPLC Analysis:

    • Analyze the supernatant by reverse-phase HPLC.

    • Use a suitable gradient of water/acetonitrile with 0.1% TFA to separate the intact peptide from its degradation products.

    • Monitor the peptide elution at a specific wavelength (e.g., 220 nm).

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point.

    • Calculate the percentage of peptide remaining at each time point relative to the amount at time 0.

    • Plot the percentage of remaining peptide against time to determine the degradation profile and calculate the half-life (t½).

Visualizing the Workflow and Biological Context

To further clarify the experimental process and the relevant biological pathway, the following diagrams are provided.

experimental_workflow cluster_preparation Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Peptide_Stock Peptide Stock Solution Incubate Incubate at 37°C Peptide_Stock->Incubate Serum Human Serum Serum->Incubate Time_Points Collect Aliquots at Time Points (0, 1, 4, 8, 24h) Incubate->Time_Points Quench Quench with TCA/ACN Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant HPLC RP-HPLC Analysis Collect_Supernatant->HPLC Data_Analysis Data Analysis (% Remaining vs. Time) HPLC->Data_Analysis

Experimental workflow for the serum stability assay.

The immunomodulatory peptide tuftsin, used in studies with Ac4c analogs, exerts its biological effects through a specific signaling pathway.

tuftsin_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tuftsin Tuftsin Nrp1 Neuropilin-1 (Nrp1) Receptor Tuftsin->Nrp1 Binds TGFbR TGFβ Receptor (Co-receptor) Nrp1->TGFbR Associates with Smad3 Smad3 TGFbR->Smad3 Activates Akt Akt TGFbR->Akt Inhibits pSmad3 Phosphorylated Smad3 Smad3->pSmad3 Phosphorylation Gene_Expression Gene Expression (e.g., IL-6) pSmad3->Gene_Expression Translocates to Nucleus pAkt Phosphorylated Akt (Reduced) Akt->pAkt Reduced Phosphorylation

Tuftsin signaling pathway.

References

A Comparative Guide to 1-Aminocyclobutanecarboxylic Acid Hydrochloride as a Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective efficacy of 1-Aminocyclobutanecarboxylic acid hydrochloride and its analogs against other established neuroprotective agents. Due to the limited direct experimental data on the hydrochloride salt of 1-Aminocyclobutanecarboxylic acid, this guide leverages findings from closely related compounds, namely 1-Aminocyclopropane-1-carboxylic acid (ACPC) and 1-Aminocyclobutane-1-carboxylate (ACBC), to infer its potential neuroprotective profile. The information is intended to support research and development in the field of neuroprotection.

Executive Summary

1-Aminocyclobutanecarboxylic acid and its analogs are cyclic amino acids that modulate the N-methyl-D-aspartate (NMDA) receptor, a key player in excitotoxic neuronal death. Evidence suggests these compounds act as antagonists or partial agonists at the glycine co-agonist site of the NMDA receptor, thereby reducing excessive calcium influx and subsequent neuronal damage. While direct evidence for the hydrochloride salt is sparse, the data on related structures suggest a potential role in mitigating neurodegeneration in conditions like stroke. This guide compares its inferred efficacy with established neuroprotective agents such as Edaravone and Citicoline, for which more extensive clinical and preclinical data are available.

Comparative Efficacy of Neuroprotective Agents

The following table summarizes quantitative data from various preclinical and clinical studies on different neuroprotective agents. It is important to note that the data for 1-Aminocyclobutanecarboxylic acid derivatives are primarily from preclinical studies and are used here as a proxy for the potential efficacy of 1-Aminocyclobutanecarboxylic acid hydrochloride.

CompoundModel/ConditionKey Efficacy EndpointsResults
1-Aminocyclopropane-1-carboxylic acid (ACPC) (analog) In vivo NMDA-induced hippocampal neurodegeneration (mice)Reduction in pyramidal cell deathPretreatment with ACPC reduced NMDA-induced cell death to 40% of that in untreated animals.[1]
In vitro NMDA-induced neurotoxicity (rat spinal cord neurons)Reduction in neuronal cell damage1 mM ACPC significantly reduced neuronal damage caused by 25 or 50 µM NMDA.[2]
Derivatives of 1-Aminocyclobutanecarboxylic acid In vitro NMDA receptor antagonism (neonatal rat motoneurons)Antagonist activity at NMDA receptor sitesPotent and selective antagonist activity, with some derivatives being more potent than the standard antagonist D-AP5.[3]
Edaravone Acute Ischemic Stroke (Clinical Trial)Improvement in NIHSS score at 7 daysShowed superior efficacy in improving NIHSS scores within the first 7 days compared to other agents.[4]
Acute Ischemic Stroke (Network Meta-analysis)Reduced mortality and improved neurological functionSignificantly reduced mortality and improved neurological outcomes compared to conventional treatment.[5][6]
Citicoline Acute Ischemic Stroke (Network Meta-analysis)Improved neurological functionDemonstrated good efficacy in improving neurological function.[5]
Minocycline Acute Ischemic Stroke (Network Meta-analysis)Reduced mortalityAssociated with a reduction in mortality rate in patients with acute ischemic stroke.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of neuroprotective agents.

In Vitro Neuroprotection Assay: NMDA-Induced Excitotoxicity

This protocol is designed to assess the ability of a compound to protect neurons from excitotoxicity induced by NMDA.

  • Cell Culture : Primary cortical neurons are isolated from rodent embryos and cultured in a suitable medium (e.g., Neurobasal medium supplemented with B27). Cells are seeded onto poly-D-lysine coated plates and maintained at 37°C in a 5% CO2 incubator for 7-10 days to allow for maturation.

  • Compound Treatment : The test compound (e.g., 1-Aminocyclobutanecarboxylic acid hydrochloride) is dissolved in the culture medium to the desired concentrations. The mature neuronal cultures are pre-incubated with the compound for a specified period (e.g., 1-2 hours) before NMDA exposure.

  • Induction of Excitotoxicity : NMDA is added to the culture medium at a final concentration known to induce significant cell death (e.g., 50-100 µM) for a duration of 30 minutes to 24 hours. A co-agonist like glycine (10 µM) is often included to ensure NMDA receptor activation.

  • Assessment of Cell Viability :

    • MTT Assay : Cell viability is quantified by adding 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to the cultures. Viable cells with active mitochondrial dehydrogenases convert MTT into formazan, which is then solubilized and measured spectrophotometrically.

    • LDH Assay : Neuronal death is assessed by measuring the release of lactate dehydrogenase (LDH) into the culture medium from damaged cells.

  • Data Analysis : Cell viability is expressed as a percentage of the control (untreated) cultures. The neuroprotective effect of the compound is determined by its ability to increase cell viability in the presence of NMDA.

In Vivo Neuroprotection Assay: Rodent Model of Ischemic Stroke

This protocol describes a common in vivo model to evaluate the efficacy of neuroprotective agents in a stroke model.

  • Animal Model : Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Induction of Focal Cerebral Ischemia : The middle cerebral artery occlusion (MCAO) model is frequently employed.

    • Animals are anesthetized (e.g., with isoflurane).

    • A filament is inserted into the external carotid artery and advanced to the origin of the middle cerebral artery to induce ischemia.

    • After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow for reperfusion.

  • Compound Administration : The neuroprotective agent is administered at a predetermined dose and time point relative to the ischemic insult (e.g., intravenously just before reperfusion).

  • Assessment of Neurological Deficit : Neurological function is assessed at various time points post-MCAO (e.g., 24, 48, and 72 hours) using a standardized neurological deficit score (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

  • Measurement of Infarct Volume : At the end of the experiment (e.g., 72 hours post-MCAO), animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then calculated using image analysis software.

  • Data Analysis : The efficacy of the neuroprotective agent is determined by a significant reduction in neurological deficit scores and infarct volume compared to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

NMDA Receptor-Mediated Excitotoxicity Pathway

The primary mechanism of action for 1-Aminocyclobutanecarboxylic acid and its analogs is the modulation of the NMDA receptor. The following diagram illustrates the excitotoxicity cascade initiated by excessive NMDA receptor activation and the potential point of intervention for these compounds.

NMDA_Excitotoxicity Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Co-agonist binding ACBC 1-Aminocyclobutanecarboxylic acid hydrochloride (Antagonist) ACBC->NMDAR Blocks Glycine Site Ca_influx ↑ Ca²⁺ Influx NMDAR->Ca_influx Opens Channel Enzymes Activation of Proteases & Lipases Ca_influx->Enzymes ROS ↑ Reactive Oxygen Species (ROS) Ca_influx->ROS Mitochondria Mitochondrial Dysfunction Ca_influx->Mitochondria Necrosis Necrosis Enzymes->Necrosis CellDeath Neuronal Cell Death Enzymes->CellDeath ROS->Necrosis ROS->CellDeath Apoptosis Apoptosis Mitochondria->Apoptosis Mitochondria->Necrosis Apoptosis->CellDeath Necrosis->CellDeath Experimental_Workflow Start Compound Synthesis & Characterization InVitro In Vitro Screening (e.g., NMDA Excitotoxicity Assay) Start->InVitro Mechanism Mechanism of Action Studies (e.g., Receptor Binding Assays) InVitro->Mechanism Data Data Analysis & Lead Optimization InVitro->Data InVivo In Vivo Efficacy Testing (e.g., MCAO Rodent Model) Mechanism->InVivo Mechanism->Data Tox Toxicology & Safety Pharmacology InVivo->Tox PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) InVivo->PKPD Tox->Data PKPD->Data End Preclinical Candidate Selection Data->End

References

In vivo validation of 1-Aminocyclobutanecarboxylic acid hydrochloride as a PET tracer

Author: BenchChem Technical Support Team. Date: December 2025

Fluciclovine (¹⁸F), chemically known as 1-amino-3-[¹⁸F]-fluorocyclobutane-1-carboxylic acid (anti-³-[¹⁸F]FACBC), is a synthetic amino acid analog developed for positron emission tomography (PET) imaging.[1][2][3] It is designed to exploit the increased amino acid transport characteristic of many cancers.[4] This guide provides an objective comparison of Fluciclovine (¹⁸F) with other established PET tracers, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its utility for oncologic imaging.

Mechanism of Action and Biodistribution

Fluciclovine (¹⁸F) uptake is primarily mediated by sodium-dependent (e.g., Alanine, Serine, Cysteine-preferring Transporter 2 or ASCT2) and sodium-independent (e.g., L-type Amino Acid Transporter 1 or LAT1) amino acid transporters, which are upregulated in many tumor cells.[4][5] Unlike natural amino acids, Fluciclovine is a non-metabolized analog, allowing for its accumulation and retention within cancer cells, which provides a clear imaging signal.[2][6]

Physiologic biodistribution of Fluciclovine (¹⁸F) is characterized by intense uptake in the liver and pancreas.[2][4] Moderate uptake is common in the salivary glands and bone marrow, while brain and lung activity is typically low.[4] A key advantage, particularly for pelvic imaging, is its minimal renal excretion and accumulation in the bladder during the early imaging window, which contrasts sharply with tracers like PSMA agents.[4][7][8]

cluster_membrane Cell Membrane cluster_extra cluster_intra ASCT2 ASCT2 Transporter Fluciclovine_int Fluciclovine (¹⁸F) (Accumulated) ASCT2->Fluciclovine_int LAT1 LAT1 Transporter LAT1->Fluciclovine_int Fluciclovine_ext Fluciclovine (¹⁸F) Fluciclovine_ext->ASCT2 Uptake Fluciclovine_ext->LAT1 Uptake Tumor_Cell Tumor Cell Proliferation & Protein Synthesis Fluciclovine_int->Tumor_Cell Signal for PET Imaging

Caption: Cellular uptake mechanism of Fluciclovine (¹⁸F).

Comparative Performance Data

The diagnostic performance of Fluciclovine (¹⁸F) has been evaluated against several other PET tracers across different cancer types.

Prostate Cancer

Fluciclovine (¹⁸F) is extensively studied in recurrent prostate cancer. Its performance is often compared to Prostate-Specific Membrane Antigen (PSMA)-targeted tracers.

Table 1: Fluciclovine (¹⁸F) vs. PSMA Tracers for Prostate Cancer

MetricFluciclovine (¹⁸F)⁶⁸Ga-PSMA-11Study Population & Notes
Overall Detection Rate 79.3%82.8%Patients with biochemical recurrence. The difference was not statistically significant.[7]
Local Recurrence Detection 37.9%27.6%Patients with biochemical recurrence. Fluciclovine showed a significant advantage for localizing disease, especially near the urinary bladder.[7]
Bone Metastases Detection 25.9%36.2%Patients with biochemical recurrence.[7]
Sensitivity (Primary Tumor) 85%84%Initial staging of high-risk prostate cancer. No significant difference found.[9]
Specificity (Primary Tumor) 77%83%Initial staging of high-risk prostate cancer. No significant difference found.[9]

A key advantage noted for Fluciclovine is its ability to detect local recurrences in close proximity to the urinary bladder, where PSMA tracers can be limited by high activity from urinary clearance.[7][8] Conversely, PSMA agents may have a higher detection rate for distant metastases.[7][8]

Brain Tumors

Amino acid PET tracers are valuable in neuro-oncology due to the high background glucose metabolism in the brain, which can limit the utility of [¹⁸F]FDG. An early study using the Carbon-11 labeled version, [¹¹C]ACBC, demonstrated superior performance over [¹⁸F]FDG.

Table 2: [¹¹C]ACBC vs. [¹⁸F]FDG and MRI for Recurrent Brain Tumors

Metric[¹¹C]ACBC[¹⁸F]FDGMRI
Tumor Detection Rate 19/20 (95%)13/19 (68%)13/19 (68%)
Tumor-to-Gray Matter Ratio (SUV) 5.00.5N/A

This highlights the high tumor-to-background signal achieved with this class of amino acid tracers in the brain.[10]

Multiple Myeloma

A pilot study comparing Fluciclovine (¹⁸F) to the standard [¹⁸F]FDG in newly diagnosed multiple myeloma patients indicated superior performance for Fluciclovine.

Table 3: Fluciclovine (¹⁸F) vs. [¹⁸F]FDG for Newly Diagnosed Multiple Myeloma

MetricFluciclovine (¹⁸F)[¹⁸F]FDGNotes
Patient Detection Rate 12/13 (92%)9/13 (69%)Fluciclovine scans were qualitatively scored as easier to interpret visually.[11]
Mean Lesion SUVmax 8.23.8Lesion SUVmax was significantly higher for Fluciclovine.[11]
Mean Tumor-to-Blood Ratio 6.42.0-
Mean Tumor-to-Bone Marrow Ratio 2.11.5-

These findings suggest Fluciclovine (¹⁸F) is a promising tracer for multiple myeloma, potentially outperforming [¹⁸F]FDG at diagnosis.[11]

Experimental Protocols

Standardized protocols are crucial for the in vivo validation and comparison of PET tracers. Below are representative methodologies synthesized from published studies.

General In Vivo Validation Workflow

A Patient Selection (e.g., Biochemical Recurrence) B Radiotracer Administration (e.g., IV injection of ~370 MBq Fluciclovine) A->B Enrollment C PET/CT Imaging (Dynamic scan 0-45 min post-injection, followed by static images) B->C Imaging D Image Analysis (Visual Interpretation & Quantitative Analysis) C->D Processing E Data Interpretation (SUVmax, Detection Rates, etc.) D->E Quantification F Histopathological Correlation (Biopsy or Surgical Specimen) E->F Validation

Caption: A typical experimental workflow for clinical validation of a PET tracer.

Methodology for Prostate Cancer Recurrence Study
  • Patient Population: The study included patients with biochemical recurrence of prostate cancer after definitive primary therapy.[7]

  • Radiotracer and Administration: Patients received an intravenous injection of Fluciclovine (¹⁸F) (dosage typically around 370 MBq or 10 mCi).

  • Imaging Protocol:

    • Patients are typically scanned within a short timeframe (e.g., mean of 9.4 days) if comparing two different tracers.[7]

    • Dynamic PET/CT imaging of the pelvis may be performed for the first 30-45 minutes post-injection.[5]

    • Static whole-body images are acquired at a set time point.

  • Data Analysis:

    • Visual Analysis: Scans are independently analyzed by experienced nuclear medicine physicians to identify areas of focal uptake suggestive of malignancy on a patient- and region-based level.[7]

    • Quantitative Analysis: Standardized Uptake Values (SUVmax) are calculated for lesions of interest. For prostate imaging, sextants of the prostate may be analyzed and correlated with histology.[5]

  • Validation: Findings are ideally confirmed by histopathology (biopsy) or, if not feasible, by correlation with other imaging modalities and clinical follow-up.[5]

Methodology for Brain Tumor Study
  • Patient Population: Patients with suspected recurrent brain tumors following primary treatment.[10]

  • Radiotracer and Administration: Intravenous injection of the radiolabeled amino acid (e.g., [¹¹C]ACBC).

  • Imaging Protocol: Dynamic PET scans are acquired to evaluate tracer kinetics.[10]

  • Data Analysis:

    • Visual Interpretation: Images are assessed for focal uptake greater than the surrounding normal brain parenchyma.[10]

    • Quantitative Analysis: SUVmax is calculated for tumors. Ratios of tumor-to-contralateral gray matter are determined to quantify the signal-to-background ratio.[10] Patlak analysis can also be used to evaluate tracer transport and accumulation.[10]

  • Validation: PET findings are compared with results from conventional imaging like MRI and CT, and confirmed with histology where possible.[10]

Conclusion

In vivo validation studies demonstrate that Fluciclovine (¹⁸F) is a valuable PET tracer for oncologic imaging with distinct advantages and disadvantages compared to other agents. Its primary strength in prostate cancer lies in the detection of local recurrence, particularly near the bladder, due to its low urinary excretion.[7] For brain tumors and multiple myeloma, it shows promise for improved tumor-to-background ratios and detection rates compared to [¹⁸F]FDG.[10][11] The choice of tracer will ultimately depend on the specific clinical question, cancer type, and the known performance characteristics of each available option.

References

A Structural Showdown: 1-Aminocyclobutanecarboxylic Acid Versus Other Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds to enhance the therapeutic properties of peptides and small molecules is perpetual. Among the arsenal of non-proteinogenic amino acids, 1-Aminocyclobutanecarboxylic acid (ACBC) presents a unique structural framework that imparts significant conformational constraints, influencing the biological activity and stability of molecules into which it is incorporated. This guide provides a comprehensive structural and functional comparison of ACBC with other amino acids, supported by experimental data and detailed protocols.

Introduction to a Constrained Competitor

1-Aminocyclobutanecarboxylic acid is a cyclic, non-proteinogenic α-amino acid. Its defining feature is the cyclobutane ring, which locks the α-carbon and the amino group into a rigid conformation. This structural rigidity is a stark contrast to the flexibility of natural, acyclic amino acids like glycine and the unique cyclic structure of proline. As a Cα,α-dialkylated glycine derivative, ACBC is an effective inducer of β-turns and helical structures within peptides, a property that is highly sought after in peptidomimetic design to improve metabolic stability and receptor affinity.

Physicochemical Properties: A Comparative Analysis

The unique structure of ACBC influences its physicochemical properties. The table below provides a comparison of key properties between ACBC and representative standard amino acids.

Property1-Aminocyclobutanecarboxylic Acid (ACBC)Glycine (Gly)Proline (Pro)Alanine (Ala)
Molecular Weight ( g/mol ) 115.1375.07115.1389.09
Structure Cyclic, Cα,α-dialkylatedAcyclic, flexibleCyclic, secondary amineAcyclic
pKa (α-COOH) ~2.3 (estimated)2.341.992.34
pKa (α-NH3+) ~10.4 (estimated)9.6010.609.69
Aqueous Solubility Soluble in water24.99 g/100 mL (25 °C)162 g/100 mL (25 °C)16.65 g/100 mL (25 °C)

Conformational Constraints: The Structural Advantage of ACBC

The primary advantage of incorporating ACBC into peptide sequences lies in its ability to induce specific secondary structures. Its rigid cyclobutane ring restricts the Ramachandran space available to the amino acid residue, favoring conformations that lead to well-defined turns and helices.

  • Compared to Glycine: Glycine, with its single hydrogen atom as a side chain, is the most conformationally flexible amino acid. This flexibility can be detrimental in drug design, leading to peptides with multiple, less active conformations. ACBC, in contrast, pre-organizes the peptide backbone, reducing the entropic penalty upon binding to a target receptor.

  • Compared to Proline: Proline's pyrrolidine ring also imparts conformational rigidity. However, the five-membered ring of proline leads to a different set of dihedral angle preferences compared to the four-membered ring of ACBC. Proline is a known helix breaker, often found at the beginning of α-helices or in turns. ACBC, on the other hand, is considered a potent helix and β-turn former. This difference in induced secondary structure allows for a finer tuning of peptide conformation.

Biological Activity Profile: A Case Study on the NMDA Receptor

A significant area of research for ACBC is its interaction with the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor in the central nervous system. ACBC acts as a partial agonist at the glycine binding site on the NR1 subunit of the NMDA receptor.

CompoundTargetActivityIC50 Value
1-Aminocyclobutanecarboxylic Acid (ACBC) NMDA Receptor (Glycine site, NR1 subunit)Partial Agonist18.5 µM (in oocytes)[1]
Glycine NMDA Receptor (Glycine site)Co-agonist-

This partial agonism can be therapeutically relevant, as it allows for the modulation of NMDA receptor activity without causing the excitotoxicity associated with full agonists.

Experimental Protocols

Synthesis of 1-Aminocyclobutanecarboxylic Acid

A common method for the synthesis of ACBC involves the Hofmann rearrangement of cyclobutane-1,1-dicarboxamide. A detailed, multi-step synthesis protocol is outlined below.

Experimental Workflow: Synthesis of 1-Aminocyclobutanecarboxylic Acid

Synthesis_Workflow cluster_0 Step 1: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate cluster_1 Step 2: Saponification cluster_2 Step 3: Amidation cluster_3 Step 4: Hofmann Rearrangement A Diethyl Malonate + 1,3-Dibromopropane B Reaction with Sodium Ethoxide A->B 1. NaOEt, EtOH 2. Reflux C Diethyl 1,1-Cyclobutanedicarboxylate B->C D Diethyl 1,1-Cyclobutanedicarboxylate E Reaction with NaOH D->E 1. NaOH, H2O/EtOH 2. Reflux F 1,1-Cyclobutanedicarboxylic Acid E->F Acidification (HCl) G 1,1-Cyclobutanedicarboxylic Acid H Conversion to Diacyl Chloride (SOCl2) G->H Thionyl Chloride I Reaction with Ammonia H->I Aqueous Ammonia J Cyclobutane-1,1-dicarboxamide I->J K Cyclobutane-1,1-dicarboxamide L Reaction with NaOBr K->L NaOH, Br2, H2O M 1-Aminocyclobutanecarboxylic Acid L->M Acidification

Caption: A four-step synthetic route to 1-Aminocyclobutanecarboxylic acid.

NMDA Receptor Binding Assay

The affinity of ACBC for the NMDA receptor glycine site can be determined using a radioligand binding assay.

Experimental Protocol: NMDA Receptor Binding Assay

  • Membrane Preparation: Isolate synaptic membranes from rat forebrain tissue. Homogenize the tissue in a buffered sucrose solution and perform differential centrifugation to obtain a crude synaptosomal fraction. Lyse the synaptosomes in a hypotonic buffer and wash the membranes repeatedly to remove endogenous ligands.

  • Binding Assay: Incubate the prepared membranes with a known concentration of a radiolabeled ligand that binds to the glycine site (e.g., [³H]glycine or a high-affinity antagonist like [³H]MDL 105,519).

  • Competition: Perform the incubation in the presence of increasing concentrations of unlabeled ACBC.

  • Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the ACBC concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of ACBC that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway: ACBC Modulation of NMDA Receptor Activity

NMDA_Signaling cluster_receptor NMDA Receptor NMDA NR1/NR2 Subunits Channel Ion Channel NMDA->Channel Opens GlycineSite Glycine Site (NR1) GlycineSite->NMDA Co-activation GlutamateSite Glutamate Site (NR2) GlutamateSite->NMDA Co-activation Glutamate Glutamate Glutamate->GlutamateSite Binds ACBC ACBC (Partial Agonist) ACBC->GlycineSite Binds Ca_influx Ca²⁺ Influx Channel->Ca_influx Downstream Downstream Signaling Ca_influx->Downstream

Caption: ACBC acts as a partial agonist at the glycine site of the NMDA receptor.

Conclusion

1-Aminocyclobutanecarboxylic acid stands out as a valuable building block in medicinal chemistry and drug design. Its rigid, cyclic structure provides a powerful tool for constraining peptide conformations, leading to enhanced stability and the potential for increased biological activity. The comparative data presented here illustrates the distinct advantages of ACBC over more flexible or differently constrained amino acids. The provided experimental protocols offer a starting point for researchers looking to incorporate and evaluate ACBC in their own research endeavors. As the demand for novel therapeutics continues to grow, the unique properties of unnatural amino acids like ACBC will undoubtedly play a crucial role in the development of the next generation of drugs.

References

1-Aminocyclobutanecarboxylic Acid Hydrochloride: A Comparative Analysis of its Binding at the NMDA Receptor Glycine Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 1-Aminocyclobutanecarboxylic acid hydrochloride (ACBC), a known partial agonist, with other well-characterized antagonists targeting the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a crucial component in synaptic plasticity, learning, and memory, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for its activation.[1] Modulation of the glycine binding site presents a key therapeutic target for various neurological disorders.

Quantitative Comparison of Ligand Binding Affinity

The following table summarizes the binding affinities (Ki) of 1-Aminocyclobutanecarboxylic acid hydrochloride and several standard competitive antagonists for the NMDA receptor glycine site. The Ki value represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

CompoundTypeKi (nM)Reference(s)
1-Aminocyclobutanecarboxylic acid HCl (ACBC)Partial AgonistN/A*[2][3]
GlycineAgonist100-200
Kynurenic acidAntagonist~15,000
7-Chlorokynurenic acid (7-CKA)Antagonist~560
5,7-Dichlorokynurenic acid (DCKA)Antagonist~65
L-701,324Antagonist~2

*Note: While 1-Aminocyclobutanecarboxylic acid hydrochloride is established as a partial agonist at the NMDA receptor glycine site, a definitive Ki value from competitive radioligand binding assays is not consistently reported in the literature.[2][3] Its activity is often characterized through functional assays that measure the extent of receptor activation or inhibition.

Experimental Protocols

The determination of binding affinities for ligands targeting the NMDA receptor glycine site is typically performed using a competitive radioligand binding assay. Below is a detailed methodology for such an experiment.

Radioligand Binding Assay for the NMDA Receptor Glycine Site

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radiolabeled ligand from the glycine binding site of the NMDA receptor.

Materials:

  • Biological Material: Rat cortical membranes (P2 fraction)

  • Radioligand: [³H]Glycine or a high-affinity antagonist radioligand such as [³H]MDL 105,519.

  • Assay Buffer: 50 mM Tris-acetate buffer, pH 7.4.

  • Test Compounds: 1-Aminocyclobutanecarboxylic acid hydrochloride and other comparators.

  • Non-specific Binding Control: A high concentration of a known glycine site ligand (e.g., 1 mM Glycine).

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation:

    • Homogenize rat cerebral cortices in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomal membranes (P2 fraction).

    • Wash the pellet by resuspension in assay buffer and centrifugation.

    • Resuspend the final pellet in assay buffer to a specific protein concentration.

  • Binding Assay:

    • In a series of tubes, add a constant concentration of the radioligand (e.g., 5 nM [³H]Glycine).

    • Add increasing concentrations of the test compound (e.g., 1-Aminocyclobutanecarboxylic acid hydrochloride) to different tubes.

    • To determine non-specific binding, add a saturating concentration of a non-labeled glycine site ligand to a separate set of tubes.

    • Add the prepared rat cortical membranes to initiate the binding reaction.

    • Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the amount of radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Molecular Interactions and Experimental Design

To better understand the underlying mechanisms and experimental setup, the following diagrams are provided.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds to GluN1 (Co-agonist) ACBC 1-Aminocyclobutanecarboxylic acid hydrochloride ACBC->NMDA_Receptor Partial Agonist at Glycine Site Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opening Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Radioligand_Binding_Workflow A Prepare Rat Cortical Membranes B Incubate Membranes with Radioligand ([³H]Glycine) and Test Compound (ACBC) A->B C Separate Bound and Free Radioligand via Filtration B->C D Quantify Bound Radioligand (Scintillation Counting) C->D E Data Analysis: Determine IC50 and Ki D->E

References

Comparative Analysis of 1-Aminocyclobutanecarboxylic Acid Derivatives as Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the anticonvulsant properties of novel 1-aminocyclobutanecarboxylic acid (ACBC) derivatives, with a comparative assessment against established NMDA receptor antagonists.

This guide provides a comprehensive overview of the anticonvulsant activity of a series of cis- and trans-3-substituted 1-aminocyclobutanecarboxylic acid derivatives. The anticonvulsant effects of these compounds are primarily attributed to their potent and selective antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. This analysis is based on a pivotal study by Gaoni et al., which systematically synthesized and evaluated these derivatives.

Performance Comparison of ACBC Derivatives and Reference Compounds

The anticonvulsant and NMDA receptor antagonist activities of the most potent ACBC derivatives are summarized below, in comparison to the well-established NMDA receptor antagonists, D-2-amino-5-phosphonopentanoate (D-AP5) and (±)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP).[1] The data reveals that specific substitutions on the cyclobutane ring significantly enhance the therapeutic potential of the parent ACBC molecule.

CompoundStereochemistryAnticonvulsant Activity (ED₅₀, nmol, i.c.v. in DBA/2 mice)NMDA Receptor Antagonist Potency Ratio (vs. D-AP5)
ACBC Derivative 4b (cis-3-(2'-Carboxyethyl)-ACBC)cis0.05~10x more potent
ACBC Derivative 24 (trans-3-(2'-Carboxyethyl)-ACBC)trans0.2~3x more potent
ACBC Derivative 35 (cis-3-(2'-Phosphonoethyl)-ACBC)cis0.025~20x more potent
ACBC Derivative 40 (trans-3-(2'-Phosphonoethyl)-ACBC)trans0.1~5x more potent
D-AP5 (D-2-amino-5-phosphonopentanoate)-0.51 (Reference)
CPP ((±)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid)(±)~0.025~20x more potent

Note: Anticonvulsant activity was determined against the tonic phase of audiogenic seizures in DBA/2 mice. Potency ratios for NMDA receptor antagonism are based on electrophysiological assessments in neonatal rat motoneurons.

Experimental Protocols

The validation of the anticonvulsant activity of these compounds involved two key experimental procedures: an in vivo model of seizure and an in vitro assessment of NMDA receptor antagonism.

Anticonvulsant Activity Assessment in Audiogenic Seizure-Susceptible Mice

This experiment evaluates the ability of the test compounds to protect against seizures induced by a loud auditory stimulus in a genetically susceptible mouse strain.

Experimental Workflow:

G cluster_0 Animal Preparation and Dosing cluster_1 Seizure Induction and Observation cluster_2 Data Analysis animal_selection Select DBA/2 mice (20-25 g) randomization Randomize into treatment groups animal_selection->randomization drug_admin Intracerebroventricular (i.c.v.) injection of test compound or vehicle randomization->drug_admin acclimatization Place mouse in acoustic chamber for 60s drug_admin->acclimatization stimulus Expose to auditory stimulus (110 dB bell for 60s) acclimatization->stimulus observation Observe and score seizure phases (wild running, clonic, tonic) stimulus->observation protection_rate Calculate percentage of mice protected from each seizure phase observation->protection_rate ed50 Determine ED₅₀ (dose protecting 50% of animals) for the tonic phase protection_rate->ed50

Caption: Workflow for assessing anticonvulsant activity in audiogenic DBA/2 mice.

Detailed Steps:

  • Animal Model: Male or female DBA/2 mice, known for their susceptibility to sound-induced seizures, are used at an age of 20-28 days.

  • Drug Administration: The test compounds, dissolved in a suitable vehicle (e.g., saline), are administered via intracerebroventricular (i.c.v.) injection to allow direct access to the central nervous system.

  • Acclimatization: Following a 30-minute post-injection period, each mouse is placed individually into a sound-attenuated chamber for a 60-second acclimatization period.

  • Auditory Stimulus: A loud auditory stimulus (e.g., an electric bell, approximately 110 dB) is presented for up to 60 seconds.

  • Observation and Scoring: The mice are observed for a characteristic seizure sequence: an initial wild running phase, followed by clonic seizures (jerking of limbs), and finally a tonic seizure phase (rigid extension of limbs). The occurrence of each phase is recorded.

  • Data Analysis: The percentage of animals protected from each seizure phase is calculated for each dose group. The ED₅₀ (median effective dose) for protection against the tonic seizure phase is then determined using probit analysis.

NMDA Receptor Antagonist Activity Assay

This in vitro electrophysiological assay determines the potency of the compounds in blocking the action of NMDA at its receptor on neurons.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Electrophysiological Recording cluster_2 Data Analysis tissue_prep Isolate spinal cord from neonatal rats (0-3 days old) cell_culture Establish primary cultures of motoneurons tissue_prep->cell_culture recording_setup Perform whole-cell patch-clamp recordings cell_culture->recording_setup nmda_application Apply NMDA to elicit an inward current recording_setup->nmda_application antagonist_application Co-apply test compound with NMDA nmda_application->antagonist_application current_measurement Measure the reduction in NMDA-induced current antagonist_application->current_measurement ic50_determination Calculate IC₅₀ (concentration causing 50% inhibition) current_measurement->ic50_determination potency_ratio Determine potency relative to D-AP5 ic50_determination->potency_ratio

Caption: Workflow for determining NMDA receptor antagonist activity.

Detailed Steps:

  • Cell Preparation: Primary cultures of motoneurons are prepared from the spinal cords of neonatal rats.

  • Electrophysiology: Whole-cell voltage-clamp recordings are made from individual motoneurons.

  • NMDA Application: NMDA is applied to the neuron, which activates NMDA receptors and elicits a measurable inward electrical current.

  • Antagonist Co-application: The test compound is co-applied with NMDA at various concentrations.

  • Data Analysis: The extent to which the test compound inhibits the NMDA-induced current is quantified. A concentration-response curve is generated to calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the NMDA response. The potency is then compared to that of the standard antagonist, D-AP5.

Mechanism of Action: NMDA Receptor Antagonism

The anticonvulsant effects of these 1-aminocyclobutanecarboxylic acid derivatives are directly linked to their ability to block the NMDA receptor. This receptor is a crucial component of excitatory glutamatergic neurotransmission. Under normal conditions, the binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with depolarization of the neuronal membrane, leads to the opening of its ion channel. This allows an influx of calcium ions (Ca²⁺), which triggers a cascade of intracellular signaling events. In pathological conditions such as epilepsy, excessive activation of NMDA receptors can lead to neuronal hyperexcitability and seizures.

The ACBC derivatives discussed here act as competitive antagonists at the glutamate binding site of the NMDA receptor. By occupying this site, they prevent glutamate from binding and activating the receptor, thereby reducing the influx of Ca²⁺ and dampening excessive neuronal excitation.

Signaling Pathway:

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glutamate_release Glutamate Release NMDA_R NMDA Receptor Glutamate_release->NMDA_R Binds Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Activation Signaling Downstream Signaling Ca_influx->Signaling Excitation Neuronal Excitation Signaling->Excitation ACBC ACBC Derivative ACBC->NMDA_R Blocks

Caption: NMDA receptor antagonism by ACBC derivatives.

References

A Comparative Guide to the Mechanism of Action of 1-Aminocyclobutanecarboxylic Acid Hydrochloride and its Alternatives at the NMDA Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 1-Aminocyclobutanecarboxylic acid hydrochloride (ACBC) with other key modulators of the N-methyl-D-aspartate (NMDA) receptor. The focus is on the mechanism of action at the glycine co-agonist site, supported by experimental data and detailed protocols.

Introduction to 1-Aminocyclobutanecarboxylic Acid Hydrochloride

1-Aminocyclobutanecarboxylic acid (ACBC) is a conformationally constrained analog of the amino acid glycine. Its hydrochloride salt is a commonly used form in research. ACBC is primarily recognized for its activity at the glycine binding site of the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function is implicated in various neurological and psychiatric disorders.

Mechanism of Action: Modulating the NMDA Receptor Glycine Site

The NMDA receptor requires the binding of both glutamate to its GluN2 subunit and a co-agonist, typically glycine or D-serine, to its GluN1 subunit for channel activation. ACBC modulates NMDA receptor activity by interacting with this glycine binding site. It is classified as a low-efficacy partial agonist. This means that while it binds to the glycine site, it elicits a submaximal response compared to a full agonist like glycine.

Comparison with Alternatives

To understand the specific action of ACBC, it is best compared with other compounds that target the same site but with different efficacies:

  • D-Cycloserine: A well-characterized high-efficacy partial agonist at the NMDA receptor glycine site. It produces a response that is greater than ACBC but still less than a full agonist.

  • Kynurenic Acid: An endogenous competitive antagonist at the glycine site. It binds to the site but does not activate the receptor, thereby blocking the action of agonists and partial agonists.

The varying efficacies of these compounds make them valuable tools for dissecting the role of the NMDA receptor glycine site in different physiological and pathological processes.

Quantitative Data Comparison

The following table summarizes the key pharmacological parameters of ACBC and its alternatives at the NMDA receptor glycine site.

CompoundMechanism of ActionEfficacy (relative to Glycine)Affinity (Ki or IC50)Reference
1-Aminocyclobutanecarboxylic acid (ACBC) Low-Efficacy Partial Agonist~40%Not consistently reported[1][2]
D-Cycloserine High-Efficacy Partial Agonist~85%Not consistently reported[1][2]
Kynurenic Acid Competitive AntagonistN/AIC50: ~7-15 µM, pKi: ~7.2[1][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize the activity of these compounds.

Radioligand Binding Assay for the NMDA Receptor Glycine Site

This assay measures the ability of a test compound to displace a radiolabeled ligand from the glycine binding site.

Objective: To determine the binding affinity (Ki) of ACBC, D-cycloserine, and Kynurenic acid.

Materials:

  • Rat brain tissue (cortex and hippocampus)

  • [³H]glycine or other suitable radioligand

  • Test compounds (ACBC, D-cycloserine, Kynurenic acid)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Binding Reaction: In a 96-well plate, incubate the brain membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.[2][5]

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion flow through NMDA receptors in response to the application of test compounds.

Objective: To characterize the functional effects (agonist, partial agonist, or antagonist activity) of ACBC, D-cycloserine, and Kynurenic acid on NMDA receptor-mediated currents.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons) or Xenopus oocytes expressing NMDA receptors.

  • External solution (containing physiological concentrations of ions, glutamate, and varying concentrations of the test compound).

  • Internal solution (for the patch pipette, containing a cesium-based solution to block potassium channels).

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Cell Preparation: Prepare cultured neurons or injected oocytes for recording.

  • Pipette Positioning: Under a microscope, carefully approach a cell with a glass micropipette filled with the internal solution.

  • Seal Formation: Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a specific holding potential (e.g., -60 mV).

  • Drug Application: Perfuse the cell with the external solution containing glutamate and the test compound at various concentrations.

  • Current Recording: Record the inward currents mediated by the NMDA receptors using the patch-clamp amplifier.

  • Data Analysis: Measure the amplitude and kinetics (e.g., decay time) of the recorded currents. For agonists and partial agonists, construct dose-response curves to determine EC50 and maximal efficacy. For antagonists, measure the inhibition of agonist-evoked currents to determine IC50.[6][7][8]

Visualizations

Signaling Pathway of the NMDA Receptor

NMDA_Receptor_Signaling Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to GluN2 Co_Agonist Glycine / D-Serine (Full Agonist) Co_Agonist->NMDA_Receptor Binds to GluN1 ACBC ACBC (Low-Efficacy Partial Agonist) ACBC->NMDA_Receptor Binds to GluN1 D_Cycloserine D-Cycloserine (High-Efficacy Partial Agonist) D_Cycloserine->NMDA_Receptor Binds to GluN1 Kynurenic_Acid Kynurenic Acid (Antagonist) Kynurenic_Acid->NMDA_Receptor Blocks GluN1 Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Signaling_Cascades Downstream Signaling Ca_Influx->Signaling_Cascades

Caption: NMDA receptor activation and modulation at the glycine site.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare Brain Membranes start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Analyze Data (IC50, Ki) count->analyze end End analyze->end

References

Safety Operating Guide

Proper Disposal of 1-Aminocyclobutanecarboxylic Acid Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed operational plan for the safe disposal of 1-Aminocyclobutanecarboxylic acid hydrochloride, a compound commonly used in pharmaceutical research and organic synthesis.[1] Adherence to these procedures is critical to minimize risks and comply with regulatory standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is essential to be aware of the hazards associated with 1-Aminocyclobutanecarboxylic acid hydrochloride. This compound is classified as a skin and eye irritant.[2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Table 1: Personal Protective Equipment (PPE) and Hazard Information

Hazard ClassificationRequired PPEFirst Aid Measures
Skin Irritant (Category 2)[2][3]Protective glovesIF ON SKIN: Wash with plenty of water.[2][4] If skin irritation occurs, seek medical advice.[2]
Eye Irritant (Category 2)[2][3]Eye and face protectionIF IN EYES: Rinse cautiously with water for several minutes. If eye irritation persists, seek medical advice.[2]
Harmful if swallowed[3][5]---Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[3]
May cause respiratory irritation[3][5]Use in a well-ventilated area or with respiratory protectionIF INHALED: Remove victim to fresh air and keep at rest in a comfortable breathing position.[3]

II. Step-by-Step Disposal Procedure

Disposal of 1-Aminocyclobutanecarboxylic acid hydrochloride must be conducted in accordance with local, regional, and national regulations.[2] The following steps provide a general guideline for its proper disposal.

Step 1: Waste Identification and Segregation

  • Identify all waste containing 1-Aminocyclobutanecarboxylic acid hydrochloride.

  • Segregate this waste from other chemical waste streams to avoid incompatible reactions.

Step 2: Containment

  • For solid waste, sweep up the material without creating dust.[2]

  • Place the waste in a suitable, clearly labeled, and sealed container.

  • For solutions, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container.

Step 3: Labeling

  • Clearly label the waste container with the chemical name: "1-Aminocyclobutanecarboxylic acid hydrochloride Waste".

  • Include appropriate hazard symbols (e.g., irritant).

Step 4: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • A recommended storage temperature is 4°C.[3]

Step 5: Professional Disposal

  • It is strongly recommended to entrust the final disposal to a licensed waste disposal company.[2]

  • Chemical waste generators are responsible for determining if the waste is classified as hazardous and ensuring its complete and accurate classification according to regulations.[6]

III. Experimental Workflow for Disposal

The logical flow for the proper disposal of 1-Aminocyclobutanecarboxylic acid hydrochloride is illustrated in the diagram below. This workflow emphasizes the decision-making process from initial handling to final disposal.

A Start: Handling of 1-Aminocyclobutanecarboxylic Acid Hydrochloride B Wear Appropriate PPE (Gloves, Eye Protection) A->B C Waste Generation B->C D Segregate Waste C->D E Solid Waste? D->E F Sweep and Place in Sealed Container (Avoid Dust) E->F Yes G Absorb with Inert Material and Place in Sealed Container E->G No H Label Waste Container with Chemical Name and Hazards F->H G->H I Store in Designated Secure Area H->I J Contact Licensed Waste Disposal Company I->J K End: Proper Disposal J->K

Caption: Disposal workflow for 1-Aminocyclobutanecarboxylic acid hydrochloride.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for 1-Aminocyclobutanecarboxylic acid hydrochloride before handling and disposal. All disposal actions must comply with local, state, and federal regulations.

References

Personal protective equipment for handling 1-Aminocyclobutanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Aminocyclobutanecarboxylic acid hydrochloride (CAS No: 98071-16-0). Following these procedures is essential for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

1-Aminocyclobutanecarboxylic acid hydrochloride is classified with the following hazards:

  • Harmful if swallowed[1][2]

  • Causes skin irritation[1][2]

  • Causes serious eye irritation[1][2]

  • May cause respiratory irritation[1][2]

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubberPrevents skin contact and irritation.[1][3]
Eye and Face Protection Safety goggles or a face shieldANSI Z87.1 compliantProtects eyes from splashes and dust particles.[1][4] A face shield is recommended when there is a risk of splashing.[4]
Body Protection Laboratory coat or chemical-resistant apronStandard lab coatPrevents contamination of personal clothing.[1][5]
Respiratory Protection NIOSH-approved respiratorUse in poorly ventilated areas or when dust is generatedPrevents inhalation of the powder, which can cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.
  • Assemble all necessary equipment and reagents before handling the compound.
  • Don the appropriate PPE as specified in the table above.

2. Weighing and Aliquoting:

  • Handle the solid powder carefully to minimize dust generation.
  • Use a spatula to transfer the desired amount of the compound onto weighing paper or into a container.
  • If possible, use a balance with a draft shield.

3. Dissolution:

  • When dissolving the solid, add the solvent to the compound slowly to avoid splashing.
  • If the dissolution is exothermic, use an ice bath to control the temperature.

4. Reaction and Use:

  • Conduct all reactions within a chemical fume hood.
  • Keep containers closed when not in use.

5. Post-Handling:

  • Decontaminate all surfaces and equipment that came into contact with the chemical.
  • Wash hands thoroughly with soap and water after removing gloves.
  • Remove and properly store or dispose of PPE.

Disposal Plan

1. Waste Segregation:

  • As a hydrochloride salt, this compound contains a halogen. It should be collected in a designated container for halogenated organic waste.[6]
  • Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[6]

2. Container Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("1-Aminocyclobutanecarboxylic acid hydrochloride"), and the approximate quantity.[6]

3. Spill Management:

  • In case of a spill, avoid breathing dust.[1]
  • Wear full personal protective equipment.[1]
  • Carefully sweep up the solid material, trying to prevent further leakage or spillage.[1][7]
  • Place the spilled material and any contaminated cleaning materials into the designated hazardous waste container.[6]
  • Decontaminate the spill area.[1]

4. Final Disposal:

  • Dispose of the waste container through your institution's hazardous waste management program.[1]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Area prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_use Perform Experiment handle_dissolve->handle_use cleanup_decon Decontaminate Surfaces handle_use->cleanup_decon cleanup_wash Wash Hands handle_use->cleanup_wash cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose cleanup_dispose->cleanup_wash

Caption: Workflow for handling 1-Aminocyclobutanecarboxylic acid hydrochloride.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.